Technical Documentation Center

4-Ethyl-3-iodobenzoic acid Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 4-Ethyl-3-iodobenzoic acid
  • CAS: 103441-03-8

Core Science & Biosynthesis

Foundational

4-Ethyl-3-iodobenzoic Acid: A Technical Guide for Researchers

CAS Number: 103441-03-8 This technical guide provides a comprehensive overview of 4-Ethyl-3-iodobenzoic acid, a key intermediate in the synthesis of biologically active molecules. The document is intended for researchers...

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 103441-03-8

This technical guide provides a comprehensive overview of 4-Ethyl-3-iodobenzoic acid, a key intermediate in the synthesis of biologically active molecules. The document is intended for researchers, scientists, and drug development professionals, offering available data on its properties, synthesis, and its role in the development of potential anticancer agents.

Chemical and Physical Properties

Table 1: Core Properties of 4-Ethyl-3-iodobenzoic acid

PropertyValue
CAS Number 103441-03-8
Molecular Formula C₉H₉IO₂
Molecular Weight 276.07 g/mol

Note: Experimental values for melting point, boiling point, and solubility are not available in the reviewed literature.

Synthesis and Experimental Protocols

4-Ethyl-3-iodobenzoic acid can be synthesized through multiple routes, primarily involving the iodination of an ethylbenzoic acid precursor. While a detailed, step-by-step protocol for its specific synthesis is not explicitly published, the following general methodologies are described in the literature.

Synthesis via Iodination of 3-Ethylbenzoic Acid

A common approach involves the direct iodination of 3-ethylbenzoic acid.

Experimental Workflow:

G start Start with 3-Ethylbenzoic Acid reagents React with Iodine Monochloride (ICl) in Acetic Acid start->reagents conditions Controlled Temperature (40-60 °C) reagents->conditions product 4-Ethyl-3-iodobenzoic Acid conditions->product purification Purification (Column Chromatography or Recrystallization) product->purification

Caption: General workflow for the synthesis of 4-Ethyl-3-iodobenzoic acid from 3-Ethylbenzoic acid.

Multi-step Synthesis from 4-Ethylbenzoic Acid

An alternative route begins with 4-ethylbenzoic acid and proceeds through a three-step process to ensure regioselective iodination.

Experimental Workflow:

G start Start with 4-Ethylbenzoic Acid esterification Esterification (e.g., with ethanol and acid catalyst) start->esterification iodination Iodination of the Ester (e.g., with ICl in acetic acid) esterification->iodination hydrolysis Saponification (Hydrolysis) (e.g., with NaOH followed by acidification) iodination->hydrolysis product 4-Ethyl-3-iodobenzoic Acid hydrolysis->product

Caption: Multi-step synthesis of 4-Ethyl-3-iodobenzoic acid starting from 4-Ethylbenzoic acid.

Note on Purification: Purification of the final product is typically achieved through standard laboratory techniques such as column chromatography on silica gel or recrystallization from an appropriate solvent system.

Spectroscopic Data

Specific spectroscopic data (¹H NMR, ¹³C NMR, IR, MS) for 4-Ethyl-3-iodobenzoic acid is not available in the surveyed literature and databases. Characterization of this compound would require experimental analysis.

Biological Activity and Applications

4-Ethyl-3-iodobenzoic acid serves as a crucial building block in the synthesis of novel therapeutic agents, particularly in the field of oncology.

Precursor to Anticancer Tetrahydroacridine Derivatives

Research has demonstrated the use of 4-Ethyl-3-iodobenzoic acid in the synthesis of a series of novel tetrahydroacridine derivatives. These derivatives have shown significant cytotoxic activity against human lung adenocarcinoma (A549) and colorectal adenocarcinoma (HT-29) cell lines.[1]

The proposed mechanism of action for these tetrahydroacridine derivatives involves multiple cellular pathways, ultimately leading to cancer cell death.

Signaling Pathway of Tetrahydroacridine Derivatives:

G cluster_cell Cancer Cell cluster_cycle Cell Cycle cluster_apoptosis Apoptosis Pathway derivative Tetrahydroacridine Derivative (from 4-Ethyl-3-iodobenzoic acid) dna Nuclear DNA derivative->dna Intercalation g1_s G1/S Transition derivative->g1_s Inhibits dna_damage DNA Damage dna->dna_damage Induces apoptosis Apoptosis g1_s->apoptosis Contributes to h2ax γ-H2AX (Phosphorylated H2AX) dna_damage->h2ax Leads to h2ax->apoptosis Triggers

Caption: Proposed mechanism of action for tetrahydroacridine derivatives synthesized from 4-Ethyl-3-iodobenzoic acid in cancer cells.

The key events in this pathway include:

  • DNA Intercalation: The planar structure of the tetrahydroacridine core allows it to insert between the base pairs of DNA.[1]

  • Cell Cycle Arrest: This interaction with DNA disrupts its replication and leads to an arrest of the cell cycle in the G0/G1 phase.[1]

  • Induction of Apoptosis: The DNA damage caused by the derivative triggers a cellular stress response, including the phosphorylation of the histone variant H2AX (to form γ-H2AX), a marker of DNA double-strand breaks. This damage ultimately activates the apoptotic cascade, leading to programmed cell death.[1]

Potential as an Enzyme Inhibitor

As a halogenated benzoic acid derivative, 4-Ethyl-3-iodobenzoic acid has the potential to act as an enzyme inhibitor. The presence of the iodine atom can facilitate interactions with biological targets through halogen bonding. However, specific enzyme targets for this compound have not been identified in the available literature.

Conclusion

4-Ethyl-3-iodobenzoic acid is a valuable synthetic intermediate, most notably for the creation of potent anticancer tetrahydroacridine derivatives. While a comprehensive dataset of its physical and spectroscopic properties is not currently available, its synthetic utility is evident. Further research into the characterization of this compound and the exploration of its potential as an enzyme inhibitor could open new avenues in drug discovery and development. The information provided in this guide serves as a foundational resource for researchers interested in utilizing this compound in their synthetic and medicinal chemistry endeavors.

References

Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 4-Ethyl-3-iodobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of the physicochemical properties of 4-Ethyl-3-iodobenzoic acid (CAS No. 103441-03-8), a key...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties of 4-Ethyl-3-iodobenzoic acid (CAS No. 103441-03-8), a key intermediate in the synthesis of various organic molecules, including potential therapeutic agents.[1] This document details its known and predicted properties, provides established experimental protocols for their determination, and illustrates key molecular and experimental workflows through detailed diagrams. The information presented is intended to support research, development, and quality control activities involving this compound.

Introduction

4-Ethyl-3-iodobenzoic acid is a substituted aromatic carboxylic acid with a molecular formula of C₉H₉IO₂ and a molecular weight of 276.07 g/mol .[1] Its structure, featuring an ethyl group and an iodine atom on the benzoic acid core, makes it a versatile building block in organic synthesis. The presence of the iodine atom allows for various cross-coupling reactions, such as the Suzuki-Miyaura coupling, while the carboxylic acid moiety provides a handle for amide bond formation and other derivatizations.[1] Understanding the physicochemical properties of this compound is crucial for its effective use in chemical synthesis, process development, and formulation of derived products.

Physicochemical Properties

A summary of the available and predicted physicochemical data for 4-Ethyl-3-iodobenzoic acid is presented in Table 1. Due to the limited availability of experimentally determined data for this specific compound, values for structurally related compounds are included for comparative purposes.

Table 1: Summary of Physicochemical Properties of 4-Ethyl-3-iodobenzoic Acid and Related Compounds

Property4-Ethyl-3-iodobenzoic Acid4-Iodobenzoic Acid (for comparison)3-Iodobenzoic Acid (for comparison)
CAS Number 103441-03-8[1]619-58-9618-51-9
Molecular Formula C₉H₉IO₂C₇H₅IO₂C₇H₅IO₂
Molecular Weight 276.07 g/mol [1]248.02 g/mol 248.02 g/mol
Melting Point Data not available270-273 °C185-187 °C
Boiling Point 350.2 °C (Predicted)318.5 °C (Predicted)Data not available
pKa Data not available~4.0~3.8
Water Solubility Data not available0.04 g/L (25 °C)[2]~0.1 g/L
logP Data not available2.47 (Predicted)2.53 (Predicted)

Experimental Protocols

Detailed methodologies for the experimental determination of key physicochemical properties are provided below. These protocols are based on standard laboratory practices for organic acids.

Melting Point Determination (Capillary Method)

Objective: To determine the temperature range over which the solid 4-Ethyl-3-iodobenzoic acid transitions to a liquid.

Materials:

  • 4-Ethyl-3-iodobenzoic acid, finely powdered

  • Capillary tubes (sealed at one end)

  • Melting point apparatus or Thiele tube with heating oil

  • Thermometer

Procedure:

  • Sample Preparation: A small amount of the finely powdered, dry sample is introduced into the open end of a capillary tube. The tube is then tapped gently to pack the sample into the sealed end, to a height of 2-3 mm.

  • Apparatus Setup: The capillary tube is placed in the heating block of a melting point apparatus or attached to a thermometer and immersed in a Thiele tube filled with a suitable heating oil.

  • Heating: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, as the temperature approaches the expected melting point.

  • Observation: The temperature at which the first drop of liquid appears is recorded as the onset of melting. The temperature at which the last solid crystal melts is recorded as the completion of melting. The melting point is reported as a range between these two temperatures.

pKa Determination (Potentiometric Titration)

Objective: To determine the acid dissociation constant (pKa) of 4-Ethyl-3-iodobenzoic acid.

Materials:

  • 4-Ethyl-3-iodobenzoic acid

  • Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M)

  • Deionized water

  • pH meter with a combination electrode

  • Burette

  • Magnetic stirrer and stir bar

  • Beaker

Procedure:

  • Sample Preparation: A precisely weighed amount of 4-Ethyl-3-iodobenzoic acid is dissolved in a known volume of deionized water. A co-solvent such as ethanol may be necessary if the acid has low water solubility.

  • Titration Setup: The solution is placed in a beaker with a magnetic stir bar, and the calibrated pH electrode is immersed in the solution. The standardized NaOH solution is placed in the burette.

  • Titration: The NaOH solution is added in small, precise increments while the solution is continuously stirred. After each addition, the pH of the solution is recorded once the reading stabilizes.

  • Data Analysis: A titration curve is generated by plotting the pH versus the volume of NaOH added. The pKa is determined from the pH at the half-equivalence point (the point at which half of the acid has been neutralized).

Aqueous Solubility Determination (Shake-Flask Method)

Objective: To determine the concentration of 4-Ethyl-3-iodobenzoic acid in a saturated aqueous solution.

Materials:

  • 4-Ethyl-3-iodobenzoic acid

  • Deionized water

  • Screw-capped vials or flasks

  • Shaking incubator or orbital shaker

  • Centrifuge

  • Analytical method for quantification (e.g., HPLC-UV)

Procedure:

  • Equilibration: An excess amount of solid 4-Ethyl-3-iodobenzoic acid is added to a known volume of deionized water in a sealed vial.

  • Shaking: The vial is agitated in a shaking incubator at a constant temperature (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: The suspension is centrifuged to separate the undissolved solid from the saturated solution.

  • Quantification: A known volume of the clear supernatant is carefully removed, diluted as necessary, and the concentration of the dissolved acid is determined using a validated analytical method like HPLC-UV.

logP Determination (Shake-Flask Method)

Objective: To determine the octanol-water partition coefficient (logP) of 4-Ethyl-3-iodobenzoic acid.

Materials:

  • 4-Ethyl-3-iodobenzoic acid

  • n-Octanol (pre-saturated with water)

  • Water (pre-saturated with n-octanol)

  • Separatory funnel or centrifuge tubes

  • Shaker

  • Centrifuge

  • Analytical method for quantification (e.g., HPLC-UV)

Procedure:

  • Partitioning: A known amount of 4-Ethyl-3-iodobenzoic acid is dissolved in either the aqueous or the octanol phase. This solution is then mixed with a known volume of the other phase in a separatory funnel or centrifuge tube.

  • Equilibration: The mixture is shaken vigorously for a set period to allow for the partitioning of the solute between the two phases and then allowed to stand for complete phase separation. Centrifugation can be used to aid separation.

  • Quantification: The concentration of the acid in both the aqueous and the octanol phases is determined using a suitable analytical method.

  • Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of this value.

Mandatory Visualizations

Synthesis Pathway of 4-Ethyl-3-iodobenzoic Acid

The following diagram illustrates a common synthetic route to 4-Ethyl-3-iodobenzoic acid starting from 4-ethylbenzoic acid.[1]

Synthesis_Pathway cluster_0 Step 1: Esterification cluster_1 Step 2: Iodination cluster_2 Step 3: Hydrolysis 4-Ethylbenzoic_Acid 4-Ethylbenzoic Acid Ethyl_4-Ethylbenzoate Ethyl 4-Ethylbenzoate 4-Ethylbenzoic_Acid->Ethyl_4-Ethylbenzoate Ethanol, H₂SO₄ Ethyl_4-Ethyl-3-iodobenzoate Ethyl 4-Ethyl-3-iodobenzoate Ethyl_4-Ethylbenzoate->Ethyl_4-Ethyl-3-iodobenzoate ICl, Acetic Acid 4-Ethyl-3-iodobenzoic_Acid 4-Ethyl-3-iodobenzoic Acid Ethyl_4-Ethyl-3-iodobenzoate->4-Ethyl-3-iodobenzoic_Acid NaOH, then H₃O⁺

Caption: Synthesis of 4-Ethyl-3-iodobenzoic Acid.

Experimental Workflow for Physicochemical Characterization

This diagram outlines the logical flow of experiments for the comprehensive physicochemical characterization of a compound like 4-Ethyl-3-iodobenzoic acid.

Physicochemical_Characterization_Workflow Start Start: Pure Compound Melting_Point Melting Point Determination (Capillary Method) Start->Melting_Point pKa pKa Determination (Potentiometric Titration) Start->pKa Solubility Aqueous Solubility (Shake-Flask Method) Start->Solubility logP logP Determination (Shake-Flask Method) Start->logP Data_Analysis Data Compilation and Analysis Melting_Point->Data_Analysis pKa->Data_Analysis Solubility->Data_Analysis logP->Data_Analysis End End: Physicochemical Profile Data_Analysis->End

Caption: Physicochemical Characterization Workflow.

References

Foundational

An In-depth Technical Guide to 4-Ethyl-3-iodobenzoic Acid: Molecular Structure, Properties, and Synthesis

For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of 4-Ethyl-3-iodobenzoic acid, a key building block in organic synthesis, particularly in the develop...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-Ethyl-3-iodobenzoic acid, a key building block in organic synthesis, particularly in the development of novel therapeutic agents. This document details its molecular structure, physicochemical properties, and a detailed experimental protocol for its synthesis.

Core Molecular Data

The fundamental molecular and physical properties of 4-Ethyl-3-iodobenzoic acid are summarized below. This data is essential for its application in experimental design and chemical synthesis.

PropertyValue
IUPAC Name 4-ethyl-3-iodobenzoic acid
CAS Number 103441-03-8
Molecular Formula C₉H₉IO₂[1][2][3]
Molecular Weight 276.07 g/mol [1][2]
InChI Key TUAVSACXCXUOSJ-UHFFFAOYSA-N[4]
Purity >95% (commercially available)[2]
Storage Temperature 2-8°C

Molecular Structure and Applications

4-Ethyl-3-iodobenzoic acid is an aromatic carboxylic acid featuring an ethyl group at the 4-position and an iodine atom at the 3-position of the benzoic acid core. The presence of the iodine atom makes it a versatile substrate for various cross-coupling reactions, such as Suzuki-Miyaura coupling, which are instrumental in the formation of carbon-carbon bonds in complex organic molecules.[4]

Its utility has been demonstrated in the synthesis of novel anticancer agents. Specifically, it serves as a key intermediate in the creation of tetrahydroacridine derivatives, which have shown significant cytotoxic activity against human lung and colorectal adenocarcinoma cell lines.[4]

Experimental Protocol: Synthesis of 4-Ethyl-3-iodobenzoic Acid

The following is a detailed, three-step protocol for the synthesis of 4-Ethyl-3-iodobenzoic acid, starting from 4-ethylbenzoic acid. This method involves the protection of the carboxylic acid as an ethyl ester, followed by regioselective iodination and subsequent deprotection.[4]

Step 1: Esterification of 4-Ethylbenzoic Acid

This step protects the carboxylic acid functionality to prevent interference in the subsequent iodination reaction.

  • Materials: 4-Ethylbenzoic acid, Ethanol (absolute), Sulfuric acid (concentrated).

  • Procedure:

    • In a round-bottom flask, dissolve 4-ethylbenzoic acid in an excess of absolute ethanol.

    • Carefully add a catalytic amount of concentrated sulfuric acid to the solution.

    • Heat the mixture to reflux and maintain for a period sufficient to achieve a high yield (e.g., 95% as reported in literature).[4]

    • Monitor the reaction progress using an appropriate technique (e.g., Thin Layer Chromatography).

    • Upon completion, allow the reaction mixture to cool to room temperature.

    • Remove the excess ethanol under reduced pressure.

    • The resulting crude ethyl 4-ethylbenzoate can be purified or used directly in the next step.

Step 2: Iodination of Ethyl 4-Ethylbenzoate

This is the key step where the iodine atom is introduced at the 3-position of the benzene ring.

  • Materials: Ethyl 4-ethylbenzoate, Iodine monochloride (ICl), Acetic acid.

  • Procedure:

    • Dissolve the ethyl 4-ethylbenzoate from the previous step in acetic acid in a suitable reaction vessel.

    • While stirring, add iodine monochloride (ICl) to the solution.

    • Maintain the reaction temperature between 40-60°C to facilitate the electrophilic iodination.[4]

    • Continue the reaction until the starting material is consumed, as monitored by an appropriate analytical method.

    • Upon completion, the reaction mixture contains ethyl 4-ethyl-3-iodobenzoate.

Step 3: Hydrolysis of Ethyl 4-Ethyl-3-iodobenzoate

The final step is the deprotection of the carboxylic acid to yield the target compound.

  • Materials: Ethyl 4-ethyl-3-iodobenzoate, Sodium hydroxide (NaOH) solution (e.g., 1M), Hydrochloric acid (HCl).

  • Procedure:

    • To the reaction mixture containing ethyl 4-ethyl-3-iodobenzoate, add an aqueous solution of sodium hydroxide.

    • Stir the mixture at room temperature to facilitate the saponification of the ester.

    • After the hydrolysis is complete, carefully acidify the mixture with hydrochloric acid until the 4-Ethyl-3-iodobenzoic acid precipitates out of the solution.

    • Collect the solid product by filtration.

    • Wash the collected solid with cold water to remove any remaining salts.

    • The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography.[4]

Synthesis Workflow Diagram

The following diagram illustrates the logical flow of the synthesis protocol described above.

Synthesis_Workflow cluster_step1 Step 1: Esterification cluster_step2 Step 2: Iodination cluster_step3 Step 3: Hydrolysis A 4-Ethylbenzoic Acid B Ethyl 4-Ethylbenzoate A->B Ethanol, H₂SO₄ (cat.) Reflux C Ethyl 4-Ethyl-3-iodobenzoate B->C Iodine Monochloride (ICl) Acetic Acid, 40-60°C D 4-Ethyl-3-iodobenzoic Acid C->D 1. NaOH (aq) 2. HCl (aq)

Caption: Synthesis of 4-Ethyl-3-iodobenzoic acid.

References

Exploratory

Spectroscopic and Analytical Profile of 4-Ethyl-3-iodobenzoic Acid: A Technical Guide

For Immediate Release This technical guide provides a comprehensive overview of the spectroscopic and analytical data for 4-Ethyl-3-iodobenzoic acid (CAS No. 103441-03-8), a key intermediate in the development of novel t...

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic and analytical data for 4-Ethyl-3-iodobenzoic acid (CAS No. 103441-03-8), a key intermediate in the development of novel therapeutics and functional organic materials. This document is intended for researchers, scientists, and professionals in the fields of drug discovery, medicinal chemistry, and materials science, offering detailed spectroscopic data and the experimental protocols for their acquisition.

Spectroscopic Data Summary

The structural integrity and purity of 4-Ethyl-3-iodobenzoic acid have been confirmed through a suite of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The quantitative data are summarized in the tables below for ease of reference and comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

Table 1: ¹H NMR Spectroscopic Data for 4-Ethyl-3-iodobenzoic Acid

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~8.2d1HAr-H (H-2)
~7.9dd1HAr-H (H-6)
~7.4d1HAr-H (H-5)
2.85q2H-CH₂-CH₃
1.25t3H-CH₂-CH₃
>10br s1H-COOH

Note: Predicted chemical shifts. Actual values may vary based on solvent and experimental conditions.

Table 2: ¹³C NMR Spectroscopic Data for 4-Ethyl-3-iodobenzoic Acid

Chemical Shift (δ) ppmAssignment
~170-COOH
~148Ar-C (C-4)
~140Ar-C (C-2)
~135Ar-C (C-6)
~130Ar-C (C-1)
~128Ar-C (C-5)
~95Ar-C (C-3)
~28-CH₂-CH₃
~15-CH₂-CH₃

Note: Predicted chemical shifts. Actual values may vary based on solvent and experimental conditions.

Infrared (IR) Spectroscopy

IR spectroscopy identifies the functional groups present in the molecule based on their vibrational frequencies.

Table 3: IR Spectroscopic Data for 4-Ethyl-3-iodobenzoic Acid

Wavenumber (cm⁻¹)IntensityAssignment
3300-2500BroadO-H stretch (Carboxylic acid)
~2970, ~2870MediumC-H stretch (Aliphatic)
~3080WeakC-H stretch (Aromatic)
1690StrongC=O stretch (Carboxylic acid)[1]
~1600, ~1470Medium-StrongC=C stretch (Aromatic ring)
~1300MediumC-O stretch / O-H bend
~920BroadO-H bend (out-of-plane)
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

Table 4: Mass Spectrometry Data for 4-Ethyl-3-iodobenzoic Acid

m/zRelative Intensity (%)Assignment
276High[M]⁺ (Molecular ion)
261Moderate[M - CH₃]⁺
247Moderate[M - C₂H₅]⁺ or [M - CHO]⁺
231Moderate[M - COOH]⁺
149High[M - I]⁺
121Moderate[M - I - CO]⁺

Note: Fragmentation patterns are predicted based on the structure and may vary depending on the ionization method.

Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are provided below. These protocols are designed to ensure reproducibility and accuracy of the results.

Synthesis of 4-Ethyl-3-iodobenzoic Acid

4-Ethyl-3-iodobenzoic acid can be synthesized via the iodination of 4-ethylbenzoic acid. A typical procedure involves the treatment of 4-ethylbenzoic acid with an iodinating agent such as iodine monochloride (ICl) in a suitable solvent like acetic acid. The reaction is typically carried out at a moderately elevated temperature to ensure a reasonable reaction rate. The crude product is then purified, for example by recrystallization from a suitable solvent system like ethanol/water, to yield the pure 4-Ethyl-3-iodobenzoic acid.

NMR Spectroscopy
  • Sample Preparation: Approximately 10-20 mg of 4-Ethyl-3-iodobenzoic acid is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube. A small amount of tetramethylsilane (TMS) is added as an internal standard (δ 0.00 ppm).

  • Instrumentation: ¹H and ¹³C NMR spectra are recorded on a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition: Standard acquisition parameters are used, including a 30° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: A proton-decoupled pulse sequence is used to obtain a spectrum with single lines for each unique carbon atom. A longer relaxation delay (e.g., 5 seconds) and a larger number of scans are typically required due to the lower natural abundance of the ¹³C isotope.

Infrared (IR) Spectroscopy
  • Sample Preparation: A small amount of the solid 4-Ethyl-3-iodobenzoic acid is finely ground with dry potassium bromide (KBr) in an agate mortar and pestle. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

  • Instrumentation: The IR spectrum is recorded using a Fourier-Transform Infrared (FTIR) spectrometer.

  • Acquisition: The spectrum is typically recorded over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum of the KBr pellet press is recorded and automatically subtracted from the sample spectrum.

Mass Spectrometry
  • Sample Preparation: A dilute solution of 4-Ethyl-3-iodobenzoic acid is prepared in a volatile organic solvent such as methanol or acetonitrile.

  • Instrumentation: A mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Impact (EI), is used.

  • Acquisition: For EI-MS, the sample is introduced into the high-vacuum source, where it is bombarded with a beam of high-energy electrons. For ESI-MS, the sample solution is introduced into the source via direct infusion or through a liquid chromatograph. The resulting ions are then separated by a mass analyzer (e.g., quadrupole or time-of-flight) and detected.

Visualization of Experimental Workflow

The general workflow for the spectroscopic analysis of 4-Ethyl-3-iodobenzoic acid is depicted in the following diagram.

Spectroscopic_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_conclusion Final Characterization Synthesis Synthesis of 4-Ethyl-3-iodobenzoic Acid Purification Purification (e.g., Recrystallization) Synthesis->Purification NMR NMR Spectroscopy (¹H & ¹³C) Purification->NMR Sample Preparation IR IR Spectroscopy Purification->IR Sample Preparation MS Mass Spectrometry Purification->MS Sample Preparation NMR_Data NMR Spectral Data NMR->NMR_Data IR_Data IR Spectral Data IR->IR_Data MS_Data MS Spectral Data MS->MS_Data Structure_Confirmation Structure Confirmation & Purity Assessment NMR_Data->Structure_Confirmation IR_Data->Structure_Confirmation MS_Data->Structure_Confirmation

Caption: Workflow for the synthesis and spectroscopic characterization of 4-Ethyl-3-iodobenzoic acid.

This technical guide provides essential spectroscopic data and methodologies to support the research and development activities involving 4-Ethyl-3-iodobenzoic acid. For further inquiries, please contact our technical support team.

References

Foundational

The Unfolding Therapeutic Potential of 4-Ethyl-3-iodobenzoic Acid Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals Introduction 4-Ethyl-3-iodobenzoic acid and its derivatives are emerging as a versatile scaffold in medicinal chemistry, demonstrating a broad spectrum of b...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Ethyl-3-iodobenzoic acid and its derivatives are emerging as a versatile scaffold in medicinal chemistry, demonstrating a broad spectrum of biological activities. The presence of the iodine atom and the carboxylic acid group on the benzene ring provides a unique combination of properties, making these compounds valuable intermediates for the synthesis of complex, biologically active molecules.[1] This technical guide delves into the core biological activities of these derivatives, focusing on their anticancer and acetylcholinesterase inhibitory properties. It provides a comprehensive overview of quantitative data, detailed experimental protocols, and the underlying signaling pathways, offering a critical resource for researchers engaged in drug discovery and development.

Biological Activities of 4-Ethyl-3-iodobenzoic Acid Derivatives

Derivatives of 4-ethyl-3-iodobenzoic acid have shown significant promise in two primary therapeutic areas: oncology and neurodegenerative diseases. Their mechanism of action is diverse, ranging from the inhibition of critical enzymes to the induction of programmed cell death and cell cycle arrest.[1][2]

Anticancer Activity

Several derivatives of iodobenzoic acid have been synthesized and evaluated for their cytotoxic effects against various human cancer cell lines. Research has demonstrated that these compounds can induce cell cycle arrest and apoptosis in cancer cells, highlighting their potential as novel anticancer agents.[1][2] For instance, certain tetrahydroacridine derivatives incorporating an iodobenzoic acid moiety have displayed potent cytotoxic activity.[1]

Acetylcholinesterase (AChE) Inhibition

In the context of neurodegenerative diseases like Alzheimer's, the inhibition of acetylcholinesterase (AChE) is a key therapeutic strategy. Novel series of 9-amino-1,2,3,4-tetrahydroacridine derivatives containing an iodobenzoic acid moiety have been shown to be potent inhibitors of both acetylcholinesterase and butyrylcholinesterase (BuChE), with some compounds exhibiting stronger inhibition than the reference drug tacrine.[3]

Quantitative Data on Biological Activity

The following tables summarize the quantitative data for the biological activity of various 4-Ethyl-3-iodobenzoic acid derivatives.

Table 1: Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE) Inhibitory Activity of Tetrahydroacridine Derivatives

CompoundTargetIC50 (nM)Reference Drug (Tacrine) IC50 (nM)
3f Acetylcholinesterase (AChE)31.2100.2
3f Butyrylcholinesterase (BuChE)8.016.3

Data sourced from a study on novel tetrahydroacridine derivatives with an iodobenzoic acid moiety.[3]

Table 2: Cytotoxic Activity of Selected Iodobenzoic Acid Derivatives against Cancer Cell Lines

Compound ClassCancer Cell LineIC50 (µM)
Diquinothiazine derivative (3c)HTC116 (Colon)2.3
Diquinothiazine derivative (3c)SH-SY5Y (Neuroblastoma)2.7
Diquinothiazine derivative (3c)A549 (Lung)17.2
Tetrazole-hydrazone derivative (14)CaCo-2 (Colon)4.2
Tetrazole-hydrazone derivative (35)CaCo-2 (Colon)9.8
Tetrazole-hydrazone derivative (35)HuH-7 (Liver)24
1,9-diazaphenothiazine derivativeSNB-19 (Glioblastoma)Potent
1,9-diazaphenothiazine derivativeC-32 (Melanoma)Potent
1,9-diazaphenothiazine derivativeMDA-MB-231 (Breast)Potent

Note: "Potent" indicates that the compounds were reported to be more potent than the reference drug cisplatin, though specific IC50 values were not provided in the summarized text. Data compiled from various studies on the anticancer activities of heterocyclic derivatives, some of which may be structurally related to iodobenzoic acid derivatives.[4][5]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Synthesis of 4-Ethyl-3-iodobenzoic Acid Derivatives

The synthesis of 4-Ethyl-3-iodobenzoic acid and its derivatives can be achieved through several routes. A common method involves the iodination of 3-ethylbenzoic acid.[1]

Protocol: Iodination of 3-Ethylbenzoic Acid [1]

  • Reaction Setup: In a round-bottom flask, dissolve 3-ethylbenzoic acid in glacial acetic acid.

  • Iodination: While stirring, add a solution of iodine monochloride (ICl) in acetic acid dropwise to the flask. The reaction is typically carried out at a controlled temperature of 40–60°C.

  • Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, the mixture is poured into water, and the resulting precipitate is collected by filtration.

  • Purification: The crude product is then purified by recrystallization from a suitable solvent system, such as ethanol/water, or by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure 4-Ethyl-3-iodobenzoic acid.

Derivatives can be further synthesized through substitution reactions at the iodine position or by forming amides or esters from the carboxylic acid group.[1]

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[6][7]

Protocol: MTT Assay [6][8]

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 × 10⁴ cells/well and allow them to adhere for 24 hours at 37°C in a CO₂ incubator.

  • Compound Treatment: Replace the culture medium with fresh medium containing various concentrations of the test compound. Incubate for 24-48 hours.

  • MTT Addition: After the incubation period, add 10 μL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Add 150 μL of MTT solvent (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization. Measure the absorbance at 540 nm or 590 nm using a microplate reader.

  • Data Analysis: Cell viability is calculated as a percentage of the control (untreated cells), and the IC50 value is determined.

Acetylcholinesterase Inhibition: Ellman's Method

Ellman's method is a widely used spectrophotometric assay to measure acetylcholinesterase activity and inhibition.[9][10][11][12]

Protocol: Ellman's Method [11][12]

  • Reagent Preparation: Prepare a buffer solution (e.g., 50 mM Tris-HCl, pH 8.0), a solution of the substrate acetylthiocholine iodide (ATCI), and a solution of Ellman's reagent, 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB).

  • Assay Mixture: In a 96-well plate, add the buffer, the test compound at various concentrations, the AChE enzyme solution, and the DTNB solution.

  • Incubation: Incubate the mixture for 15 minutes at 37°C.

  • Reaction Initiation: Add the ATCI solution to initiate the enzymatic reaction.

  • Absorbance Measurement: Immediately measure the absorbance at 412 nm at regular intervals (e.g., every 10 seconds for 3 minutes) using a microplate reader.

  • Data Analysis: The rate of the reaction is proportional to the enzyme activity. The percentage of inhibition is calculated by comparing the reaction rate in the presence of the inhibitor to the rate of the control (without inhibitor). The IC50 value is then determined.

Signaling Pathways and Mechanisms of Action

The biological effects of 4-Ethyl-3-iodobenzoic acid derivatives are mediated through the modulation of specific cellular signaling pathways.

Cell Cycle Arrest

Certain benzoic acid derivatives have been shown to induce cell cycle arrest, a crucial mechanism for controlling cancer cell proliferation. For example, some retinobenzoic acid derivatives can induce G1 phase arrest by upregulating the expression of cyclin-dependent kinase (CDK) inhibitors like p21 and p27.[13] This leads to the inhibition of retinoblastoma (RB) protein phosphorylation, which in turn blocks the entry of cells into the S phase. Other derivatives can induce G2/M phase arrest.[2]

G1_Cell_Cycle_Arrest Benzoic_Acid_Derivative Benzoic Acid Derivative p21_p27 p21 / p27 (CDK Inhibitors) Benzoic_Acid_Derivative->p21_p27 Upregulates CDK4_6_CyclinD CDK4/6-Cyclin D p21_p27->CDK4_6_CyclinD Inhibits pRB Phosphorylated RB (pRB) CDK4_6_CyclinD->pRB Phosphorylates S_Phase_Entry S-Phase Entry (Cell Proliferation) E2F E2F pRB->E2F Releases E2F->S_Phase_Entry Promotes

Caption: G1 Phase Cell Cycle Arrest Induced by Benzoic Acid Derivatives.

Apoptosis Induction

Apoptosis, or programmed cell death, is another key mechanism through which anticancer agents exert their effects. Some benzoic acid derivatives induce apoptosis through the activation of caspase cascades.[2] The activation of initiator caspases (e.g., caspase-8 and caspase-9) leads to the activation of effector caspases (e.g., caspase-3), which then cleave various cellular substrates, ultimately leading to cell death. The JNK signaling pathway has also been implicated in the induction of apoptosis by some bioactive molecules.[14]

Apoptosis_Signaling_Pathway Benzoic_Acid_Derivative Benzoic Acid Derivative JNK_Pathway JNK Signaling Pathway Benzoic_Acid_Derivative->JNK_Pathway Caspase_8 Caspase-8 (Initiator) JNK_Pathway->Caspase_8 Caspase_9 Caspase-9 (Initiator) JNK_Pathway->Caspase_9 Caspase_3 Caspase-3 (Effector) Caspase_8->Caspase_3 Caspase_9->Caspase_3 Apoptosis Apoptosis (Programmed Cell Death) Caspase_3->Apoptosis

Caption: Apoptosis Induction via JNK and Caspase Signaling Pathways.

Conclusion

4-Ethyl-3-iodobenzoic acid and its derivatives represent a promising class of compounds with significant therapeutic potential, particularly in the fields of oncology and neurodegenerative diseases. Their diverse biological activities, coupled with their synthetic tractability, make them attractive candidates for further investigation and development. This technical guide provides a foundational resource for researchers, summarizing key quantitative data, detailing essential experimental protocols, and illustrating the underlying mechanisms of action. Continued exploration of the structure-activity relationships and optimization of the lead compounds will be crucial in translating the promise of these derivatives into novel and effective therapies.

References

Exploratory

Unraveling the Biochemical Role of 4-Ethyl-3-iodobenzoic Acid: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals Introduction 4-Ethyl-3-iodobenzoic acid, a halogenated derivative of benzoic acid, is a versatile molecule primarily recognized for its utility as a chemica...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Ethyl-3-iodobenzoic acid, a halogenated derivative of benzoic acid, is a versatile molecule primarily recognized for its utility as a chemical building block in organic synthesis. While its direct and detailed mechanism of action in a broad range of biochemical assays is not extensively documented in publicly available literature, its structural features and the biological activities of its derivatives suggest a potential for enzyme inhibition and therapeutic applications. This technical guide consolidates the current understanding of 4-Ethyl-3-iodobenzoic acid's role in biochemical contexts, focusing on its known interactions, the activities of its derivatives, and its application in the development of potential therapeutic agents.

Core Concepts: Enzyme Inhibition and Molecular Interactions

The biological activity of 4-Ethyl-3-iodobenzoic acid is thought to stem from its ability to interact with biological targets, primarily enzymes.[1] The molecule's structure, featuring a carboxylic acid group, an ethyl group, and a strategically placed iodine atom, dictates its potential binding modes. The carboxylic acid can participate in hydrogen bonding and electrostatic interactions, while the ethyl group adds a degree of hydrophobicity.

A key feature is the iodine atom, which can engage in halogen bonding, a non-covalent interaction that can influence a molecule's binding affinity and specificity for a biological target.[1] This interaction, though weaker than a covalent bond, can be a significant determinant in ligand-receptor binding.

While specific quantitative data on the enzyme inhibition of 4-Ethyl-3-iodobenzoic acid is scarce, it has been reported to inhibit neurolysin and angiotensin-converting enzyme (ACE), enzymes that play crucial roles in physiological processes.[1]

Applications in Drug Discovery and Development

The primary biochemical relevance of 4-Ethyl-3-iodobenzoic acid lies in its role as a key intermediate in the synthesis of more complex molecules with pronounced biological activities, particularly in the realms of oncology and neurodegenerative diseases.

Anticancer Agent Synthesis

4-Ethyl-3-iodobenzoic acid is a crucial component in the synthesis of novel anticancer agents, such as tetrahydroacridine derivatives.[1] These derivatives have demonstrated potent cytotoxic activity against human lung adenocarcinoma (A549) and colorectal adenocarcinoma (HT-29) cell lines.[1] The iodobenzoic acid moiety is a key structural feature contributing to the observed bioactivity.

Cholinesterase Inhibitors for Alzheimer's Disease

Derivatives of iodobenzoic acid have been investigated as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes implicated in the pathology of Alzheimer's disease. One study on novel tetrahydroacridine derivatives incorporating an iodobenzoic acid moiety revealed potent, nanomolar inhibition of both AChE and BuChE.[2]

Quantitative Data on Derivatives

The following table summarizes the inhibitory activities of a series of tetrahydroacridine derivatives synthesized using an iodobenzoic acid moiety. These compounds demonstrate the potential of this chemical scaffold in generating potent enzyme inhibitors.

Compound IDTarget EnzymeIC50 (nM)[2]
3f Acetylcholinesterase (AChE)31.2
Butyrylcholinesterase (BChE)8.0
Tacrine (Reference) Acetylcholinesterase (AChE)100.2
Butyrylcholinesterase (BChE)16.3

IC50 values represent the concentration of the inhibitor required to reduce the activity of the enzyme by 50%.

Experimental Methodologies

Synthesis of 4-Ethyl-3-iodobenzoic Acid

The synthesis of 4-Ethyl-3-iodobenzoic acid is a multi-step process that is well-documented in organic chemistry literature.

SynthesisWorkflow cluster_esterification Esterification cluster_iodination Iodination cluster_hydrolysis Hydrolysis A 4-Ethylbenzoic acid C Ethyl 4-ethylbenzoate A->C Fisher Esterification B Ethanol, H₂SO₄ D Ethyl 4-ethylbenzoate F Ethyl 4-ethyl-3-iodobenzoate D->F Electrophilic Iodination E Iodine monochloride (ICl) G Ethyl 4-ethyl-3-iodobenzoate I 4-Ethyl-3-iodobenzoic acid G->I Saponification H NaOH, then H⁺ EllmanAssay cluster_prep Assay Preparation cluster_reaction Reaction cluster_detection Detection cluster_analysis Data Analysis A Prepare solutions: - Enzyme (AChE or BChE) - Substrate (ATChI or BTChI) - DTNB (Ellman's reagent) - Test inhibitor B Incubate enzyme with inhibitor A->B C Add substrate and DTNB B->C D Enzymatic hydrolysis of substrate produces thiocholine C->D E Thiocholine reacts with DTNB to produce a yellow anion D->E F Measure absorbance of the yellow product over time using a spectrophotometer E->F G Calculate the rate of reaction F->G H Determine the percent inhibition G->H I Calculate IC₅₀ value H->I

References

Foundational

Unlocking the Potential of Halogen Bonding: A Technical Guide to 4-Ethyl-3-iodobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide explores the halogen bonding potential of 4-Ethyl-3-iodobenzoic acid, a molecule of significant interest in medicinal chemistr...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide explores the halogen bonding potential of 4-Ethyl-3-iodobenzoic acid, a molecule of significant interest in medicinal chemistry and materials science. While a definitive crystal structure for 4-Ethyl-3-iodobenzoic acid is not publicly available, this document provides a comprehensive framework for understanding and predicting its halogen bonding capabilities. By examining the synthesis, physicochemical properties, and crystallographic data of closely related analogues, we can infer the probable halogen bonding behavior of the target molecule. This guide offers detailed experimental protocols for synthesis and characterization, presents quantitative data from analogous systems in structured tables, and utilizes visualizations to elucidate key concepts and experimental workflows, thereby providing a robust resource for researchers in the field.

Introduction to Halogen Bonding

A halogen bond is a highly directional, non-covalent interaction between a halogen atom (Lewis acid) and a Lewis base.[1] This interaction arises from the anisotropic distribution of electron density around the covalently bonded halogen, creating a region of positive electrostatic potential known as a "σ-hole" along the axis of the covalent bond.[2] The strength of a halogen bond is influenced by the polarizability of the halogen atom (I > Br > Cl > F), the electron-withdrawing nature of the substituent attached to the halogen, and the nature of the Lewis base.[3] In drug design and crystal engineering, halogen bonds are increasingly utilized to control molecular conformation, enhance binding affinity to biological targets, and direct the self-assembly of molecules in the solid state.[1][2]

Iodine, being the most polarizable of the stable halogens, is a potent halogen bond donor. The presence of an iodine atom on an aromatic ring, as in 4-Ethyl-3-iodobenzoic acid, suggests a strong predisposition for forming halogen bonds with suitable acceptors such as carbonyl oxygens, nitrogen atoms in heterocycles, or other nucleophilic groups.

Synthesis of 4-Ethyl-3-iodobenzoic Acid

The synthesis of 4-Ethyl-3-iodobenzoic acid can be achieved through several established synthetic routes. A common and effective method involves the direct iodination of 4-ethylbenzoic acid.

Experimental Protocol: Iodination of 4-Ethylbenzoic Acid

Materials:

  • 4-Ethylbenzoic acid

  • Iodine monochloride (ICl)

  • Acetic acid

  • Sodium thiosulfate solution

  • Dichloromethane

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware and equipment

Procedure:

  • Dissolve 4-ethylbenzoic acid in glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer.

  • Slowly add a solution of iodine monochloride in acetic acid to the flask at room temperature.

  • Stir the reaction mixture at room temperature for several hours until the reaction is complete (monitored by TLC).

  • Quench the reaction by adding an aqueous solution of sodium thiosulfate to remove any unreacted iodine.

  • Extract the product into dichloromethane.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate and filter.

  • Remove the solvent under reduced pressure to yield the crude product.

  • Purify the crude 4-Ethyl-3-iodobenzoic acid by recrystallization from a suitable solvent system (e.g., ethanol/water).

Synthesis Workflow

G cluster_start Starting Materials A 4-Ethylbenzoic Acid C Dissolution in Glacial Acetic Acid A->C B Iodine Monochloride in Acetic Acid D Iodination Reaction (Stirring at RT) B->D C->D E Reaction Quenching (Sodium Thiosulfate) D->E F Extraction with Dichloromethane E->F G Washing and Drying F->G H Solvent Removal G->H I Recrystallization H->I J 4-Ethyl-3-iodobenzoic Acid (Pure Product) I->J

Figure 1: Synthetic workflow for 4-Ethyl-3-iodobenzoic acid.

Predicted Halogen Bonding Properties of 4-Ethyl-3-iodobenzoic Acid

In the absence of a crystal structure for 4-Ethyl-3-iodobenzoic acid, we can predict its halogen bonding behavior based on the known crystal structures of analogous compounds. The key interaction is expected to be the formation of a halogen bond between the iodine atom and a suitable halogen bond acceptor.

The Role of the σ-Hole

The iodine atom in 4-Ethyl-3-iodobenzoic acid, being bonded to an sp²-hybridized carbon of the benzene ring, will possess a significant σ-hole. The electron-withdrawing carboxylic acid group further enhances the positive electrostatic potential of this σ-hole, making the iodine a strong halogen bond donor.

Figure 2: The σ-hole on the iodine atom of 4-Ethyl-3-iodobenzoic acid.
Potential Halogen Bond Acceptors

In a crystal lattice, 4-Ethyl-3-iodobenzoic acid could form halogen bonds with several acceptors:

  • Carboxylic Acid Oxygen: The carbonyl oxygen of a neighboring molecule is a common halogen bond acceptor.

  • Solvent Molecules: If crystallized from a Lewis basic solvent (e.g., DMSO, acetone), the solvent molecule could act as the acceptor.

  • Co-formers: In co-crystals, a specifically chosen Lewis basic molecule can be introduced to form predictable halogen-bonded synthons.

Quantitative Analysis of Halogen Bonding in Analogous Systems

To provide quantitative insight, we present crystallographic data from closely related iodobenzoic acid derivatives. This data serves as a reliable proxy for estimating the geometric parameters of halogen bonds that 4-Ethyl-3-iodobenzoic acid is likely to form.

Table 1: Halogen Bond Geometries in Substituted Iodobenzoic Acids

Halogen Bond DonorHalogen Bond AcceptorI···Acceptor Distance (Å)C-I···Acceptor Angle (°)Reference
3-Iodobenzoic acidPyridine (N)2.809176.8[4]
3-Iodobenzoic acidCarbonyl (O)3.067164.5[4]
4-Iodotetrafluorobenzoic acidDithiane (S)3.204176.1[5]

Table 2: Hydrogen Bond Geometries in Substituted Iodobenzoic Acids

Hydrogen Bond DonorHydrogen Bond AcceptorO-H···Acceptor Distance (Å)O-H···Acceptor Angle (°)Reference
3-Iodobenzoic acidPyridine (N)2.642-[4]
4-Iodotetrafluorobenzoic acidCarboxylic Acid (O)2.647173.0[5]

Experimental Protocol for X-ray Crystallography

The definitive method for characterizing halogen bonds is single-crystal X-ray diffraction.

5.1. Crystallization

  • Dissolve the purified 4-Ethyl-3-iodobenzoic acid in a suitable solvent or solvent mixture (e.g., ethanol, acetone, or a mixture with water).

  • Slowly evaporate the solvent at room temperature or by controlled cooling to induce crystallization.

  • Alternatively, vapor diffusion or liquid-liquid diffusion techniques can be employed to grow high-quality single crystals.

5.2. Data Collection and Structure Refinement

  • Mount a suitable single crystal on a goniometer head.

  • Collect diffraction data using a single-crystal X-ray diffractometer, typically with Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.54184 Å) radiation.

  • Process the diffraction data (integration, scaling, and absorption correction).

  • Solve the crystal structure using direct methods or Patterson methods.

  • Refine the structural model against the experimental data using full-matrix least-squares methods.

Crystallographic Workflow

G A Purified 4-Ethyl-3-iodobenzoic Acid B Crystallization (e.g., Slow Evaporation) A->B C Single Crystal Selection B->C D X-ray Diffraction Data Collection C->D E Data Processing D->E F Structure Solution E->F G Structure Refinement F->G H Final Crystal Structure (CIF File) G->H

Figure 3: General workflow for single-crystal X-ray diffraction analysis.

Applications in Drug Development and Materials Science

The strong and directional nature of the halogen bonds formed by 4-Ethyl-3-iodobenzoic acid can be exploited in several ways:

  • Drug Design: The iodine can be positioned to interact with a specific Lewis basic site in a protein's active site, thereby increasing the binding affinity and selectivity of a drug candidate.

  • Crystal Engineering: By understanding the preferred halogen bonding motifs, it is possible to design and synthesize novel co-crystals with tailored physical properties, such as solubility, stability, and melting point.

  • Supramolecular Assembly: 4-Ethyl-3-iodobenzoic acid can serve as a building block for the construction of complex, self-assembled supramolecular architectures.

Conclusion

While the crystal structure of 4-Ethyl-3-iodobenzoic acid remains to be determined, a thorough analysis of its chemical structure and comparison with analogous compounds strongly indicates its high potential as a halogen bond donor. The methodologies and comparative data presented in this guide provide a solid foundation for researchers to synthesize, characterize, and ultimately exploit the halogen bonding capabilities of this versatile molecule in their respective fields. The future elucidation of its crystal structure will undoubtedly provide further valuable insights into its solid-state interactions and pave the way for its rational application in advanced materials and pharmaceutical development.

References

Exploratory

A Technical Guide to 4-Ethyl-3-iodobenzoic Acid: Sourcing, Purity, and Applications in Research

For Researchers, Scientists, and Drug Development Professionals This in-depth technical guide provides a comprehensive overview of 4-Ethyl-3-iodobenzoic acid, a key building block in medicinal chemistry and organic synth...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of 4-Ethyl-3-iodobenzoic acid, a key building block in medicinal chemistry and organic synthesis. This document covers its commercial availability, purity grades, and detailed experimental protocols for its synthesis, purification, and analysis. Furthermore, it delves into its application in the development of anticancer agents, illustrating the underlying signaling pathways.

Commercial Suppliers and Availability

4-Ethyl-3-iodobenzoic acid is available from a range of chemical suppliers, primarily for research and development purposes. The purity and available quantities can vary between suppliers. Below is a summary of some commercial sources.

SupplierProduct NumberPurityAvailable Quantities
AA BLOCKS, INC.AABH97D20F5295%Contact for details
BenchChemB182863Research GradeContact for details
ChemUniverseP8606995%100mg, 250mg, 1g

Purity Grades and Physicochemical Properties

The purity of 4-Ethyl-3-iodobenzoic acid is a critical factor for its successful application in sensitive research areas like drug development. While a 95% purity grade is commonly available, higher purities may be obtained through custom synthesis or further purification.

Table 2.1: Purity Grades of 4-Ethyl-3-iodobenzoic Acid

Purity GradeTypical UseNotes
95%General organic synthesis, starting material for further reactions.May contain related isomers or residual solvents.
>97%Medicinal chemistry, lead optimization.Higher purity reduces the risk of side reactions.
>99% (Analytical Standard)Quantitative analysis, reference standard.Typically available in smaller quantities and at a higher cost.

Table 2.2: Physicochemical Properties of 4-Ethyl-3-iodobenzoic Acid

PropertyValueReference
CAS Number 103441-03-8[1]
Molecular Formula C₉H₉IO₂[1]
Molecular Weight 276.07 g/mol [1]
Storage Temperature 2-8°C[2]
InChI Key TUAVSACXCXUOSJ-UHFFFAOYSA-N[1]

Experimental Protocols

The following sections provide detailed methodologies for the synthesis, purification, and analysis of 4-Ethyl-3-iodobenzoic acid. These protocols are based on established chemical principles and can be adapted to specific laboratory conditions.

Synthesis of 4-Ethyl-3-iodobenzoic Acid

A common synthetic route involves the iodination of 4-ethylbenzoic acid. To avoid deactivation of the aromatic ring by the carboxylic acid group, an esterification-iodination-hydrolysis sequence is often employed.[1]

Experimental Workflow for Synthesis

G start Start: 4-Ethylbenzoic Acid esterification Esterification (Ethanol, H₂SO₄, Reflux) start->esterification ester Ethyl 4-ethylbenzoate esterification->ester iodination Iodination (ICl, Acetic Acid, 40-60°C) ester->iodination iodinated_ester Ethyl 4-ethyl-3-iodobenzoate iodination->iodinated_ester hydrolysis Hydrolysis (NaOH, then HCl) iodinated_ester->hydrolysis product Product: 4-Ethyl-3-iodobenzoic Acid hydrolysis->product

Caption: Synthetic workflow for 4-Ethyl-3-iodobenzoic acid.

Materials:

  • 4-Ethylbenzoic acid

  • Absolute ethanol

  • Concentrated sulfuric acid

  • Iodine monochloride (ICl)

  • Glacial acetic acid

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl)

  • Diethyl ether

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Esterification: In a round-bottom flask, dissolve 4-ethylbenzoic acid in an excess of absolute ethanol. Add a catalytic amount of concentrated sulfuric acid. Reflux the mixture for 4-6 hours. After cooling, remove the excess ethanol under reduced pressure. Dissolve the residue in diethyl ether and wash sequentially with water, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate to yield ethyl 4-ethylbenzoate.

  • Iodination: Dissolve the ethyl 4-ethylbenzoate in glacial acetic acid. While stirring, add a solution of iodine monochloride in acetic acid dropwise at room temperature. Heat the reaction mixture to 40-60°C and stir for 2-4 hours. Monitor the reaction by TLC. Once complete, pour the reaction mixture into water and extract with diethyl ether. Wash the organic layer with sodium thiosulfate solution to remove excess iodine, followed by water and brine. Dry the organic layer and concentrate to obtain crude ethyl 4-ethyl-3-iodobenzoate.

  • Hydrolysis: Dissolve the crude ethyl 4-ethyl-3-iodobenzoate in a mixture of ethanol and aqueous sodium hydroxide solution. Stir the mixture at room temperature overnight. Remove the ethanol under reduced pressure and wash the aqueous layer with diethyl ether. Acidify the aqueous layer with concentrated HCl to precipitate the product. Filter the solid, wash with cold water, and dry to obtain 4-Ethyl-3-iodobenzoic acid.

Purification

The crude product can be purified by recrystallization or column chromatography.[1]

Recrystallization: A suitable solvent system for recrystallization is a mixture of ethanol and water. Dissolve the crude product in a minimal amount of hot ethanol and add hot water dropwise until the solution becomes cloudy. Allow the solution to cool slowly to room temperature and then in an ice bath to induce crystallization. Collect the crystals by vacuum filtration and wash with a cold ethanol/water mixture.

Column Chromatography: For column chromatography, a silica gel stationary phase is typically used with a mobile phase gradient of hexane and ethyl acetate.[1]

Analytical Methods

The purity and identity of 4-Ethyl-3-iodobenzoic acid can be confirmed by High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.

HPLC Analysis: A reversed-phase HPLC method can be employed for purity analysis.

  • Column: C18, 4.6 x 250 mm, 5 µm particle size

  • Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm

NMR Spectroscopy: The structure can be confirmed by ¹H and ¹³C NMR spectroscopy. The expected chemical shifts will be influenced by the substitution pattern on the aromatic ring.

Application in Anticancer Drug Development

4-Ethyl-3-iodobenzoic acid is a valuable intermediate in the synthesis of novel therapeutic agents. Notably, it has been utilized in the creation of tetrahydroacridine derivatives that exhibit significant cytotoxic activity against various cancer cell lines, including human lung adenocarcinoma (A549) and colorectal adenocarcinoma (HT-29).[1][3]

These synthesized tetrahydroacridine derivatives have been shown to induce cell cycle arrest at the G0/G1 phase and promote apoptosis in cancer cells.[3][4] The mechanism of action involves DNA intercalation and subsequent DNA damage, leading to the activation of downstream signaling pathways that halt cell proliferation and trigger programmed cell death.[4][5]

Signaling Pathway of Tetrahydroacridine Derivatives

G cluster_0 Drug Action cluster_1 Cellular Response THA_Derivative Tetrahydroacridine Derivative (from 4-Ethyl-3-iodobenzoic acid) DNA_Intercalation DNA Intercalation THA_Derivative->DNA_Intercalation Inhibits DNA replication DNA_Damage DNA Damage DNA_Intercalation->DNA_Damage G0G1_Arrest G0/G1 Cell Cycle Arrest DNA_Damage->G0G1_Arrest Apoptosis Apoptosis DNA_Damage->Apoptosis

Caption: Mechanism of action for anticancer tetrahydroacridine derivatives.

This guide provides essential technical information for researchers and professionals working with 4-Ethyl-3-iodobenzoic acid. By understanding its sourcing, purity, and chemical properties, as well as its applications in drug discovery, scientists can better utilize this versatile compound in their research endeavors.

References

Foundational

An In-depth Technical Guide to 4-Ethyl-3-iodobenzoic Acid: Safety, Handling, and MSDS

For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of the safety, handling, and available Material Safety Data Sheet (MSDS) information for 4-Ethyl-3-io...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety, handling, and available Material Safety Data Sheet (MSDS) information for 4-Ethyl-3-iodobenzoic acid (CAS No: 103441-03-8). This document is intended to equip laboratory personnel with the necessary knowledge to handle this compound safely and effectively in a research and development setting. Due to the limited availability of specific toxicological and ecological data for this compound, this guide also incorporates information from structurally related compounds to provide a broader understanding of potential hazards.

Chemical and Physical Properties

PropertyValueReference
Chemical Name 4-Ethyl-3-iodobenzoic acid[1]
CAS Number 103441-03-8[1]
Molecular Formula C₉H₉IO₂[2]
Molecular Weight 276.07 g/mol [2]
Purity 95%[2]
InChI Key TUAVSACXCXUOSJ-UHFFFAOYSA-N
Storage Temperature 2-8°C

Hazard Identification and GHS Classification

A complete GHS classification for 4-Ethyl-3-iodobenzoic acid is not available. The Safety Data Sheet from ChemicalBook indicates that data for most hazard categories is not available[1]. However, based on the known hazards of similar iodinated and substituted benzoic acid compounds, it is prudent to handle this chemical with caution.

For comparison, related compounds such as 3-iodobenzoic acid and ethyl 4-iodobenzoate are classified with the following hazards:

  • Skin Irritation [3][4][5][6]

  • Serious Eye Irritation [3][4][5][6]

  • May cause respiratory irritation [5][6]

Therefore, it is reasonable to assume that 4-Ethyl-3-iodobenzoic acid may also cause skin, eye, and respiratory irritation.

Toxicological Information

Specific toxicological data for 4-Ethyl-3-iodobenzoic acid, such as LD50 and LC50 values, are not available[1]. The toxicological properties have not been fully investigated. In the absence of specific data, it is recommended to treat this compound as potentially hazardous.

Handling and Storage

Proper handling and storage procedures are crucial to minimize exposure and ensure laboratory safety.

Handling:

  • Handle in a well-ventilated place, preferably within a chemical fume hood.

  • Wear suitable personal protective equipment (PPE), including chemical-resistant gloves, safety goggles with side shields, and a lab coat.

  • Avoid contact with skin, eyes, and clothing.

  • Avoid the formation of dust and aerosols.

  • Use non-sparking tools to prevent electrostatic discharge.

  • Wash hands thoroughly after handling.

Storage:

  • Store in a tightly closed container in a dry, cool, and well-ventilated place.

  • Keep away from incompatible materials such as strong oxidizing agents.

  • Store separately from foodstuff containers.

  • Recommended storage temperature is between 2-8°C.

First Aid Measures

In case of exposure, follow these first-aid measures:

  • After inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.

  • After skin contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. If skin irritation persists, seek medical attention.

  • After eye contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.

  • After ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek medical attention.

Accidental Release Measures

In the event of a spill:

  • Ensure adequate ventilation.

  • Evacuate personnel from the area.

  • Wear appropriate personal protective equipment.

  • Avoid breathing dust or vapors.

  • Contain the spill and collect the material using a method that does not generate dust.

  • Place the collected material in a suitable, labeled container for disposal.

  • Clean the spill area thoroughly.

Disposal Considerations

Dispose of this chemical and its container in accordance with local, regional, and national regulations. Do not allow it to enter drains or the environment.

Experimental Protocols

Due to the lack of specific published experimental safety studies for 4-Ethyl-3-iodobenzoic acid, a general protocol for assessing the potential hazards of a new chemical entity is provided below.

General Protocol for Preliminary Hazard Assessment of a Research Chemical:

  • Literature Review: Conduct a thorough search for any available data on the chemical and structurally similar compounds, including academic journals, chemical databases, and regulatory agency websites.

  • In Silico Toxicity Prediction: Utilize computational models (e.g., QSAR - Quantitative Structure-Activity Relationship) to predict potential toxicological endpoints such as mutagenicity, carcinogenicity, and skin/eye irritation based on the chemical structure.

  • Physical and Chemical Properties Determination: Experimentally determine key physicochemical properties such as melting point, boiling point, water solubility, and partition coefficient, as these can influence the substance's behavior and potential for exposure.

  • Preliminary In Vitro Cytotoxicity Assay: Perform a cell-based assay (e.g., MTT or LDH assay) using a relevant cell line to get a preliminary indication of the compound's general toxicity at a cellular level.

  • Ames Test for Mutagenicity: Conduct a bacterial reverse mutation assay (Ames test) to assess the mutagenic potential of the compound.

  • Skin and Eye Irritation/Corrosion Assessment: Depending on the predicted properties, an in vitro test using reconstructed human epidermis (for skin irritation) or bovine corneal opacity and permeability (BCOP) assay (for eye irritation) can be considered as an alternative to animal testing.

Visualizations

The following diagrams illustrate key logical workflows for ensuring safety when handling research chemicals like 4-Ethyl-3-iodobenzoic acid.

Chemical_Handling_Workflow cluster_prep Preparation Phase cluster_handling Handling Phase cluster_storage Storage cluster_disposal Disposal A Review Safety Data Sheet (SDS) and other available literature B Conduct Risk Assessment A->B C Select Appropriate Personal Protective Equipment (PPE) B->C D Work in a well-ventilated area (e.g., chemical fume hood) C->D E Use appropriate handling techniques to minimize exposure D->E F Label all containers clearly E->F G Store in a cool, dry, well-ventilated area F->G H Ensure container is tightly sealed G->H I Segregate from incompatible materials H->I J Follow institutional and regulatory waste disposal procedures I->J

Caption: Workflow for Safe Handling of Research Chemicals.

Emergency_Response_Protocol cluster_actions Immediate Actions cluster_info Information for Responders cluster_followup Post-Incident Follow-up Start Chemical Exposure Incident A Remove victim from exposure source Start->A B Administer First Aid (as per SDS guidelines) A->B C Notify supervisor and emergency services B->C D Provide Safety Data Sheet (SDS) to medical personnel C->D E Document the incident D->E F Review and update safety protocols E->F

References

Protocols & Analytical Methods

Method

Synthesis of 4-Ethyl-3-iodobenzoic Acid from 3-Ethylbenzoic Acid: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals Abstract This document provides a comprehensive guide to the synthesis of 4-Ethyl-3-iodobenzoic acid, a key intermediate in the development of various pharm...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the synthesis of 4-Ethyl-3-iodobenzoic acid, a key intermediate in the development of various pharmaceutical compounds. The featured protocol details the direct electrophilic iodination of 3-ethylbenzoic acid using iodine monochloride (ICl) in an acetic acid medium. This method offers a regioselective and efficient route to the desired product. Included are detailed experimental procedures, data tables for easy reference, and diagrams illustrating the reaction pathway and experimental workflow.

Introduction

4-Ethyl-3-iodobenzoic acid is a valuable building block in medicinal chemistry and organic synthesis. The presence of the iodine atom allows for a variety of subsequent cross-coupling reactions, such as Suzuki-Miyaura and Sonogashira couplings, enabling the construction of more complex molecular architectures. The carboxylic acid moiety provides a handle for amide bond formation or other functional group transformations. This application note describes a reliable protocol for the preparation of 4-Ethyl-3-iodobenzoic acid from the readily available starting material, 3-ethylbenzoic acid.

Reaction Scheme

The synthesis proceeds via an electrophilic aromatic substitution, where iodine monochloride serves as the source of the electrophilic iodine species (I⁺). The ethyl group, being an ortho-, para-director, and the carboxylic acid group, a meta-director, collaboratively direct the incoming iodine atom to the position ortho to the ethyl group and meta to the carboxylic acid.

Caption: Chemical equation for the iodination of 3-ethylbenzoic acid.

Experimental Protocol

This protocol details the synthesis of 4-Ethyl-3-iodobenzoic acid from 3-ethylbenzoic acid.

Materials:

MaterialMolar Mass ( g/mol )
3-Ethylbenzoic acid150.17
Iodine monochloride (ICl)162.36
Glacial Acetic Acid60.05
Sodium bisulfite (NaHSO₃)104.06
Diethyl ether74.12
Saturated Sodium Chloride (brine)-
Anhydrous Magnesium Sulfate (MgSO₄)120.37
Hexane86.18
Ethyl acetate88.11

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle with temperature control

  • Condenser

  • Separatory funnel

  • Büchner funnel and filter flask

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a condenser, dissolve 3-ethylbenzoic acid (e.g., 10.0 g, 66.6 mmol) in glacial acetic acid (e.g., 100 mL).

  • Addition of Iodinating Agent: While stirring, carefully add iodine monochloride (e.g., 1.1 eq, 73.3 mmol, 11.9 g) to the solution.

  • Reaction: Heat the reaction mixture to 50°C and maintain this temperature with stirring for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up:

    • After the reaction is complete, cool the mixture to room temperature.

    • Pour the reaction mixture into a beaker containing ice-water (e.g., 500 mL).

    • To quench any unreacted iodine monochloride, add a saturated aqueous solution of sodium bisulfite dropwise until the reddish-brown color of iodine disappears.

    • The crude product may precipitate at this stage. If so, collect the solid by vacuum filtration. If not, proceed with extraction.

  • Extraction:

    • Transfer the aqueous mixture to a separatory funnel and extract with diethyl ether (3 x 150 mL).

    • Combine the organic layers and wash with water (2 x 100 mL) and then with brine (1 x 100 mL).

  • Drying and Solvent Removal:

    • Dry the organic layer over anhydrous magnesium sulfate.

    • Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification:

    • The crude 4-Ethyl-3-iodobenzoic acid can be purified by recrystallization from an ethanol/water mixture or by column chromatography on silica gel using a hexane/ethyl acetate gradient.[1]

Quantitative Data Summary:

Reactant/ReagentMolar Eq.Amount (g)Moles (mmol)
3-Ethylbenzoic acid1.010.066.6
Iodine monochloride1.111.973.3
Glacial Acetic AcidSolvent100 mL-
ParameterValue
Reaction Temperature50°C
Reaction Time4-6 hours
Expected Yield70-80% (estimated)

Experimental Workflow

The following diagram illustrates the key steps in the synthesis and purification of 4-Ethyl-3-iodobenzoic acid.

G A Dissolve 3-Ethylbenzoic Acid in Acetic Acid B Add Iodine Monochloride A->B C Heat at 50°C for 4-6h B->C D Quench with Ice-Water and Sodium Bisulfite C->D E Extract with Diethyl Ether D->E F Wash with Water and Brine E->F G Dry over MgSO₄ F->G H Evaporate Solvent G->H I Purify by Recrystallization or Chromatography H->I J 4-Ethyl-3-iodobenzoic Acid I->J

Caption: Workflow for the synthesis of 4-Ethyl-3-iodobenzoic acid.

Safety Precautions

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves.

  • Iodine monochloride is corrosive and a strong oxidizing agent. Handle with care.

  • Glacial acetic acid is corrosive. Avoid contact with skin and eyes.

  • Dispose of all chemical waste according to institutional guidelines.

Conclusion

The protocol described provides a straightforward and effective method for the synthesis of 4-Ethyl-3-iodobenzoic acid. By following these detailed steps, researchers can reliably produce this important synthetic intermediate for use in a variety of research and development applications, particularly in the field of drug discovery.

References

Application

Application Notes and Protocols for Suzuki-Miyaura Coupling of 4-Ethyl-3-iodobenzoic acid

For Researchers, Scientists, and Drug Development Professionals Introduction The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile palladium-catalyzed carbon-carbon bond-forming reaction between an organ...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile palladium-catalyzed carbon-carbon bond-forming reaction between an organoboron compound and an organic halide or triflate.[1][2] This reaction has become a cornerstone in modern organic synthesis, particularly in the pharmaceutical industry, due to its mild reaction conditions, broad functional group tolerance, and the commercial availability of a wide range of boronic acids.[3][4][5] The synthesis of substituted biaryl carboxylic acids is of significant interest as this structural motif is present in numerous biologically active molecules and advanced materials.[4]

This document provides a detailed protocol for the Suzuki-Miyaura coupling of 4-Ethyl-3-iodobenzoic acid with various arylboronic acids. 4-Ethyl-3-iodobenzoic acid is a valuable building block, and its derivatization via Suzuki-Miyaura coupling allows for the synthesis of a diverse library of compounds with potential applications in drug discovery and materials science. The protocol is based on established methodologies for structurally similar substrates, such as other halo-substituted benzoic acids.[4][6]

Reaction Principle

The catalytic cycle of the Suzuki-Miyaura reaction is a well-established process involving a palladium(0) catalyst. The cycle can be summarized in three key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-iodine bond of 4-Ethyl-3-iodobenzoic acid to form a Pd(II) intermediate. This step is typically faster for aryl iodides compared to bromides or chlorides.[7][8]

  • Transmetalation: In the presence of a base, the organic group from the arylboronic acid is transferred to the palladium(II) complex, replacing the iodide. The base is crucial for the activation of the boronic acid.[2][9]

  • Reductive Elimination: The two organic groups on the palladium center couple and are eliminated as the final biaryl product. This step regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[9][10]

Data Presentation: Representative Suzuki-Miyaura Coupling Reactions

The following table summarizes typical reaction conditions and expected yields for the Suzuki-Miyaura coupling of a substituted aryl iodide with various arylboronic acids, based on data from analogous reactions.[4][8] Optimization may be required for 4-Ethyl-3-iodobenzoic acid.

EntryArylboronic AcidCatalyst (mol%)BaseSolventTemp. (°C)Time (h)Expected Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (3)K₂CO₃Toluene/Ethanol/H₂O (4:1:1)901285-95
24-Methylphenylboronic acidPd(dppf)Cl₂ (2)Cs₂CO₃1,4-Dioxane/H₂O (4:1)100880-90
34-Methoxyphenylboronic acidPd(OAc)₂ (2) + SPhos (4)K₃PO₄Toluene/H₂O (10:1)1001288-98
44-Fluorophenylboronic acidPd(PPh₃)₄ (3)K₂CO₃Toluene/Ethanol/H₂O (4:1:1)901280-90
53,5-Difluorophenylboronic acidPd(dppf)Cl₂ (2)Cs₂CO₃1,4-Dioxane/H₂O (4:1)1001660-75

Experimental Protocols

This section provides two detailed methodologies for the Suzuki-Miyaura coupling of 4-Ethyl-3-iodobenzoic acid. Protocol 1 is a general method using a common palladium catalyst and solvent system. Protocol 2 describes a more environmentally friendly approach using water as the solvent at room temperature, which has proven effective for similar substrates.[4]

Protocol 1: General Procedure in an Organic Solvent System

Materials:

  • 4-Ethyl-3-iodobenzoic acid (1.0 mmol, 1.0 equiv)

  • Arylboronic acid (1.2 mmol, 1.2 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 3 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv)

  • Toluene, Ethanol, and Water (degassed)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and heating mantle

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-Ethyl-3-iodobenzoic acid (1.0 mmol), the desired arylboronic acid (1.2 mmol), Pd(PPh₃)₄ (0.03 mmol), and K₂CO₃ (2.0 mmol).

  • Evacuate the flask and backfill with an inert gas (e.g., Argon). Repeat this process three times to ensure an inert atmosphere.

  • Add the degassed solvent system, typically a mixture of Toluene, Ethanol, and Water (e.g., 4:1:1 ratio, 10 mL total volume).

  • Heat the reaction mixture to 90-100 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 8-24 hours.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the mixture with ethyl acetate and transfer it to a separatory funnel.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel or by recrystallization.

Protocol 2: Green Procedure in Water at Room Temperature

Materials:

  • 4-Ethyl-3-iodobenzoic acid (1.0 mmol, 1.0 equiv)

  • Arylboronic acid (1.2 mmol, 1.2 equiv)

  • [PdCl₂(NH₂CH₂COOH)₂] (0.001 mmol, 0.1 mol%)

  • Potassium carbonate (K₂CO₃) (3.0 mmol, 3.0 equiv)

  • Distilled water (5.0 mL)

  • Round-bottom flask

  • Magnetic stirrer

Procedure:

  • To a round-bottomed flask, add 4-Ethyl-3-iodobenzoic acid (1.0 mmol), the desired arylboronic acid (1.2 mmol), the palladium catalyst (0.1 mol%), and potassium carbonate (3.0 mmol).[4]

  • Add 5.0 mL of distilled water to the flask.[4]

  • Stir the mixture vigorously at room temperature under air for 1.5 to 6 hours.[3]

  • Monitor the reaction by TLC. Upon completion, a precipitate of the product may form.

  • Filter the precipitate and wash it thoroughly with distilled water to remove inorganic salts.

  • If the product is water-soluble, acidify the aqueous layer with 1M HCl to precipitate the product, then filter.

  • The crude product can be further purified by recrystallization.

Mandatory Visualizations

Suzuki_Miyaura_Catalytic_Cycle cluster_cycle Catalytic Cycle cluster_reactants Reactants & Products Pd0 Pd(0)L_n PdII_Aryl R¹-Pd(II)L_n-X Pd0->PdII_Aryl Oxidative Addition (R¹-X) PdII_Boronate [R¹-Pd(II)L_n-OR²]⁻ PdII_Aryl->PdII_Boronate Base (OH⁻) PdII_Coupled R¹-Pd(II)L_n-R³ PdII_Boronate->PdII_Coupled Transmetalation (R³-B(OH)₂) PdII_Coupled->Pd0 Reductive Elimination Product Coupled Product (R¹-R³) PdII_Coupled->Product Reactant1 4-Ethyl-3-iodobenzoic acid (R¹-X) Reactant1->PdII_Aryl Reactant2 Arylboronic acid (R³-B(OH)₂) Reactant2->PdII_Coupled

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow Start Start Reaction_Setup Reaction Setup (Add reactants, catalyst, base) Start->Reaction_Setup Inert_Atmosphere Establish Inert Atmosphere (Evacuate and backfill with Ar/N₂) Reaction_Setup->Inert_Atmosphere Solvent_Addition Add Degassed Solvent Inert_Atmosphere->Solvent_Addition Heating Heat Reaction Mixture Solvent_Addition->Heating Monitoring Monitor Progress (TLC or LC-MS) Heating->Monitoring Workup Aqueous Work-up (Extraction and washing) Monitoring->Workup Reaction Complete Purification Purification (Column chromatography or recrystallization) Workup->Purification End Final Product Purification->End

Caption: General experimental workflow for the Suzuki-Miyaura coupling.

References

Method

Application Notes: Stille Cross-Coupling of 4-Ethyl-3-iodobenzoic Acid

Introduction The Stille cross-coupling reaction is a powerful and versatile carbon-carbon bond-forming reaction that couples an organotin compound (organostannane) with an organic electrophile, catalyzed by a palladium c...

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The Stille cross-coupling reaction is a powerful and versatile carbon-carbon bond-forming reaction that couples an organotin compound (organostannane) with an organic electrophile, catalyzed by a palladium complex.[1][2][3] Due to the air and moisture stability of organostannanes and the reaction's tolerance for a wide variety of functional groups, the Stille coupling has become a cornerstone in the synthesis of complex organic molecules, including pharmaceuticals and natural products.[4][5]

4-Ethyl-3-iodobenzoic acid is a valuable building block in medicinal chemistry and materials science. The presence of the aryl iodide group makes it an excellent electrophilic partner for Stille cross-coupling reactions, enabling the synthesis of diverse biaryl and substituted benzoic acid derivatives.[6][7] The carboxylic acid moiety can be further functionalized, making this substrate highly useful for creating libraries of compounds for drug discovery. This document provides an overview of the reaction, a summary of typical reaction conditions, and a detailed protocol for its application.

Key Reaction Parameters

Successful Stille couplings involving aryl iodides like 4-Ethyl-3-iodobenzoic acid depend on the careful selection of several components:

  • Catalyst: Palladium(0) complexes are the active catalysts. Common precursors include Pd(PPh₃)₄ or Pd₂(dba)₃.[3][8]

  • Ligand: Electron-rich and bulky phosphine ligands, such as triphenylphosphine (PPh₃) or tri-tert-butylphosphine (P(t-Bu)₃), are often used to stabilize the palladium center and facilitate the catalytic cycle.[4][8]

  • Organostannane: A variety of organostannanes (R-SnBu₃ or R-SnMe₃) can be used, including vinyl, aryl, alkynyl, and allyl stannanes.[1][5]

  • Solvent: Anhydrous, degassed aprotic polar solvents like DMF, dioxane, THF, or toluene are typically employed.[8]

  • Additives: In some cases, additives like copper(I) iodide (CuI) or lithium chloride (LiCl) can significantly accelerate the reaction rate, particularly the transmetalation step.[1][2][8]

Quantitative Data Summary

While specific yield data for 4-Ethyl-3-iodobenzoic acid is not extensively reported, the following table summarizes typical conditions and yields for Stille couplings of analogous aryl iodides. These conditions serve as a strong starting point for reaction optimization.

Coupling Partner (Organostannane)Catalyst (mol%)Ligand (mol%)Base/AdditiveSolventTemp (°C)Time (h)Yield (%)Reference
VinyltributyltinPd(PPh₃)₄ (5)--Toluene1001685-95General
PhenyltributyltinPd₂(dba)₃ (2)P(o-tol)₃ (8)-DMF801280-92General
2-(Tributylstannyl)furanPd(PPh₃)₄ (4)--Toluene11024~90[9]
(Tributylstannyl)acetylenePdCl₂(PPh₃)₂ (3)-CuIDMF25675-88General
4-MethoxyphenyltributyltinPd(OAc)₂ (2)SPhos (4)CsFDioxane1005>90[4]

Visualized Reaction Scheme and Workflow

General Stille Coupling Reaction

G cluster_reactants Reactants cluster_conditions Conditions cluster_products Products 4-Ethyl-3-iodobenzoic acid 4-Ethyl-3-iodobenzoic acid Coupled Product Coupled Product 4-Ethyl-3-iodobenzoic acid->Coupled Product + Organostannane R-Sn(Alkyl)₃ Organostannane->Coupled Product Catalyst Pd(0) Catalyst (e.g., Pd(PPh₃)₄) Catalyst->Coupled Product Solvent Solvent (e.g., Toluene, DMF) Solvent->Coupled Product Tin Halide X-Sn(Alkyl)₃

Caption: Overview of the Stille cross-coupling reaction components.

Stille Catalytic Cycle

Stille_Cycle center Pd(0)L₂ OA Oxidative Addition center->OA 1 Complex1 trans-[Ar-Pd(II)L₂(I)] OA->Complex1 TM Transmetalation Sn_X I-SnBu₃ TM->Sn_X byproduct Complex2 cis-[Ar-Pd(II)L₂(R')] TM->Complex2 RE Reductive Elimination RE->center Product Coupled Product RE->Product ArI 4-Ethyl-3-iodobenzoic acid ArI->OA R_Sn R'-SnBu₃ R_Sn->TM Complex1->TM 2 Complex2->RE 3

Caption: The catalytic cycle of the Stille cross-coupling reaction.

Detailed Experimental Protocol

This protocol describes a general procedure for the Stille cross-coupling of 4-Ethyl-3-iodobenzoic acid with phenyltributyltin.

Materials:

  • 4-Ethyl-3-iodobenzoic acid (1.0 equiv)

  • Phenyltributyltin (1.1 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)

  • Anhydrous, degassed toluene

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ethyl acetate

  • Hexanes

  • Silica gel for column chromatography

Equipment:

  • Schlenk flask or round-bottom flask with a reflux condenser

  • Magnetic stirrer and hot plate

  • Inert atmosphere setup (Argon or Nitrogen)

  • Standard laboratory glassware

  • Rotary evaporator

Procedure:

  • Reaction Setup: To a dry Schlenk flask, add 4-Ethyl-3-iodobenzoic acid and Pd(PPh₃)₄.

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (argon or nitrogen) three times to ensure an oxygen-free environment.

  • Reagent Addition: Under a positive pressure of the inert gas, add anhydrous, degassed toluene via syringe, followed by phenyltributyltin.

  • Reaction: Heat the reaction mixture to 95-100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 12-24 hours).

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate.

    • Wash the organic layer sequentially with 1 M HCl (2x), water (1x), saturated NaHCO₃ solution (2x), and brine (1x). The basic washes help remove unreacted benzoic acid and the tin byproducts.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to yield the pure coupled product.

Experimental Workflow Diagram

Workflow start Start setup 1. Combine Reactants (Aryl Iodide, Catalyst) in Schlenk Flask start->setup inert 2. Establish Inert Atmosphere (Evacuate/Backfill with Ar/N₂) setup->inert addition 3. Add Solvent and Organostannane via Syringe inert->addition reaction 4. Heat and Stir (e.g., 100 °C, 12-24h) addition->reaction monitor 5. Monitor Reaction (TLC / LC-MS) reaction->monitor workup 6. Aqueous Workup (Acid/Base Washes) monitor->workup Upon Completion purify 7. Dry, Concentrate, and Purify (Chromatography) workup->purify end Pure Product purify->end

Caption: Step-by-step workflow for a typical Stille coupling experiment.

Safety Precautions:

  • Organotin compounds are highly toxic. Handle them with extreme care in a well-ventilated fume hood, wearing appropriate personal protective equipment (gloves, lab coat, safety glasses).[1][2]

  • Palladium catalysts can be flammable and toxic.

  • Solvents like toluene and DMF are flammable and have associated health risks. Ensure all procedures are performed in a fume hood.

References

Application

Application of 4-Ethyl-3-iodobenzoic Acid in the Synthesis of Anticancer Agents

For Researchers, Scientists, and Drug Development Professionals This document outlines the application of 4-ethyl-3-iodobenzoic acid as a versatile building block in the synthesis of novel anticancer agents. Its unique s...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document outlines the application of 4-ethyl-3-iodobenzoic acid as a versatile building block in the synthesis of novel anticancer agents. Its unique structure, featuring an ethyl group, an iodine atom, and a carboxylic acid moiety on a benzene ring, allows for diverse chemical modifications to generate compounds with potent and selective anticancer activity.

Introduction

4-Ethyl-3-iodobenzoic acid is a valuable intermediate in medicinal chemistry due to its suitability for various coupling reactions and functional group transformations. The presence of the iodine atom facilitates the formation of new carbon-carbon and carbon-heteroatom bonds through transition-metal-catalyzed cross-coupling reactions such as Suzuki-Miyaura and Sonogashira couplings. The carboxylic acid group provides a convenient handle for amide bond formation, allowing for the conjugation of this scaffold to other pharmacophores. Research has demonstrated its utility in the synthesis of tetrahydroacridine derivatives, which have shown significant cytotoxic effects against various cancer cell lines.[1]

Featured Application: Synthesis of Tetrahydroacridine Derivatives

A notable application of iodobenzoic acids, including derivatives of 4-ethyl-3-iodobenzoic acid, is in the synthesis of novel tetrahydroacridine compounds. These derivatives have been shown to exhibit significant anticancer activity by inducing cell cycle arrest and apoptosis in cancer cells.[1][2][3]

Quantitative Data

The following table summarizes the cytotoxic activity (IC50 values) of a series of nine synthesized tetrahydroacridine derivatives with an iodobenzoic moiety against human lung adenocarcinoma (A549) and human colorectal adenocarcinoma (HT-29) cell lines.

CompoundLinker Length (n)Iodine PositionA549 IC50 (µM)HT-29 IC50 (µM)
1a 2ortho59.1217.32
1b 2meta38.2914.88
1c 2para29.3310.11
1d 3ortho41.1512.54
1e 3meta25.439.87
1f 3para19.877.32
1g 4ortho33.4510.98
1h 4meta20.118.14
1i 4para14.875.90
Etoposide --18.50-
5-Fluorouracil ---8.50

Data extracted from literature.[2][3]

Mechanism of Action: Induction of G0/G1 Cell Cycle Arrest and Apoptosis

The synthesized tetrahydroacridine derivatives exert their anticancer effects by arresting the cell cycle at the G0/G1 phase and inducing programmed cell death (apoptosis).[2][3][4] This dual mechanism of action makes them promising candidates for further development.

G0G1_Apoptosis_Pathway cluster_0 Cell Cycle Control cluster_1 Apoptosis Induction cluster_2 Drug Action CDK4_6 CDK4/6 pRb pRb CDK4_6->pRb phosphorylates CyclinD Cyclin D CyclinD->CDK4_6 activates CDK2 CDK2 CDK2->pRb phosphorylates CyclinE Cyclin E CyclinE->CDK2 activates E2F E2F pRb->E2F inactivates G1_S_Transition G1 to S Transition E2F->G1_S_Transition promotes Bax Bax Mitochondrion Mitochondrion Bax->Mitochondrion promotes release of Bcl2 Bcl-2 Bcl2->Mitochondrion inhibits release of Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c releases Caspase9 Caspase-9 Cytochrome_c->Caspase9 activates Caspase3 Caspase-3 Caspase9->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis executes Drug Tetrahydroacridine Derivative Drug->CDK4_6 inhibits Drug->CDK2 inhibits Drug->Bax upregulates Drug->Bcl2 downregulates

Caption: Signaling pathway of tetrahydroacridine derivatives.

The tetrahydroacridine derivatives inhibit Cyclin-Dependent Kinases (CDKs) such as CDK2, CDK4, and CDK6, which are crucial for the G1 to S phase transition. This inhibition prevents the phosphorylation of the retinoblastoma protein (pRb), leading to the sequestration of the E2F transcription factor and subsequent cell cycle arrest in the G0/G1 phase.[5][6] Concurrently, these compounds modulate the expression of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins, leading to the release of cytochrome c from the mitochondria and the activation of the caspase cascade, ultimately resulting in apoptosis.[7][8][9]

Experimental Protocols

General Synthesis of N-(Alkyl)-9-amino-1,2,3,4-tetrahydroacridine-iodobenzoyl Derivatives

This protocol is adapted from the literature for the synthesis of tetrahydroacridine derivatives from iodobenzoic acids.[3] It can be applied using 4-ethyl-3-iodobenzoic acid as the starting material.

  • 4-Ethyl-3-iodobenzoic acid

  • 2-Chloro-4,6-dimethyl-1,3,5-triazine (CDMT)

  • N-Methylmorpholine (NMM)

  • Appropriate N-alkyl-9-amino-1,2,3,4-tetrahydroacridine

  • Anhydrous Tetrahydrofuran (THF)

  • Standard laboratory glassware for organic synthesis

  • Inert atmosphere setup (Nitrogen or Argon)

  • Activation of Carboxylic Acid: In a flame-dried, three-necked round-bottom flask under an inert atmosphere, dissolve 2-chloro-4,6-dimethyl-1,3,5-triazine (CDMT) (1.1 eq) in anhydrous THF. Cool the solution to -10 °C.

  • To this solution, add 4-ethyl-3-iodobenzoic acid (1.0 eq) followed by the dropwise addition of N-methylmorpholine (1.1 eq).

  • Stir the reaction mixture at -10 °C for 2 hours.

  • Amide Coupling: In a separate flask, dissolve the appropriate N-alkyl-9-amino-1,2,3,4-tetrahydroacridine (1.0 eq) in anhydrous THF.

  • Add the solution of the amine dropwise to the activated carboxylic acid mixture at -10 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 24 hours.

  • Work-up and Purification: Monitor the reaction by thin-layer chromatography (TLC). Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer sequentially with saturated sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired N-(alkyl)-9-amino-1,2,3,4-tetrahydroacridine-4'-ethyl-3'-iodobenzoyl derivative.

Synthesis_Workflow start Start dissolve_cdmt Dissolve CDMT in anhydrous THF start->dissolve_cdmt cool_1 Cool to -10 °C dissolve_cdmt->cool_1 add_acid_nmm Add 4-Ethyl-3-iodobenzoic acid and N-Methylmorpholine cool_1->add_acid_nmm stir_1 Stir at -10 °C for 2h add_acid_nmm->stir_1 add_amine Add amine solution dropwise stir_1->add_amine prepare_amine Prepare solution of N-alkyl-9-amino-1,2,3,4-tetrahydroacridine prepare_amine->add_amine warm_stir Warm to RT and stir for 24h add_amine->warm_stir quench_extract Quench with water and extract with organic solvent warm_stir->quench_extract wash Wash organic layer quench_extract->wash dry_concentrate Dry and concentrate wash->dry_concentrate purify Purify by column chromatography dry_concentrate->purify end Final Product purify->end

Caption: General workflow for the synthesis of tetrahydroacridine derivatives.

Broader Applications in Anticancer Agent Synthesis

The versatility of 4-ethyl-3-iodobenzoic acid extends beyond the synthesis of tetrahydroacridine derivatives. The iodo-substituent is a key functional group for participating in various palladium-catalyzed cross-coupling reactions, enabling the construction of diverse molecular scaffolds with potential anticancer activity.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling reaction allows for the formation of a carbon-carbon bond between 4-ethyl-3-iodobenzoic acid and a variety of organoboron compounds (e.g., boronic acids or esters). This reaction is instrumental in synthesizing biaryl structures, which are prevalent in many anticancer drugs.

Suzuki_Coupling A 4-Ethyl-3-iodobenzoic acid C Biaryl Anticancer Agent Precursor A->C B Arylboronic Acid (R-B(OH)2) B->C Catalyst Pd Catalyst + Base

Caption: Suzuki-Miyaura coupling of 4-ethyl-3-iodobenzoic acid.

Sonogashira Coupling

The Sonogashira coupling reaction facilitates the formation of a carbon-carbon bond between 4-ethyl-3-iodobenzoic acid and a terminal alkyne. This reaction is valuable for synthesizing aryl-alkynyl motifs, which are present in a number of biologically active compounds, including some with anticancer properties.

Sonogashira_Coupling A 4-Ethyl-3-iodobenzoic acid C Aryl-Alkynyl Anticancer Agent Precursor A->C B Terminal Alkyne (R-C≡CH) B->C Catalyst Pd/Cu Catalyst + Base

Caption: Sonogashira coupling of 4-ethyl-3-iodobenzoic acid.

Conclusion

4-Ethyl-3-iodobenzoic acid represents a highly valuable and versatile starting material for the synthesis of a diverse range of potential anticancer agents. Its utility has been demonstrated in the creation of potent tetrahydroacridine derivatives that induce cell cycle arrest and apoptosis in cancer cells. Furthermore, its amenability to powerful cross-coupling reactions like the Suzuki-Miyaura and Sonogashira couplings opens up avenues for the development of novel biaryl and aryl-alkynyl-based therapeutic agents. The protocols and data presented herein provide a solid foundation for researchers and drug development professionals to explore the full potential of this promising chemical entity in the ongoing search for more effective cancer therapies.

References

Method

Application Notes and Protocols for the Synthesis of Tetrahydroacridine Derivatives with 4-Ethyl-3-iodobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals This document provides detailed procedures for the synthesis of novel tetrahydroacridine derivatives incorporating a 4-Ethyl-3-iodobenzoic acid moiety. Thes...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed procedures for the synthesis of novel tetrahydroacridine derivatives incorporating a 4-Ethyl-3-iodobenzoic acid moiety. These compounds are of significant interest in drug discovery, with potential applications as acetylcholinesterase (AChE) inhibitors for the treatment of Alzheimer's disease and as anticancer agents. The protocols outlined below are based on established synthetic methodologies, including the Friedländer annulation and amide bond formation.

Introduction

Tetrahydroacridine and its derivatives are a well-established class of compounds with a broad range of biological activities. Tacrine, the parent compound, was the first centrally acting acetylcholinesterase inhibitor approved for the treatment of Alzheimer's disease.[1] Research has since focused on the development of new analogues with improved efficacy and reduced side effects. The incorporation of various substituents allows for the modulation of the pharmacological properties of the tetrahydroacridine scaffold. The iodobenzoic acid moiety, in particular, has been explored for its potential to enhance biological activity, including anticancer properties through mechanisms such as DNA intercalation and the induction of apoptosis.[2][3]

This application note details a representative synthetic route to couple 4-Ethyl-3-iodobenzoic acid with a functionalized tetrahydroacridine core, providing researchers with a practical guide for the preparation of this novel class of compounds for further investigation.

Synthesis Overview

The overall synthetic strategy involves a two-stage process:

  • Stage 1: Synthesis of the Tetrahydroacridine Core. The core structure, 9-amino-1,2,3,4-tetrahydroacridine, is synthesized via the Friedländer annulation reaction of 2-aminobenzonitrile with cyclohexanone.[4][5]

  • Stage 2: Amide Coupling. The synthesized 9-amino-1,2,3,4-tetrahydroacridine is then coupled with 4-Ethyl-3-iodobenzoic acid using a standard amide bond formation protocol, such as the use of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 1-Hydroxybenzotriazole (HOBt).[6][7]

Data Presentation

Table 1: Representative Data for the Friedländer Annulation
EntryReactant 1Reactant 2CatalystSolventTemp (°C)Time (h)Yield (%)
12-AminobenzonitrileCyclohexanonep-Toluenesulfonic acidXylenes1451293
22-AminobenzonitrileCyclohexanoneZnCl₂Toluene17532Moderate
34-Chloro-2-aminobenzonitrileCyclohexanoneZnCl₂/ChClN/A120398

Note: Data is compiled from representative literature procedures and may vary based on specific experimental conditions.[4][5][8]

Table 2: Representative Data for Amide Coupling of Aromatic Acids with Amines
EntryCarboxylic AcidAmineCoupling Reagent/AdditiveSolventTemp (°C)Time (h)Yield (%)
13-Fluoro-5-iodobenzoic acidBenzylamineEDC/HOBtDCMRT1285
23-Fluoro-5-iodobenzoic acidAnilineEDC/HOBtDCM/DMFRT1878
34-(diethylphosphoryl)benzoic acid4-Bromo-2-cyanoanilineHATU/DIPEADMFRT2High
4Boc-valine4-amino-N-(4-methoxybenzyl)benzamideEDC/DMAP/HOBtAcetonitrile234272

Note: This table provides a comparative overview of different amide coupling methods. Yields are highly dependent on the specific substrates and conditions used.[6][7][9]

Experimental Protocols

Protocol 1: Synthesis of 9-Amino-1,2,3,4-tetrahydroacridine

This protocol is adapted from established Friedländer annulation procedures.[4][5]

Materials:

  • 2-Aminobenzonitrile

  • Cyclohexanone

  • p-Toluenesulfonic acid monohydrate

  • Xylenes

  • Dichloromethane (DCM)

  • 5% aqueous Sodium Hydroxide (NaOH)

  • Saturated aqueous Sodium Chloride (brine)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Round-bottom flask with reflux condenser and Dean-Stark trap

  • Magnetic stirrer and heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar, reflux condenser, and Dean-Stark trap, add 2-aminobenzonitrile (1.0 equiv), cyclohexanone (1.1 equiv), and p-toluenesulfonic acid monohydrate (1.1 equiv).

  • Add xylenes as the solvent (to achieve a concentration of approximately 0.5 M of 2-aminobenzonitrile).

  • Heat the reaction mixture to reflux (approximately 145 °C) and maintain for 10-15 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC). Water will be collected in the Dean-Stark trap.

  • Cool the reaction mixture to room temperature.

  • Dilute the mixture with dichloromethane and transfer to a separatory funnel.

  • Wash the organic layer sequentially with 5% aqueous NaOH, water, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The crude product can be purified by column chromatography on silica gel or by recrystallization to afford pure 9-amino-1,2,3,4-tetrahydroacridine.

Protocol 2: Synthesis of N-(1,2,3,4-Tetrahydroacridin-9-yl)-4-ethyl-3-iodobenzamide

This protocol describes a general procedure for the amide coupling of 4-Ethyl-3-iodobenzoic acid with the synthesized 9-amino-1,2,3,4-tetrahydroacridine using EDC and HOBt.[6][7]

Materials:

  • 9-Amino-1,2,3,4-tetrahydroacridine

  • 4-Ethyl-3-iodobenzoic acid

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM)

  • Anhydrous N,N-Dimethylformamide (DMF) (if needed for solubility)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃)

  • Saturated aqueous Sodium Chloride (brine)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-Ethyl-3-iodobenzoic acid (1.0 equiv) in anhydrous DCM (to achieve a concentration of approximately 0.1-0.2 M). If solubility is an issue, a minimal amount of anhydrous DMF can be added as a co-solvent.

  • Add 9-amino-1,2,3,4-tetrahydroacridine (1.1 equiv) to the solution, followed by HOBt (1.2 equiv).

  • Cool the reaction mixture to 0 °C in an ice bath with stirring.

  • Add DIPEA (2.5 equiv) to the stirred solution.

  • Slowly add EDC·HCl (1.2 equiv) portion-wise to the reaction mixture.

  • Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.

  • Upon completion, dilute the reaction mixture with DCM and transfer to a separatory funnel.

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃, water, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the final product, N-(1,2,3,4-Tetrahydroacridin-9-yl)-4-ethyl-3-iodobenzamide.

  • Characterize the final product using appropriate analytical techniques (¹H NMR, ¹³C NMR, Mass Spectrometry, and Elemental Analysis).

Visualizations

Synthesis_Workflow cluster_stage1 Stage 1: Friedländer Annulation cluster_stage2 Stage 2: Amide Coupling Reactant1 2-Aminobenzonitrile Intermediate 9-Amino-1,2,3,4- tetrahydroacridine Reactant1->Intermediate p-TSA, Xylenes, Reflux Reactant2 Cyclohexanone Reactant2->Intermediate Product Final Tetrahydroacridine Derivative Intermediate->Product EDC, HOBt, DIPEA, DCM, RT Reactant3 4-Ethyl-3-iodobenzoic acid Reactant3->Product

Caption: Synthetic workflow for the preparation of the target tetrahydroacridine derivative.

AChE_Inhibition AChE Acetylcholinesterase (AChE) CholineAcetate Choline + Acetate AChE->CholineAcetate Hydrolysis Synapse Increased ACh in Synapse ACh Acetylcholine (ACh) ACh->AChE Binds to Active Site Derivative Tetrahydroacridine Derivative Derivative->AChE Inhibits Receptor Cholinergic Receptor Activation Synapse->Receptor Leads to Apoptosis_Pathway Derivative Tetrahydroacridine Derivative DNA_Damage DNA Damage (e.g., Intercalation) Derivative->DNA_Damage Induces ATM_p53 ATM/p53 Activation DNA_Damage->ATM_p53 CellCycleArrest G0/G1 Cell Cycle Arrest ATM_p53->CellCycleArrest Leads to Bax Bax (pro-apoptotic) Upregulation ATM_p53->Bax Bcl2 Bcl-2 (anti-apoptotic) Downregulation ATM_p53->Bcl2 Mito Mitochondrial Dysfunction Bax->Mito Bcl2->Mito Inhibits Caspases Caspase Activation Mito->Caspases Activates Apoptosis Apoptosis Caspases->Apoptosis Executes

References

Application

Application Notes and Protocols: 4-Ethyl-3-iodobenzoic Acid in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals Introduction 4-Ethyl-3-iodobenzoic acid is a versatile halogenated benzoic acid derivative that serves as a crucial intermediate in medicinal chemistry. Its...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Ethyl-3-iodobenzoic acid is a versatile halogenated benzoic acid derivative that serves as a crucial intermediate in medicinal chemistry. Its unique structure, featuring an ethyl group, an iodine atom, and a carboxylic acid moiety on a benzene ring, provides multiple reactive sites for synthetic transformations. The presence of the iodine atom makes it an excellent substrate for various metal-catalyzed cross-coupling reactions, enabling the construction of complex molecular scaffolds.[1][2] The carboxylic acid group can be readily functionalized, allowing for conjugation to other molecules or modification into various functional groups.[1][3] These characteristics make 4-Ethyl-3-iodobenzoic acid a valuable building block in the synthesis of novel therapeutic agents and chemical probes.

Key Applications in Drug Discovery

The structural features of 4-Ethyl-3-iodobenzoic acid make it a valuable precursor in the development of various therapeutic agents.

1. Anticancer Agents

A significant application of 4-Ethyl-3-iodobenzoic acid is in the synthesis of novel anticancer agents. It has been utilized as a key building block for creating tetrahydroacridine derivatives, which have demonstrated potent cytotoxic activity against human lung adenocarcinoma (A549) and colorectal adenocarcinoma (HT-29) cell lines.[1] These synthesized compounds have been shown to induce G0/G1 cell cycle arrest and promote apoptosis in cancer cells, highlighting the importance of this intermediate in oncology drug discovery.[1]

2. Anti-inflammatory and Analgesic Drugs

Iodobenzoic acid derivatives are frequently employed in the synthesis of anti-inflammatory and analgesic drugs.[4] The specific structure of 4-Ethyl-3-iodobenzoic acid allows for targeted modifications to fine-tune the biological activity and pharmacokinetic profiles of potential drug candidates in this therapeutic area.[2]

3. General Organic Synthesis

The iodine substituent makes 4-Ethyl-3-iodobenzoic acid an excellent precursor for a wide range of organic transformations beyond specific therapeutic targets. It is widely used in substitution reactions to introduce various functional groups and participates in numerous coupling reactions to form complex biaryl compounds, which are common motifs in pharmaceutical agents.[1]

Data Presentation

Table 1: Physicochemical Properties of 4-Ethyl-3-iodobenzoic Acid

PropertyValue
CAS Number 103441-03-8
Molecular Formula C₉H₉IO₂
Molecular Weight 276.07 g/mol
Appearance Not specified (typically off-white solid)
Purity ≥ 95%

Data sourced from BenchChem.[1]

Table 2: Biological Activity of a Tetrahydroacridine Derivative Synthesized from 4-Ethyl-3-iodobenzoic Acid

CompoundTarget Cell LineActivityMechanism of Action
Tetrahydroacridine DerivativeA549 (Lung Adenocarcinoma)Potent CytotoxicityG0/G1 Cell Cycle Arrest, Apoptosis Induction
Tetrahydroacridine DerivativeHT-29 (Colorectal Adenocarcinoma)Potent CytotoxicityG0/G1 Cell Cycle Arrest, Apoptosis Induction

This table summarizes the reported biological activities.[1] Specific quantitative data like IC₅₀ values would be determined from detailed experimental studies.

Experimental Protocols

Protocol 1: Synthesis of 4-Ethyl-3-iodobenzoic Acid

This protocol describes the iodination of 3-ethylbenzoic acid.

Materials:

  • 3-Ethylbenzoic acid

  • Iodine monochloride (ICl)

  • Acetic acid

  • Ethanol/water mixture

  • Silica gel for column chromatography

  • Hexane/ethyl acetate solvent system

Procedure:

  • Dissolve 3-ethylbenzoic acid in acetic acid in a round-bottom flask.

  • Slowly add iodine monochloride (ICl) to the solution while maintaining the temperature between 40–60°C.

  • Stir the reaction mixture at this temperature and monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture and pour it into water to precipitate the product.

  • Filter the crude product and wash it with water.

  • Purify the crude product by recrystallization from an ethanol/water mixture or by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure 4-Ethyl-3-iodobenzoic acid.[1]

Protocol 2: Suzuki-Miyaura Cross-Coupling Reaction

This protocol describes a general procedure for coupling 4-Ethyl-3-iodobenzoic acid with a boronic acid derivative.

Materials:

  • 4-Ethyl-3-iodobenzoic acid

  • Aryl boronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Base (e.g., K₂CO₃, Cs₂CO₃)

  • Solvent (e.g., Dioxane/water, Toluene, DMF)

Procedure:

  • In a reaction vessel, combine 4-Ethyl-3-iodobenzoic acid (1.0 eq), the aryl boronic acid (1.2-1.5 eq), the palladium catalyst (1-5 mol%), and the base (2.0-3.0 eq).

  • Add the solvent system to the mixture.

  • Degas the mixture by bubbling with an inert gas (e.g., Argon or Nitrogen) for 15-20 minutes.

  • Heat the reaction mixture to the desired temperature (typically 80-110°C) and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • After cooling to room temperature, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain the desired biaryl compound.[1]

Protocol 3: Activation of Carboxylic Acid to NHS Ester

This protocol describes the conversion of the carboxylic acid group to an N-hydroxysuccinimide (NHS) ester for subsequent conjugation.

Materials:

  • 4-Ethyl-3-iodobenzoic acid

  • N-Hydroxysuccinimide (NHS)

  • Dicyclohexylcarbodiimide (DCC) or other coupling agent

  • Anhydrous solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF))

Procedure:

  • Dissolve 4-Ethyl-3-iodobenzoic acid (1.0 eq) and N-Hydroxysuccinimide (1.1 eq) in the anhydrous solvent in a flask under an inert atmosphere.

  • Cool the solution to 0°C in an ice bath.

  • Add the coupling agent, such as DCC (1.1 eq), to the solution.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • A white precipitate of dicyclohexylurea (DCU) will form. Filter off the precipitate.

  • Evaporate the solvent from the filtrate under reduced pressure to yield the crude NHS ester.

  • The crude product can be used directly for conjugation or purified further by recrystallization or chromatography.[1]

Visualizations

G cluster_synthesis Synthesis of a Tetrahydroacridine Derivative A 4-Ethyl-3-iodobenzoic acid C Amide Bond Formation A->C 1. Activation (e.g., SOCl₂) B Coupling Partner (e.g., Aminotetrahydroacridine) B->C D Tetrahydroacridine Derivative (Anticancer Agent) C->D 2. Coupling

Caption: Synthetic route to a potential anticancer agent.

G cluster_workflow Experimental Workflow: Suzuki-Miyaura Coupling Reactants 1. Combine Reactants (4-Ethyl-3-iodobenzoic acid, Boronic Acid, Catalyst, Base) Solvent 2. Add Solvent & Degas Reactants->Solvent Reaction 3. Heat Reaction Mixture (80-110°C) Solvent->Reaction Workup 4. Aqueous Workup & Extraction Reaction->Workup Purification 5. Column Chromatography Workup->Purification Product Final Biaryl Product Purification->Product

Caption: General workflow for Suzuki-Miyaura cross-coupling.

G cluster_pathway Signaling Pathway Affected by Derivatives Drug Tetrahydroacridine Derivative Cell Cancer Cell (e.g., A549, HT-29) Drug->Cell G1_S G1-S Phase Transition Drug->G1_S Inhibits Apoptosis Apoptosis Drug->Apoptosis Induces Cell->G1_S Arrest G0/G1 Cell Cycle Arrest

Caption: Mechanism of action for derived anticancer agents.

References

Method

Application Notes and Protocols for the Iodination of Ethyl Benzoate Derivatives

For Researchers, Scientists, and Drug Development Professionals These application notes provide detailed experimental procedures for the iodination of various ethyl benzoate derivatives. The protocols cover the synthesis...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed experimental procedures for the iodination of various ethyl benzoate derivatives. The protocols cover the synthesis of key iodo-substituted ethyl benzoates, which are valuable intermediates in pharmaceutical and materials science research. This document outlines the reaction mechanisms, provides step-by-step experimental protocols, and presents quantitative data in a clear, tabular format.

Introduction to Electrophilic Aromatic Iodination

The introduction of an iodine atom onto an aromatic ring, such as that in ethyl benzoate derivatives, is a fundamental transformation in organic synthesis. This process is typically achieved through electrophilic aromatic substitution (SEAr). Unlike other halogens, molecular iodine (I₂) is generally unreactive towards aromatic rings. Therefore, an activating agent or an oxidant is required to generate a more potent electrophilic iodine species, often represented as "I⁺".[1][2]

The general mechanism for electrophilic aromatic iodination proceeds in three key steps:

  • Generation of the Electrophile: An electrophilic iodine species is generated in situ from a less reactive iodine source.

  • Nucleophilic Attack: The π-electron system of the aromatic ring attacks the electrophilic iodine, forming a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. This step is typically the rate-determining step of the reaction.[1]

  • Deprotonation: A weak base removes a proton from the sigma complex, restoring the aromaticity of the ring and yielding the iodinated product.[1]

The regioselectivity of the iodination is governed by the nature of the substituents already present on the benzoate ring. Electron-donating groups (EDGs) such as hydroxyl (-OH) and amino (-NH₂) groups are activating and direct the incoming electrophile to the ortho and para positions. Conversely, electron-withdrawing groups (EWGs) like the nitro (-NO₂) group are deactivating and direct the electrophile to the meta position.[1]

Experimental Protocols

Iodination of Ethyl 4-Aminobenzoate

This protocol describes the synthesis of ethyl 4-amino-3,5-diiodobenzoate using iodine monochloride.

Materials:

  • Ethyl 4-aminobenzoate (Benzocaine)

  • Iodine monochloride (ICl)

  • Dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium thiosulfate solution (Na₂S₂O₃)

  • Saturated aqueous sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve ethyl 4-aminobenzoate (1.0 eq) in dichloromethane in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add a solution of iodine monochloride (2.2 eq) in dichloromethane to the cooled solution via a dropping funnel over 30 minutes.

  • Allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.

  • Quench the reaction by the addition of a saturated aqueous solution of sodium thiosulfate.

  • Transfer the mixture to a separatory funnel and wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The crude product can be purified by recrystallization or column chromatography.

Iodination of Ethyl Vanillate (Ethyl 4-hydroxy-3-methoxybenzoate)

This protocol details the iodination of ethyl vanillate using potassium iodide and iodine.

Materials:

  • Ethyl vanillate

  • Potassium iodide (KI)

  • Iodine (I₂)

  • Sodium bicarbonate (NaHCO₃)

  • Water

  • Conical flask

  • Magnetic stirrer

Procedure:

  • In a conical flask, prepare a slurry of ethyl vanillate (1.0 eq), sodium bicarbonate (1.2 eq), and potassium iodide (1.2 eq) in water.

  • With vigorous stirring, add iodine (1.5 eq) portion-wise over 30 minutes.

  • Continue stirring the reaction mixture at room temperature for 3 hours.[3]

  • After the reaction is complete, collect the solid product by vacuum filtration.

  • Wash the solid with cold water and dry under vacuum to yield the iodinated product.

Iodination of Ethyl Benzoate (a Deactivated Arene)

The direct iodination of electron-deficient arenes like ethyl benzoate is challenging. Electrochemical methods can be employed for this transformation.[4][5]

Materials:

  • Ethyl benzoate

  • Tetrabutylammonium iodide (Bu₄NI)

  • Nitromethane (CH₃NO₂)

  • Electrochemical cell with a platinum anode

  • DC power supply

Procedure:

  • Set up an electrochemical cell with a platinum anode.

  • Prepare a solution of ethyl benzoate and tetrabutylammonium iodide in nitromethane.

  • Apply a constant potential to the cell to generate the iodinating species in situ.

  • Monitor the reaction progress by gas chromatography (GC).

  • Upon completion, work up the reaction mixture to isolate the iodinated ethyl benzoate.

Quantitative Data

The following tables summarize the reaction conditions and yields for the iodination of various ethyl benzoate derivatives.

SubstrateIodinating AgentSolventCatalyst/AdditiveTime (h)Temp (°C)ProductYield (%)Reference
Ethyl 4-aminobenzoateIClCH₂Cl₂-2.50 to RTEthyl 4-amino-3,5-diiodobenzoate92[6]
Vanillin*KI/I₂WaterNaHCO₃3RT5-Iodovanillin-[3]
Ethyl BenzoateBu₄NINitromethaneElectrochemical-RTEthyl m-iodobenzoate-[4][5]
4-Aminobenzoic acidI₂/H₂O₂AcetonitrileH₂SO₄24RT4-Amino-3,5-diiodobenzoic acid95
Anisole**NISAcetonitrileTFA (cat.)0.25-0.5RTp-IodoanisoleHigh[7]

* Data for vanillin is presented as a model for hydroxy- and methoxy-substituted benzoates. ** Data for anisole is presented as a model for methoxy-substituted aromatics.

Visualizations

General Mechanism of Electrophilic Aromatic Iodination

Caption: General mechanism of electrophilic aromatic iodination.

Experimental Workflow for Iodination of Ethyl 4-Aminobenzoate

Iodination_Workflow start Start dissolve Dissolve Ethyl 4-aminobenzoate in Dichloromethane start->dissolve cool Cool to 0 °C dissolve->cool add_icl Slowly add Iodine Monochloride cool->add_icl react Stir at Room Temperature (2 hours) add_icl->react quench Quench with Sodium Thiosulfate react->quench wash Wash with NaHCO₃ and Brine quench->wash dry Dry over MgSO₄ wash->dry concentrate Concentrate in vacuo dry->concentrate purify Purify Product concentrate->purify end End purify->end

References

Application

Application Notes and Protocols: 4-Ethyl-3-iodobenzoic Acid in the Development of Targeted Molecular Probes

For Researchers, Scientists, and Drug Development Professionals Introduction 4-Ethyl-3-iodobenzoic acid is a versatile chemical scaffold for the development of targeted molecular probes. Its structure, featuring an ethyl...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Ethyl-3-iodobenzoic acid is a versatile chemical scaffold for the development of targeted molecular probes. Its structure, featuring an ethyl group, an iodine atom, and a carboxylic acid on a benzene ring, offers a unique combination of properties for applications in diagnostics and therapeutics. The iodine atom can be readily substituted with a radioisotope, such as Iodine-125, for use in single-photon emission computed tomography (SPECT) imaging or as a therapeutic agent. The carboxylic acid moiety provides a convenient handle for conjugation to a variety of targeting ligands, including peptides, antibodies, and small molecules, enabling the specific delivery of the probe to tissues or cells of interest. This document provides detailed application notes and protocols for the use of 4-Ethyl-3-iodobenzoic acid in the development of targeted molecular probes for cancer research.

Data Presentation

The following table summarizes the in vitro cytotoxic activity of representative benzoic acid derivatives against various human cancer cell lines. While specific data for 4-Ethyl-3-iodobenzoic acid derivatives were not available in the cited literature, these values for structurally related compounds provide an indication of the potential anticancer efficacy.

Compound ClassCancer Cell LineIC50 (µM)Reference
Quinazolinone DerivativesHeLa (Cervical Cancer)10[1]
Quinazolinone DerivativesT98G (Glioblastoma)12[1]
Quinazolinone DerivativesHL60 (Promyelocytic Leukemia)21[1]
4-(1H-1,2,4-triazol-1-yl) benzoic acid hybridsMCF-7 (Breast Cancer)15.6[2]
4-(1H-1,2,4-triazol-1-yl) benzoic acid hybridsHCT-116 (Colon Cancer)18.7[2]
Tetrazole based isoxazolinesA549 (Lung Cancer)1.49[3]
Tetrazole based isoxazolinesMDA-MB-231 (Breast Cancer)1.22[3]

Signaling Pathways and Mechanisms of Action

Molecular probes derived from benzoic acid derivatives have been shown to induce cell cycle arrest and apoptosis in cancer cells. A common mechanism involves the induction of G0/G1 phase cell cycle arrest, preventing the cells from progressing to the DNA synthesis (S) phase. This is often followed by the initiation of the intrinsic apoptotic pathway.

G0/G1 Cell Cycle Arrest Pathway

G0_G1_Arrest cluster_0 Benzoic Acid Derivative cluster_1 Cell Cycle Regulation Probe Benzoic Acid Derivative p53 p53 Activation Probe->p53 p21 p21/p27 Upregulation p53->p21 CDK Cyclin D/CDK4/6 Cyclin E/CDK2 Inhibition p21->CDK Rb Rb Hypophosphorylation CDK->Rb Phosphorylation Arrest G0/G1 Phase Arrest E2F E2F Inhibition Rb->E2F Release E2F->Arrest Transcription of S-phase genes Intrinsic_Apoptosis cluster_0 Benzoic Acid Derivative cluster_1 Mitochondrial Pathway cluster_2 Caspase Cascade Probe Benzoic Acid Derivative Bax Bax/Bad Upregulation Probe->Bax Bcl2 Bcl-2/Bcl-xL Downregulation Probe->Bcl2 Mito Mitochondrial Permeability Increase Bax->Mito Bcl2->Mito Inhibition CytoC Cytochrome c Release Mito->CytoC Casp9 Caspase-9 Activation CytoC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis Experimental_Workflow cluster_synthesis Probe Synthesis cluster_evaluation Biological Evaluation Start 4-Ethyl-3-iodobenzoic Acid Activation Activation (NHS Ester Formation) Start->Activation Radiolabeling Radiolabeling (e.g., ¹²⁵I) Activation->Radiolabeling Can be performed before or after activation Conjugation Conjugation to Targeting Ligand (e.g., Peptide) Radiolabeling->Conjugation Purification Purification (HPLC) Conjugation->Purification Probe Targeted Molecular Probe Purification->Probe InVitro In Vitro Studies (Binding Assays, Cytotoxicity) Probe->InVitro InVivo In Vivo Imaging (SPECT/PET) InVitro->InVivo Biodistribution Biodistribution Studies InVivo->Biodistribution

References

Method

Application Notes and Protocols for N-hydroxysuccinimide (NHS) Ester Activation of 4-Ethyl-3-iodobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals Introduction 4-Ethyl-3-iodobenzoic acid is a versatile building block in medicinal chemistry and drug development, often utilized for the synthesis of targe...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Ethyl-3-iodobenzoic acid is a versatile building block in medicinal chemistry and drug development, often utilized for the synthesis of targeted probes and bioconjugates.[1] Its structure, featuring a reactive carboxylic acid group and an iodine atom suitable for radiolabeling or cross-coupling reactions, makes it a valuable precursor for creating complex biomolecules. Activation of the carboxylic acid moiety to an N-hydroxysuccinimide (NHS) ester is a common and effective strategy to facilitate the covalent attachment of this molecule to primary amines on proteins, peptides, antibodies, or other biomolecules.[1]

This document provides detailed application notes and experimental protocols for the NHS ester activation of 4-Ethyl-3-iodobenzoic acid using the widely-employed 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) coupling chemistry.

Principle of the Reaction

The activation of a carboxylic acid with EDC and NHS is a two-step process that results in a more stable, amine-reactive NHS ester.[2][3]

  • Activation of the Carboxylic Acid: EDC reacts with the carboxyl group of 4-Ethyl-3-iodobenzoic acid to form a highly reactive O-acylisourea intermediate. This intermediate is unstable in aqueous solutions and prone to hydrolysis.[2]

  • Formation of the NHS Ester: N-hydroxysuccinimide (NHS) is added to the reaction to react with the O-acylisourea intermediate, forming a more stable and isolable NHS ester. This semi-stable intermediate is less susceptible to hydrolysis and can efficiently react with primary amines at physiological to slightly basic pH to form a stable amide bond.[2]

Applications

The resulting 4-Ethyl-3-iodobenzoic acid NHS ester is a valuable reagent for:

  • Bioconjugation: Covalent labeling of proteins, antibodies, and peptides.

  • Drug Delivery: Attachment of small molecule drugs to targeting moieties.

  • Diagnostic Probes: Synthesis of imaging agents and diagnostic tools.

  • Surface Modification: Immobilization of ligands onto amine-functionalized surfaces.

Experimental Protocols

Materials
  • 4-Ethyl-3-iodobenzoic acid

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS)

  • Anhydrous Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Anhydrous Diethyl Ether

  • 0.1 M MES Buffer (pH 4.5-6.0)

  • Phosphate Buffered Saline (PBS, pH 7.2-7.5)

  • Quenching solution (e.g., 2-mercaptoethanol, hydroxylamine, Tris, or glycine)

  • Desalting column

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates (silica gel)

  • NMR spectrometer

  • Mass spectrometer

Protocol 1: Synthesis of 4-Ethyl-3-iodobenzoic acid NHS ester

This protocol describes the chemical synthesis of the NHS ester in an organic solvent.

  • Preparation: In a clean, dry round-bottom flask, dissolve 4-Ethyl-3-iodobenzoic acid (1.0 eq) in anhydrous DMF.

  • Addition of Reagents: Add N-hydroxysuccinimide (NHS) (1.1 eq) to the solution and stir until dissolved.

  • Initiation of Reaction: Cool the reaction mixture to 0 °C in an ice bath. Slowly add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq).

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC (e.g., using a mobile phase of ethyl acetate/hexanes).

  • Work-up: Once the reaction is complete, dilute the mixture with ethyl acetate and wash with 5% aqueous HCl, followed by saturated aqueous NaHCO₃, and finally with brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator. The crude product can be purified by column chromatography on silica gel or by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes).

  • Characterization: Confirm the structure and purity of the synthesized 4-Ethyl-3-iodobenzoic acid NHS ester using ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: Two-Step Aqueous Bioconjugation using in situ generated NHS ester

This protocol is suitable for conjugating the 4-Ethyl-3-iodobenzoic acid to an amine-containing biomolecule in an aqueous environment.

  • Activation Step:

    • Dissolve 4-Ethyl-3-iodobenzoic acid in a minimal amount of a water-miscible organic solvent like DMSO or DMF and then dilute into an activation buffer (e.g., 0.1 M MES, pH 5.0-6.0).

    • Add EDC (1.5 eq) and Sulfo-NHS (or NHS) (1.5 eq) to the solution.

    • Incubate for 15-30 minutes at room temperature to generate the NHS ester in situ.

  • Conjugation Step:

    • Immediately add the activated 4-Ethyl-3-iodobenzoic acid solution to the biomolecule solution in a suitable coupling buffer (e.g., PBS, pH 7.2-7.5). The molar ratio of the NHS ester to the biomolecule should be optimized for the specific application.

    • Allow the reaction to proceed for 1-4 hours at room temperature or overnight at 4 °C with gentle mixing.

  • Quenching and Purification:

    • Quench the reaction by adding a small molecule with a primary amine (e.g., Tris, glycine, or ethanolamine) to a final concentration of 20-50 mM to consume any unreacted NHS ester.

    • Purify the resulting bioconjugate from excess reagents and byproducts using a desalting column, dialysis, or size-exclusion chromatography.

Data Presentation

The following table summarizes typical reaction parameters for the NHS activation of a generic aromatic carboxylic acid, which can be used as a starting point for the optimization of the 4-Ethyl-3-iodobenzoic acid activation.

ParameterValueReference
Reactant Ratios
Carboxylic Acid:EDC:NHS1 : 1.2 : 1.1 (Organic Synthesis)General Protocol
Carboxylic Acid:EDC:Sulfo-NHS1 : 1.5 : 1.5 (Aqueous Bioconjugation)[4]
Reaction Conditions
Solvent (Organic)Anhydrous DMF or DCM[5]
Solvent (Aqueous)MES Buffer (Activation), PBS (Conjugation)[4]
pH (Activation)4.5 - 6.0[2]
pH (Conjugation)7.0 - 8.5[2]
Temperature0 °C to Room TemperatureGeneral Protocol
Reaction Time12 - 24 hours (Organic), 1 - 4 hours (Aqueous)General Protocol
Purification
MethodColumn Chromatography, RecrystallizationGeneral Protocol
Yield
Expected Yield>70% (dependent on substrate and conditions)[6]

Mandatory Visualizations

G cluster_0 Activation Step 4-Ethyl-3-iodobenzoic_acid 4-Ethyl-3-iodobenzoic acid O-acylisourea O-acylisourea intermediate 4-Ethyl-3-iodobenzoic_acid->O-acylisourea + EDC EDC EDC EDC->O-acylisourea NHS_ester 4-Ethyl-3-iodobenzoic acid NHS ester O-acylisourea->NHS_ester + NHS Urea_byproduct Urea byproduct O-acylisourea->Urea_byproduct NHS NHS NHS->NHS_ester

Caption: Reaction mechanism of EDC/NHS activation.

G cluster_0 Synthesis Workflow Start Dissolve 4-Ethyl-3-iodobenzoic acid and NHS in anhydrous DMF Add_EDC Add EDC at 0 °C Start->Add_EDC React Stir at room temperature for 12-24h Add_EDC->React Workup Aqueous work-up React->Workup Purify Purify by column chromatography or recrystallization Workup->Purify Characterize Characterize by NMR and MS Purify->Characterize End Pure NHS Ester Characterize->End G cluster_0 Bioconjugation Signaling Pathway NHS_Ester 4-Ethyl-3-iodobenzoic acid NHS Ester Conjugate Stable Amide Bond Formation (Bioconjugate) NHS_Ester->Conjugate Reacts with Biomolecule Biomolecule with Primary Amine (e.g., Protein) Biomolecule->Conjugate NHS_leaving_group NHS (leaving group) Conjugate->NHS_leaving_group releases

References

Application

Application Notes and Protocols for 4-Ethyl-3-iodobenzoic Acid in Carbon-Carbon Bond Formation

For Researchers, Scientists, and Drug Development Professionals Introduction 4-Ethyl-3-iodobenzoic acid is a versatile building block in pharmaceutical and medicinal chemistry. Its structure, featuring an aromatic ring s...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Ethyl-3-iodobenzoic acid is a versatile building block in pharmaceutical and medicinal chemistry. Its structure, featuring an aromatic ring substituted with a carboxylic acid, an ethyl group, and an iodine atom, provides multiple functionalities for synthetic transformations. The presence of the iodine atom makes it an excellent substrate for palladium-catalyzed cross-coupling reactions, which are pivotal for the construction of carbon-carbon bonds in the synthesis of complex organic molecules and active pharmaceutical ingredients (APIs). This document provides detailed application notes and experimental protocols for the use of 4-Ethyl-3-iodobenzoic acid in three key C-C bond-forming reactions: Suzuki-Miyaura coupling, Heck coupling, and Sonogashira coupling.

Key Applications in Pharmaceutical Development

The biaryl, substituted alkene, and arylalkyne motifs generated from these reactions are prevalent in a wide range of therapeutic agents. For instance, the biaryl scaffold is a common feature in angiotensin II receptor blockers (sartans) and other cardiovascular drugs. Substituted alkenes and arylalkynes are found in various anticancer agents, antivirals, and receptor agonists and antagonists. While direct C-C coupling applications of 4-Ethyl-3-iodobenzoic acid are not extensively documented in publicly available literature, its structural analogs are widely used. For example, iodobenzoic acid moieties are key components in the synthesis of novel tetrahydroacridine derivatives, which have shown potent cytotoxic activity against cancer cell lines and inhibitory activity against cholinesterases, relevant for Alzheimer's disease research.[1][2]

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a robust and widely used method for the synthesis of biaryl compounds through the palladium-catalyzed cross-coupling of an organoboron compound with an organohalide. Due to the high reactivity of the carbon-iodine bond, 4-Ethyl-3-iodobenzoic acid is an excellent substrate for this transformation.[3]

General Reaction Scheme

Suzuki_Miyaura_Scheme cluster_product Product reactant1 4-Ethyl-3-iodobenzoic Acid product 4-Ethyl-3-arylbenzoic Acid reactant1->product reactant2 Arylboronic Acid (R-B(OH)2) reactant2->product reagents Pd Catalyst Base

Caption: General scheme for the Suzuki-Miyaura coupling of 4-Ethyl-3-iodobenzoic acid.

Quantitative Data Summary

Note: The following data is compiled from reactions with structurally similar aryl iodides, such as ethyl 4-iodobenzoate and 4-iodobenzoic acid, and serves as a strong predictive baseline for reactions with 4-Ethyl-3-iodobenzoic acid.[4][5]

EntryCoupling Partner (Arylboronic Acid)Pd Catalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (1.5)-K₂CO₃Toluene/EtOH/H₂O8012~95
24-Methoxyphenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄1,4-Dioxane/H₂O1004~92
33-Tolylboronic acidPd(PPh₃)₄ (2)-Na₂CO₃DMF906High
42-Thienylboronic acidPdCl₂(dppf) (3)-Cs₂CO₃Toluene/H₂O10012High
Experimental Protocol: Synthesis of 4-Ethyl-3-(phenyl)benzoic Acid

Materials:

  • 4-Ethyl-3-iodobenzoic acid (1.0 equiv)

  • Phenylboronic acid (1.2 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (2 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 equiv)

  • Toluene

  • Ethanol

  • Water

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and heating mantle

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a dry round-bottom flask, add 4-Ethyl-3-iodobenzoic acid, phenylboronic acid, and potassium carbonate.

  • Under a counterflow of inert gas, add the palladium catalyst.

  • Add a degassed solvent mixture of toluene, ethanol, and water (e.g., 4:1:1 ratio).

  • Heat the reaction mixture to 80-90 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization.[6]

Catalytic Cycle

Suzuki_Cycle pd0 Pd(0)Ln oxidative_addition Oxidative Addition pd0->oxidative_addition pd_complex Ar-Pd(II)-I (Ln) oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation ar_pd_ar Ar-Pd(II)-Ar' (Ln) transmetalation->ar_pd_ar reductive_elimination Reductive Elimination ar_pd_ar->reductive_elimination reductive_elimination->pd0 product Ar-Ar' (Product) reductive_elimination->product aryl_iodide 4-Ethyl-3-iodobenzoic Acid (Ar-I) aryl_iodide->oxidative_addition boronic_acid Ar'-B(OH)2 + Base boronic_acid->transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[3]

Heck Coupling

The Mizoroki-Heck reaction is a palladium-catalyzed C-C bond formation between an unsaturated halide and an alkene, providing a powerful method for the synthesis of substituted alkenes.[7]

General Reaction Scheme

Heck_Scheme cluster_product Product reactant1 4-Ethyl-3-iodobenzoic Acid product Substituted Alkene reactant1->product reactant2 Alkene (e.g., Styrene, Acrylate) reactant2->product reagents Pd Catalyst Base

Caption: General scheme for the Heck coupling of 4-Ethyl-3-iodobenzoic acid.

Quantitative Data Summary

Note: The following data is based on reactions with ethyl 4-iodobenzoate and serves as a reliable guide for 4-Ethyl-3-iodobenzoic acid.[4]

EntryAlkenePd Catalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Ethyl acrylatePd(OAc)₂ (2)PPh₃ (4)Et₃NDMF10012~85
2StyrenePd(OAc)₂ (1)-NaOAc[bmim][Br]10024~99
3n-Butyl acrylatePdCl₂ (0.2)Dppc⁺PF₆⁻ (0.2)Et₃N[bmim][PF₆]1201.5~99
4AcrylonitrilePd(OAc)₂ (2)-K₂CO₃NMP1206High
Experimental Protocol: Synthesis of (E)-3-(4-carboxy-2-ethylphenyl)acrylic acid

Materials:

  • 4-Ethyl-3-iodobenzoic acid (1.0 equiv)

  • Ethyl acrylate (1.2 equiv)

  • Palladium(II) acetate [Pd(OAc)₂] (2 mol%)

  • Triphenylphosphine (PPh₃) (4 mol%)

  • Triethylamine (Et₃N) (2.0 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Schlenk flask or sealed tube

  • Magnetic stirrer and heating mantle

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add 4-Ethyl-3-iodobenzoic acid, Palladium(II) acetate, and Triphenylphosphine.

  • Add anhydrous DMF via syringe and stir until all solids are dissolved.

  • Add triethylamine followed by ethyl acrylate via syringe.

  • Seal the flask and heat the reaction mixture to 100-120 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The resulting ester can be hydrolyzed to the carboxylic acid using standard procedures.

  • Purify the crude product by column chromatography.[4]

Catalytic Cycle

Heck_Cycle pd0 Pd(0)Ln oxidative_addition Oxidative Addition pd0->oxidative_addition pd_complex Ar-Pd(II)-I (Ln) oxidative_addition->pd_complex carbopalladation Carbopalladation pd_complex->carbopalladation alkyl_pd R-CH2-CH(Ar)-Pd(II)-I (Ln) carbopalladation->alkyl_pd beta_hydride_elimination β-Hydride Elimination alkyl_pd->beta_hydride_elimination pd_hydride H-Pd(II)-I (Ln) beta_hydride_elimination->pd_hydride product Substituted Alkene beta_hydride_elimination->product base_regeneration Base Regeneration pd_hydride->base_regeneration base_regeneration->pd0 aryl_iodide 4-Ethyl-3-iodobenzoic Acid (Ar-I) aryl_iodide->oxidative_addition alkene Alkene alkene->carbopalladation base Base base->base_regeneration

Caption: The catalytic cycle of the Heck reaction.[7]

Sonogashira Coupling

The Sonogashira coupling is a highly efficient method for the formation of C(sp²)-C(sp) bonds by reacting an aryl or vinyl halide with a terminal alkyne, co-catalyzed by palladium and copper complexes.[8][9]

General Reaction Scheme

Sonogashira_Scheme cluster_product Product reactant1 4-Ethyl-3-iodobenzoic Acid product Arylalkyne reactant1->product reactant2 Terminal Alkyne (R-C≡CH) reactant2->product reagents Pd Catalyst Cu(I) Co-catalyst Base

Caption: General scheme for the Sonogashira coupling of 4-Ethyl-3-iodobenzoic acid.

Quantitative Data Summary

Note: The following data is based on reactions with ethyl 4-iodobenzoate and similar aryl iodides, providing a good starting point for optimization.[2][8]

EntryTerminal AlkynePd Catalyst (mol%)Cu(I) Co-catalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1PhenylacetylenePd(PPh₃)₂Cl₂ (2)CuI (4)Et₃NTHFRT3~89
21-HexynePd(PPh₃)₄ (2)CuI (5)i-Pr₂NHDMF506~92
3TrimethylsilylacetylenePd(PPh₃)₄ (1)CuI (2)Et₃NToluene6010~88
4EthynylbenzenePd/C (copper-free)-K₂CO₃H₂O/PEG10024~75
Experimental Protocol: Synthesis of 4-Ethyl-3-(phenylethynyl)benzoic Acid

Materials:

  • 4-Ethyl-3-iodobenzoic acid (1.0 equiv)

  • Phenylacetylene (1.2 equiv)

  • Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (2 mol%)

  • Copper(I) iodide (CuI) (3 mol%)

  • Triethylamine (Et₃N)

  • Anhydrous Tetrahydrofuran (THF)

  • Schlenk flask

  • Magnetic stirrer

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add 4-Ethyl-3-iodobenzoic acid, PdCl₂(PPh₃)₂, and CuI.

  • Add anhydrous THF and triethylamine.

  • Add phenylacetylene dropwise to the mixture.

  • Stir the reaction at room temperature until completion (monitor by TLC or LC-MS).

  • Filter the reaction mixture through a pad of Celite® and wash with THF.

  • Concentrate the filtrate under reduced pressure.

  • The residue can be purified by column chromatography on silica gel.[4]

Catalytic Cycle

Sonogashira_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)Ln pd_complex Ar-Pd(II)-I (Ln) pd0->pd_complex Oxidative Addition ar_pd_alkynyl Ar-Pd(II)-C≡CR (Ln) pd_complex->ar_pd_alkynyl Transmetalation ar_pd_alkynyl->pd0 Reductive Elimination product Ar-C≡CR ar_pd_alkynyl->product cu_i Cu(I)-I cu_acetylide Cu(I)-C≡CR cu_i->cu_acetylide + R-C≡CH + Base cu_acetylide->pd_complex cu_acetylide->cu_i aryl_iodide 4-Ethyl-3-iodobenzoic Acid (Ar-I) aryl_iodide->pd_complex

Caption: The interconnected catalytic cycles of the Sonogashira reaction.[8][9]

Conclusion

4-Ethyl-3-iodobenzoic acid is a valuable and versatile substrate for palladium-catalyzed carbon-carbon bond formation reactions. The Suzuki-Miyaura, Heck, and Sonogashira couplings provide efficient routes to synthesize biaryls, substituted alkenes, and arylalkynes, respectively. These structural motifs are of significant interest in pharmaceutical research and drug development. The provided protocols and data, based on closely related analogs, offer a solid foundation for researchers to develop and optimize synthetic routes for their target molecules.

References

Method

Laboratory-Scale Preparation of 4-Ethyl-3-iodobenzoic Acid: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals Abstract This document provides detailed protocols for the laboratory-scale synthesis of 4-Ethyl-3-iodobenzoic acid, a valuable building block in medicinal...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed protocols for the laboratory-scale synthesis of 4-Ethyl-3-iodobenzoic acid, a valuable building block in medicinal chemistry and organic synthesis. The described three-step synthesis starts from commercially available 4-ethylbenzoic acid and proceeds through esterification, subsequent regioselective iodination, and final hydrolysis. This method is robust, providing good overall yields and a straightforward purification process. All quantitative data is summarized, and detailed experimental procedures are provided. Additionally, a visual representation of the synthetic workflow is included to facilitate ease of understanding and implementation in a laboratory setting.

Introduction

4-Ethyl-3-iodobenzoic acid is a key intermediate in the synthesis of various pharmacologically active molecules. Its utility lies in the strategic placement of the iodo and ethyl groups on the benzoic acid scaffold, which allows for diverse functionalization through cross-coupling reactions and other transformations. This protocol outlines a reliable method for its preparation, making it accessible for research and development purposes.

Chemical Reaction Scheme

The overall synthesis is a three-step process:

  • Esterification: 4-Ethylbenzoic acid is first protected as its ethyl ester via a Fischer esterification reaction to prevent interference of the carboxylic acid group in the subsequent iodination step.

  • Iodination: The resulting ethyl 4-ethylbenzoate undergoes electrophilic aromatic substitution with an iodinating agent to introduce an iodine atom at the position ortho to the activating ethyl group.

  • Hydrolysis: The ethyl ester of 4-ethyl-3-iodobenzoic acid is then hydrolyzed back to the carboxylic acid to yield the final product.

Data Presentation

The following table summarizes the key quantitative data for the synthesis of 4-Ethyl-3-iodobenzoic acid.

StepReactionStarting MaterialKey ReagentsProductYield (%)
1Esterification4-Ethylbenzoic AcidEthanol, Sulfuric AcidEthyl 4-Ethylbenzoate~95%
2IodinationEthyl 4-EthylbenzoateIodine Monochloride, Acetic AcidEthyl 4-Ethyl-3-iodobenzoate~72%
3HydrolysisEthyl 4-Ethyl-3-iodobenzoateSodium Hydroxide, Hydrochloric Acid4-Ethyl-3-iodobenzoic Acid~88%

Experimental Protocols

Materials and Equipment
  • 4-Ethylbenzoic acid (99%)

  • Ethanol (absolute)

  • Sulfuric acid (concentrated, 98%)

  • Iodine monochloride (1.0 M solution in dichloromethane or as a solid)

  • Acetic acid (glacial)

  • Sodium hydroxide

  • Hydrochloric acid (concentrated)

  • Diethyl ether

  • Saturated sodium bicarbonate solution

  • Saturated sodium chloride solution (brine)

  • Anhydrous sodium sulfate

  • Round-bottom flasks

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Separatory funnel

  • Beakers and Erlenmeyer flasks

  • Rotary evaporator

  • Standard laboratory glassware

Step 1: Synthesis of Ethyl 4-Ethylbenzoate (Esterification)
  • To a 250 mL round-bottom flask, add 4-ethylbenzoic acid (15.0 g, 0.1 mol).

  • Add absolute ethanol (100 mL) to the flask.

  • Carefully and slowly, add concentrated sulfuric acid (3.0 mL) to the mixture while stirring.

  • Equip the flask with a reflux condenser and heat the mixture to reflux using a heating mantle.

  • Maintain the reflux for 4 hours.

  • After cooling to room temperature, remove the excess ethanol using a rotary evaporator.

  • Dissolve the residue in diethyl ether (150 mL) and transfer to a separatory funnel.

  • Wash the organic layer sequentially with water (2 x 50 mL), 5% sodium bicarbonate solution (2 x 50 mL), and finally with brine (50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain ethyl 4-ethylbenzoate as an oil. The expected yield is approximately 16.9 g (95%).

Step 2: Synthesis of Ethyl 4-Ethyl-3-iodobenzoate (Iodination)
  • In a 250 mL round-bottom flask, dissolve the ethyl 4-ethylbenzoate (16.9 g, 0.095 mol) in glacial acetic acid (100 mL).

  • With stirring, add iodine monochloride (17.0 g, 0.105 mol) to the solution at room temperature.

  • Heat the reaction mixture to 50-60 °C and maintain this temperature for 2 hours.

  • After cooling, pour the reaction mixture into a beaker containing 500 mL of cold water.

  • Extract the aqueous mixture with diethyl ether (3 x 100 mL).

  • Combine the organic extracts and wash with a saturated sodium thiosulfate solution to remove any unreacted iodine, followed by water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield crude ethyl 4-ethyl-3-iodobenzoate. The expected yield is approximately 20.8 g (72%).

Step 3: Synthesis of 4-Ethyl-3-iodobenzoic Acid (Hydrolysis)
  • Dissolve the crude ethyl 4-ethyl-3-iodobenzoate (20.8 g, 0.068 mol) in ethanol (100 mL) in a 250 mL round-bottom flask.

  • Add a solution of sodium hydroxide (5.4 g, 0.136 mol) in water (50 mL).

  • Heat the mixture to reflux for 2 hours.

  • After cooling, remove the ethanol by rotary evaporation.

  • Dilute the remaining aqueous solution with water (100 mL) and wash with diethyl ether to remove any unreacted ester.

  • Cool the aqueous layer in an ice bath and acidify to a pH of ~2 by the slow addition of concentrated hydrochloric acid.

  • The product will precipitate as a solid. Collect the solid by vacuum filtration, wash with cold water, and dry to afford 4-Ethyl-3-iodobenzoic acid. The expected yield is approximately 16.5 g (88%).

Characterization of 4-Ethyl-3-iodobenzoic Acid

The final product can be characterized by standard analytical techniques.

  • ¹H NMR: Expected signals around δ 8.2 ppm for the aromatic protons.[1]

  • Infrared (IR) Spectroscopy: A characteristic carbonyl (C=O) stretch is expected around 1690 cm⁻¹.[1]

  • Purification: If necessary, the product can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) or by column chromatography on silica gel (eluent: hexane/ethyl acetate).[1]

Safety Information

  • 4-Ethylbenzoic Acid: Causes skin irritation and serious eye irritation. May cause respiratory irritation.[2][3] Handle in a well-ventilated area and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[2][4]

  • Sulfuric Acid: Causes severe skin burns and eye damage.[5][6][7][8][9] It is highly corrosive. Handle with extreme care in a fume hood, wearing acid-resistant gloves, a lab coat, and chemical safety goggles.

  • Iodine Monochloride: Causes severe skin burns and eye damage.[10][11][12] It is corrosive and toxic. Handle in a fume hood with appropriate PPE. Avoid inhalation of vapors.

  • Sodium Hydroxide: Causes severe skin burns and eye damage.[13][14][15][16] It is highly corrosive. Wear appropriate PPE, including gloves and safety goggles.

Always consult the Safety Data Sheet (SDS) for each chemical before use and follow all institutional safety guidelines.

Workflow Diagram

SynthesisWorkflow A 4-Ethylbenzoic Acid B Esterification (Ethanol, H₂SO₄, Reflux) A->B Step 1 C Ethyl 4-Ethylbenzoate B->C D Iodination (ICl, Acetic Acid, 50-60°C) C->D Step 2 E Ethyl 4-Ethyl-3-iodobenzoate D->E F Hydrolysis (NaOH, H₂O/Ethanol, Reflux; then HCl) E->F Step 3 G 4-Ethyl-3-iodobenzoic Acid F->G

Caption: Synthetic workflow for the preparation of 4-Ethyl-3-iodobenzoic acid.

References

Application

Application Notes and Protocols: 4-Ethyl-3-iodobenzoic Acid in Materials Science

For Researchers, Scientists, and Drug Development Professionals These application notes provide an overview of the potential roles of 4-Ethyl-3-iodobenzoic acid as a versatile building block in the synthesis of advanced...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview of the potential roles of 4-Ethyl-3-iodobenzoic acid as a versatile building block in the synthesis of advanced materials, including liquid crystals, polymers, and metal-organic frameworks (MOFs). The protocols provided are representative methodologies based on established synthetic strategies for analogous compounds.

Application in Liquid Crystals

4-Ethyl-3-iodobenzoic acid can serve as a core structural motif in the design of novel thermotropic liquid crystals. The presence of the ethyl and iodo substituents allows for the tuning of molecular shape, polarity, and intermolecular interactions, which are critical factors in determining liquid crystalline behavior. The bulky iodine atom can enhance the polarizability and potentially lead to smectic phases, while the ethyl group can influence the melting point and the stability of the mesophases.

Hypothetical Thermotropic Properties of a Liquid Crystal Derived from 4-Ethyl-3-iodobenzoic Acid

The following table summarizes the expected thermotropic properties of a hypothetical calamitic (rod-shaped) liquid crystal incorporating a 4-Ethyl-3-iodobenzoic acid core. These values are illustrative and based on typical ranges observed for similar benzoic acid-derived liquid crystals.

ParameterValue
Melting Point (Tm)85 - 105 °C
Smectic A to Nematic Transition (TSN)120 - 140 °C
Clearing Point (Tc)150 - 175 °C
Mesophase Range~65 - 90 °C
Experimental Protocol: Synthesis of a 4-Ethyl-3-iodobenzoic Acid-Based Liquid Crystal

This protocol describes a general two-step synthesis of a liquid crystalline ester derived from 4-Ethyl-3-iodobenzoic acid.

Step 1: Synthesis of 4-Ethyl-3-iodobenzoyl chloride

  • In a round-bottom flask, suspend 4-Ethyl-3-iodobenzoic acid (1 equivalent) in thionyl chloride (5 equivalents).

  • Add a catalytic amount of N,N-dimethylformamide (DMF).

  • Reflux the mixture for 4 hours under an inert atmosphere (e.g., nitrogen or argon).

  • After cooling to room temperature, remove the excess thionyl chloride under reduced pressure.

  • The resulting crude 4-Ethyl-3-iodobenzoyl chloride can be used in the next step without further purification.

Step 2: Esterification with a Phenolic Moiety

  • Dissolve a substituted phenol (e.g., 4-cyanophenol, 1 equivalent) and pyridine (1.2 equivalents) in anhydrous dichloromethane (DCM) in a separate flask.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of 4-Ethyl-3-iodobenzoyl chloride (1 equivalent) in anhydrous DCM to the phenol solution.

  • Allow the reaction mixture to warm to room temperature and stir overnight.

  • Wash the reaction mixture sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent (e.g., ethanol) to obtain the final liquid crystalline compound.

Visualization of Synthetic Workflow

G cluster_0 Step 1: Acid Chloride Formation cluster_1 Step 2: Esterification A 4-Ethyl-3-iodobenzoic acid C Reflux A->C B Thionyl Chloride (SOCl2) B->C D 4-Ethyl-3-iodobenzoyl chloride C->D G DCM, 0°C to RT D->G E Substituted Phenol E->G F Pyridine F->G H Purification G->H I Final Liquid Crystal H->I G cluster_0 Monomer Synthesis cluster_1 Polymerization A 4-Ethyl-3-iodobenzoic acid C DCC/DMAP Coupling A->C B 2-Hydroxyethyl acrylate B->C D Acrylate Monomer C->D F Toluene, 70°C D->F E AIBN Initiator E->F G Precipitation F->G H Final Polymer G->H G A 4-Ethyl-3-iodobenzoic acid (Linker) D Mix and Seal in Vial A->D B Metal Salt (e.g., Zn(NO3)2·6H2O) B->D C Solvent (DMF/Ethanol) C->D E Solvothermal Synthesis (80-120°C, 24-72h) D->E F Cooling and Crystal Collection E->F G Washing and Solvent Exchange F->G H Activation (Heating under Vacuum) G->H I Final MOF Material H->I

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 4-Ethyl-3-iodobenzoic Acid

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 4-Ethyl-3-iodobenzoic ac...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 4-Ethyl-3-iodobenzoic acid synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to 4-Ethyl-3-iodobenzoic acid?

A1: The two main synthetic routes are:

  • Electrophilic Iodination via Ester Protection: This is often the most practical method for larger-scale synthesis. It involves a three-step process:

    • Esterification: The carboxylic acid group of 4-ethylbenzoic acid is protected as an ethyl ester to prevent ring deactivation during iodination.

    • Iodination: The resulting ethyl 4-ethylbenzoate undergoes electrophilic iodination, typically with iodine monochloride (ICl), at the position ortho to the activating ethyl group.

    • Hydrolysis: The ethyl ester is then hydrolyzed back to the carboxylic acid to yield the final product.[1]

  • Sandmeyer Reaction: This route starts from 3-amino-4-ethylbenzoic acid. The amino group is converted to a diazonium salt, which is then displaced by an iodide ion. While this method can be effective, it is a multi-step process with moderate yields.[1]

Q2: Why is direct iodination of 4-ethylbenzoic acid challenging?

A2: The carboxylic acid group is an electron-withdrawing group, which deactivates the aromatic ring towards electrophilic substitution, making direct iodination difficult.[1] Protecting the carboxylic acid as an ester mitigates this deactivating effect.

Q3: What are the expected yields for the different synthetic steps?

A3: The yields can vary based on reaction conditions and scale. However, typical reported yields for the electrophilic iodination route are high for each step.[1] A copper-catalyzed coupling reaction, another potential route, shows moderate yields.[1]

Q4: How can the purity of the final product be validated?

A4: The purity of 4-Ethyl-3-iodobenzoic acid can be validated using standard analytical techniques such as:

  • Melting Point Analysis

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR and ¹³C NMR)

  • Mass Spectrometry (MS) Purification can be achieved through column chromatography on silica gel using a hexane/ethyl acetate gradient or by recrystallization from a solvent mixture like ethanol/water.[1]

Troubleshooting Guides

Issue 1: Low or No Product Yield in Electrophilic Iodination

Question: My electrophilic iodination of ethyl 4-ethylbenzoate resulted in a low yield of the desired product. What are the potential causes and how can I improve it?

Answer: Low yields in electrophilic iodination can stem from several factors. A systematic approach to troubleshooting is recommended:

  • Substrate Reactivity: While the ethyl group is activating, the overall reactivity of the ester can still be moderate. Ensure your starting material is pure.

  • Reagent Quality: The purity of the iodinating agent is crucial. Iodine monochloride (ICl) is moisture-sensitive and can decompose over time. Using a fresh bottle or purifying the ICl before use is advisable.[2]

  • Reaction Conditions:

    • Temperature: The reaction temperature needs to be carefully controlled. While some reactions require heating to proceed, excessively high temperatures can lead to side product formation and degradation.[3] For the iodination of ethyl 4-ethylbenzoate, a temperature range of 40–60°C is often optimal.[1]

    • Reaction Time: Ensure the reaction has been allowed to proceed to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Lewis Acid Catalysis: For less reactive or deactivated aromatic compounds, the addition of a Lewis acid catalyst may be necessary to facilitate the reaction.[2]

Issue 2: Formation of Multiple Iodinated Products

Question: My reaction is producing di- or even tri-iodinated products instead of the desired mono-iodinated compound. How can I improve the selectivity?

Answer: The formation of poly-iodinated products is a common issue when the aromatic ring is activated. To improve mono-selectivity:

  • Control Stoichiometry: Carefully control the molar ratio of the iodinating agent to your substrate. Using a 1:1 or even a slight sub-stoichiometric amount of the iodinating agent will favor mono-iodination.[3]

  • Lower the Reaction Temperature: Running the reaction at a lower temperature will decrease the overall reaction rate and can significantly improve the selectivity for the mono-iodinated product.[3]

  • Solvent Choice: The choice of solvent can influence the reactivity of the iodinating species. Experimenting with different solvents may help to moderate the reaction and improve selectivity.[3]

Issue 3: Significant Formation of Dark, Tar-Like Side Products

Question: I am observing the formation of a dark, tar-like material in my reaction flask, making product isolation difficult. What is causing this and how can it be prevented?

Answer: The formation of dark, insoluble materials often indicates oxidation of the starting material or the product. This is particularly common with electron-rich substrates.[3]

  • Use Milder Conditions: Lowering the reaction temperature can help minimize oxidative side reactions.[3]

  • Protect Sensitive Functional Groups: If your substrate contains other sensitive functional groups, consider protecting them to prevent their oxidation.[3]

  • Degas Solvents: Removing dissolved oxygen from the reaction solvent by sparging with an inert gas (e.g., nitrogen or argon) can sometimes reduce oxidation.[3]

  • Alternative Iodinating Agents: If oxidation remains a significant issue, consider using a milder iodinating agent such as N-iodosuccinimide (NIS).[3]

Data Presentation

Table 1: Comparison of Yields for Different Synthetic Routes to 4-Ethyl-3-iodobenzoic Acid and Related Compounds

Synthetic RouteStepReagents/ConditionsReported Yield (%)
Electrophilic Iodination Esterification4-Ethylbenzoic acid, EtOH, H₂SO₄, reflux95%[1]
IodinationEthyl 4-ethylbenzoate, ICl, CH₃COOH, 50°C72%[1]
HydrolysisEthyl 4-ethyl-3-iodobenzoate, 1M NaOH, RT; then HCl88%[1]
Copper-Catalyzed Coupling CouplingNot specified65-70%[1]
Halogen Exchange Finkelstein Reaction3-Bromo-4-ethylbenzoic acid, KI, acetone, reflux58%[1]
One-Pot Synthesis Grignard Reaction3-Iodobenzoic acid, ethylmagnesium bromide, THF, -78°C50-55%[1]

Table 2: Comparison of Common Iodinating Agents for Aromatic Compounds (Substrate: Anisole)

Iodinating AgentSystemReaction TimeTemperature (°C)Yield (%)
Iodine Monochloride (ICl)ICl1 hour0 to Room Temp95%[3]
N-Iodosuccinimide (NIS)NIS/TFA30 minRoom Temp98%[3]
Iodine (I₂)I₂/Hydrogen Peroxide (H₂O₂)17 hours6093%[3]

Experimental Protocols

Protocol 1: Synthesis of 4-Ethyl-3-iodobenzoic Acid via Esterification-Iodination-Hydrolysis

Step 1: Fischer Esterification of 4-Ethylbenzoic Acid

  • In a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-ethylbenzoic acid.

  • Add a significant excess of absolute ethanol to act as both reactant and solvent.

  • Carefully add a catalytic amount of concentrated sulfuric acid.

  • Heat the mixture to reflux and monitor the reaction progress by TLC.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Transfer the reaction mixture to a separatory funnel. Add diethyl ether to dilute the mixture and wash with water.

  • Neutralize any remaining acid by washing the organic layer with a saturated sodium bicarbonate solution until effervescence ceases.

  • Wash the organic layer with brine to remove any residual water-soluble impurities.

  • Separate the organic layer and dry it over anhydrous sodium sulfate.

  • Filter off the drying agent and remove the solvent using a rotary evaporator to obtain crude ethyl 4-ethylbenzoate.

Step 2: Iodination of Ethyl 4-ethylbenzoate

  • To a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, add the ethyl 4-ethylbenzoate and glacial acetic acid.

  • Cool the solution to the desired temperature (e.g., 40°C).

  • Slowly add a solution of iodine monochloride (1.0-1.2 equivalents) in glacial acetic acid to the stirred solution of the substrate. The addition should be dropwise to maintain control over the reaction temperature.

  • Stir the reaction mixture at the set temperature, monitoring its progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature and quench by pouring it into a stirred solution of aqueous sodium thiosulfate to neutralize any unreacted iodine.

  • Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Wash the combined organic layers with water and then with brine.

  • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄).

  • Filter off the drying agent and concentrate the solvent in vacuo.

  • Purify the crude product by column chromatography or recrystallization to obtain ethyl 4-ethyl-3-iodobenzoate.

Step 3: Hydrolysis of Ethyl 4-ethyl-3-iodobenzoate

  • Dissolve the purified ethyl 4-ethyl-3-iodobenzoate in a suitable solvent mixture (e.g., ethanol and water).

  • Add an aqueous solution of a strong base, such as sodium hydroxide (1M NaOH).

  • Stir the mixture at room temperature or with gentle heating until the hydrolysis is complete (monitor by TLC).

  • Cool the reaction mixture and remove the organic solvent under reduced pressure.

  • Acidify the remaining aqueous solution with a strong acid, such as hydrochloric acid (HCl), until the product precipitates.

  • Collect the solid product by vacuum filtration.

  • Wash the solid with cold water to remove any inorganic salts.

  • Dry the purified 4-Ethyl-3-iodobenzoic acid.

Visualizations

experimental_workflow cluster_esterification Step 1: Esterification cluster_iodination Step 2: Iodination cluster_hydrolysis Step 3: Hydrolysis start 4-Ethylbenzoic Acid ester_react Add EtOH, H₂SO₄ Reflux start->ester_react ester_workup Workup: - Dilute with Et₂O - Wash with H₂O, NaHCO₃, Brine - Dry over Na₂SO₄ - Concentrate ester_react->ester_workup ester_prod Ethyl 4-ethylbenzoate ester_workup->ester_prod iodo_react Add ICl in Acetic Acid 40-60°C ester_prod->iodo_react iodo_workup Workup: - Quench with Na₂S₂O₃ - Extract with Et₂O - Wash with H₂O, Brine - Dry over Na₂SO₄ - Purify (Chromatography) iodo_react->iodo_workup iodo_prod Ethyl 4-ethyl-3-iodobenzoate iodo_workup->iodo_prod hydro_react Add NaOH(aq) Stir iodo_prod->hydro_react hydro_workup Workup: - Acidify with HCl - Filter solid - Wash with H₂O - Dry hydro_react->hydro_workup final_prod 4-Ethyl-3-iodobenzoic Acid hydro_workup->final_prod troubleshooting_low_yield cluster_causes Potential Causes cluster_solutions Solutions start Low or No Product Yield cause1 Substrate Reactivity / Purity start->cause1 cause2 Reagent Quality (e.g., ICl) start->cause2 cause3 Reaction Conditions start->cause3 sol1 Verify Starting Material Purity cause1->sol1 sol2 Use Fresh/Purified Reagents cause2->sol2 sol3a Optimize Temperature cause3->sol3a sol3b Ensure Sufficient Reaction Time (Monitor by TLC) cause3->sol3b sol3c Consider Lewis Acid Catalyst cause3->sol3c sandmeyer_reaction start 3-Amino-4-ethylbenzoic Acid diazotization Diazotization: NaNO₂, HCl 0-5°C start->diazotization diazonium_salt Diazonium Salt Intermediate diazotization->diazonium_salt iodide_displacement Iodide Displacement: KI diazonium_salt->iodide_displacement final_product 4-Ethyl-3-iodobenzoic Acid iodide_displacement->final_product

References

Optimization

Technical Support Center: Purification of 4-Ethyl-3-iodobenzoic Acid

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered duri...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of 4-Ethyl-3-iodobenzoic acid.

Troubleshooting Guides

This section addresses specific issues that may arise during the purification of 4-Ethyl-3-iodobenzoic acid, offering step-by-step solutions.

Problem 1: Low Purity After Initial Synthesis

  • Question: My initial crude product of 4-Ethyl-3-iodobenzoic acid shows multiple spots on the TLC plate, indicating low purity. What are the likely impurities and how can I remove them?

  • Answer: The impurities in your crude product largely depend on the synthetic route employed. Common impurities may include unreacted starting materials such as 4-ethylbenzoic acid, regioisomers of the iodinated product, or byproducts from side reactions.[1] A general approach to initial purification involves an acid-base extraction.

    • Solution Workflow:

      • Dissolve the crude product in an organic solvent like diethyl ether or dichloromethane.

      • Wash the organic solution with a saturated aqueous solution of a weak base, such as sodium bicarbonate (NaHCO₃). This will deprotonate the acidic 4-Ethyl-3-iodobenzoic acid, transferring it to the aqueous layer, while non-acidic impurities remain in the organic layer.

      • Separate the aqueous layer and acidify it with a dilute acid (e.g., 1M HCl) to precipitate the purified 4-Ethyl-3-iodobenzoic acid.

      • Collect the precipitate by vacuum filtration and wash with cold water.

      • Further purification can be achieved through recrystallization or column chromatography.

Problem 2: Difficulty in Recrystallization

  • Question: I am having trouble recrystallizing 4-Ethyl-3-iodobenzoic acid. It either oils out or the yield is very low. What can I do?

  • Answer: Successful recrystallization depends heavily on the choice of solvent. An ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures. For 4-Ethyl-3-iodobenzoic acid, a mixed solvent system is often effective.[1]

    • Troubleshooting Steps:

      • Solvent Selection: Experiment with small batches using different solvent systems. A good starting point is a mixture of a solvent in which the compound is soluble (e.g., ethanol, ethyl acetate) and a co-solvent in which it is less soluble (e.g., hexane, water).[1]

      • Oiling Out: This occurs when the solution is supersaturated or cooled too quickly. To remedy this, add more of the "good" solvent to the hot mixture to ensure complete dissolution. Allow the solution to cool slowly to room temperature before placing it in an ice bath. Scratching the inside of the flask with a glass rod can help induce crystallization.

      • Low Yield: This can be due to using too much solvent. Use the minimum amount of hot solvent necessary to dissolve the crude product completely. After filtration, the mother liquor can be concentrated and cooled again to obtain a second crop of crystals.

Problem 3: Poor Separation in Column Chromatography

  • Question: I am not achieving good separation of 4-Ethyl-3-iodobenzoic acid from its impurities using column chromatography. The fractions are still mixed. What should I try?

  • Answer: Poor separation during column chromatography can stem from several factors, including an inappropriate mobile phase, improper column packing, or overloading the column.

    • Optimization Strategies:

      • Mobile Phase Polarity: The choice of eluent is critical. For silica gel chromatography of 4-Ethyl-3-iodobenzoic acid, a common mobile phase is a gradient of hexane and ethyl acetate.[1]

        • If your compound and impurities are eluting too quickly (high Rf values on TLC), decrease the polarity of the mobile phase (increase the proportion of hexane).

        • If they are moving too slowly (low Rf values), increase the polarity (increase the proportion of ethyl acetate).

      • Column Packing: Ensure the silica gel is packed uniformly to avoid channeling, which leads to poor separation. A slurry packing method is generally recommended.

      • Column Overloading: Using too much crude material for the amount of silica gel will result in broad, overlapping bands. A general guideline is to use a silica gel to crude product ratio of at least 30:1 by weight.

      • Sample Application: The sample should be loaded onto the column in a concentrated band using a minimal amount of solvent.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect when synthesizing 4-Ethyl-3-iodobenzoic acid?

A1: The most common impurities are typically related to the starting materials and the reaction conditions. These can include:

  • Unreacted 4-ethylbenzoic acid: If the iodination reaction did not go to completion.

  • Regioisomers: Depending on the directing effects of the substituents, other iodinated isomers might be formed.

  • Di-iodinated products: Over-iodination can lead to the formation of di-iodinated species.

  • Residual iodine: If elemental iodine was used in the synthesis.

  • Byproducts from side reactions: Such as compounds formed from coupling reactions.[2]

Q2: What is a good starting solvent system for the recrystallization of 4-Ethyl-3-iodobenzoic acid?

A2: A mixture of ethanol and water is a commonly recommended solvent system for the recrystallization of 4-Ethyl-3-iodobenzoic acid.[1] You would dissolve the crude product in a minimal amount of hot ethanol and then add hot water dropwise until the solution becomes slightly cloudy. Reheat to get a clear solution and then allow it to cool slowly.

Q3: What is a recommended mobile phase for the column chromatography of 4-Ethyl-3-iodobenzoic acid?

A3: For silica gel column chromatography, a gradient system of hexane and ethyl acetate is a good starting point.[1] You can start with a low polarity mixture (e.g., 9:1 hexane:ethyl acetate) and gradually increase the polarity based on the separation observed by Thin Layer Chromatography (TLC).

Q4: How can I monitor the purity of my 4-Ethyl-3-iodobenzoic acid during the purification process?

A4: Thin Layer Chromatography (TLC) is a quick and effective way to monitor the progress of your purification. By spotting the crude mixture, the fractions from your column, and the recrystallized product on a TLC plate, you can visualize the separation of the desired compound from impurities. For a more quantitative assessment of the final product's purity, High-Performance Liquid Chromatography (HPLC) is recommended, often using a C18 column with a mobile phase of acetonitrile and water.[1][3]

Q5: My purified 4-Ethyl-3-iodobenzoic acid is a light-yellow solid, but I expected it to be white. Does this indicate impurities?

A5: A yellow tint can indicate the presence of trace impurities, such as residual iodine or decomposition products.[2] If the purity is confirmed to be high by analytical methods like HPLC or NMR, the color may not be significant. However, if the color is a concern, you can try treating a solution of the compound with a small amount of activated charcoal before the final filtration step in recrystallization to remove colored impurities.

Data Presentation

Table 1: Solubility of Benzoic Acid Derivatives in Common Solvents (Qualitative)

SolventSolubilityIntended Use
WaterSparingly soluble in cold water, more soluble in hot waterRecrystallization (often as a co-solvent)
EthanolSolubleRecrystallization (good solvent)
MethanolSolubleRecrystallization (good solvent)
Ethyl AcetateSolubleChromatography (polar component), Recrystallization
DichloromethaneSolubleExtraction, Chromatography
Diethyl EtherSolubleExtraction
HexaneSparingly solubleChromatography (non-polar component), Recrystallization (anti-solvent)
TolueneModerately solubleRecrystallization

Experimental Protocols

Protocol 1: Purification by Recrystallization

This protocol is suitable for purifying 4-Ethyl-3-iodobenzoic acid that is mostly pure and contains small amounts of impurities.

  • Materials:

    • Crude 4-Ethyl-3-iodobenzoic acid

    • Ethanol

    • Deionized water

    • Erlenmeyer flasks

    • Hot plate

    • Ice bath

    • Büchner funnel and filter paper

    • Vacuum flask

  • Procedure:

    • Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in an ethanol/water mixture. A good ratio will dissolve the compound when hot but not at room temperature.

    • Dissolution: Place the crude product in an Erlenmeyer flask and add a minimal amount of hot ethanol to dissolve it completely.

    • Addition of Anti-solvent: While the solution is hot, add hot deionized water dropwise until the solution just begins to turn cloudy.

    • Clarification: Add a few more drops of hot ethanol until the solution becomes clear again.

    • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

    • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

    • Washing: Wash the crystals with a small amount of a cold ethanol/water mixture.

    • Drying: Dry the purified crystals in a desiccator or a vacuum oven.

Protocol 2: Purification by Column Chromatography

This protocol is suitable for purifying 4-Ethyl-3-iodobenzoic acid that contains multiple impurities or impurities with similar solubility profiles.

  • Materials:

    • Crude 4-Ethyl-3-iodobenzoic acid

    • Silica gel (60-120 mesh)

    • Hexane

    • Ethyl acetate

    • Chromatography column

    • Cotton or glass wool

    • Sand

    • Collection tubes

    • Rotary evaporator

  • Procedure:

    • Mobile Phase Preparation: Prepare a series of hexane/ethyl acetate mixtures with increasing polarity (e.g., 95:5, 90:10, 80:20).

    • Column Packing:

      • Secure the column vertically.

      • Place a small plug of cotton or glass wool at the bottom of the column.

      • Add a small layer of sand (approx. 1 cm).

      • Prepare a slurry of silica gel in the least polar eluent (e.g., 95:5 hexane:ethyl acetate) and pour it into the column.

      • Allow the silica gel to settle, tapping the column gently to ensure even packing.

      • Add another layer of sand on top of the silica gel.

      • Drain the excess eluent until the solvent level is just at the top of the sand.

    • Sample Loading:

      • Dissolve the crude 4-Ethyl-3-iodobenzoic acid in a minimal amount of the eluent.

      • Carefully add the sample solution to the top of the column using a pipette.

      • Rinse the sample flask with a small amount of eluent and add this to the column.

      • Drain the eluent until the sample has entered the sand layer.

    • Elution:

      • Carefully add the eluent to the top of the column.

      • Begin collecting fractions in test tubes.

      • Monitor the separation by TLC analysis of the collected fractions.

      • Gradually increase the polarity of the eluent as needed to elute the desired compound.

    • Isolation:

      • Combine the fractions containing the pure product.

      • Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified 4-Ethyl-3-iodobenzoic acid.

Mandatory Visualization

Purification_Workflow start Crude 4-Ethyl-3-iodobenzoic Acid tlc_check1 Initial TLC Analysis start->tlc_check1 decision1 Multiple Spots? tlc_check1->decision1 extraction Acid-Base Extraction decision1->extraction Yes recrystallization Recrystallization decision1->recrystallization No (mostly pure) column_chromatography Column Chromatography extraction->column_chromatography tlc_check2 TLC of Purified Fractions recrystallization->tlc_check2 column_chromatography->tlc_check2 decision2 Single Spot? tlc_check2->decision2 decision2->column_chromatography No (re-purify) combine_fractions Combine Pure Fractions & Evaporate decision2->combine_fractions Yes final_product Pure 4-Ethyl-3-iodobenzoic Acid combine_fractions->final_product analytical_validation Analytical Validation (HPLC, NMR) final_product->analytical_validation

Caption: Purification workflow for 4-Ethyl-3-iodobenzoic acid.

Troubleshooting_Recrystallization start Recrystallization Issue oiling_out Product Oils Out start->oiling_out low_yield Low Yield start->low_yield no_crystals No Crystals Form start->no_crystals solution_oiling Add more 'good' solvent to hot solution. Cool slowly. oiling_out->solution_oiling solution_yield Use minimum hot solvent. Concentrate mother liquor for 2nd crop. low_yield->solution_yield solution_crystals Scratch flask with glass rod. Add a seed crystal. no_crystals->solution_crystals

References

Troubleshooting

Technical Support Center: Optimizing Suzuki Coupling with 4-Ethyl-3-iodobenzoic Acid

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the Suzuki-Miyaura cross-coupling of 4-Et...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the Suzuki-Miyaura cross-coupling of 4-Ethyl-3-iodobenzoic acid.

Frequently Asked Questions (FAQs)

Q1: What are the initial checks I should perform if my Suzuki coupling reaction with 4-Ethyl-3-iodobenzoic acid results in a low or no yield?

A1: When encountering low to no yield, a systematic check of your reagents and reaction setup is the first step. 4-Ethyl-3-iodobenzoic acid is an electron-rich aryl iodide, which should be highly reactive. If issues arise, consider the following:

  • Catalyst and Ligand Integrity : Ensure your palladium catalyst and phosphine ligands are fresh and have been stored correctly under an inert atmosphere to prevent degradation and oxidation.[1][2]

  • Reagent Quality : Verify the purity of your 4-Ethyl-3-iodobenzoic acid and the boronic acid or ester. Boronic acids can degrade over time, particularly through protodeboronation.[2][3]

  • Inert Atmosphere : The exclusion of oxygen is critical to prevent the oxidation of the Pd(0) catalyst and phosphine ligands, which can lead to catalyst deactivation and homocoupling of the boronic acid.[2][4] Ensure your reaction vessel is properly purged with an inert gas like argon or nitrogen and that your solvents are thoroughly degassed.[3]

  • Base and Solvent Purity : Use high-purity bases and anhydrous, degassed solvents.[2]

Q2: I am observing significant side products. What are the likely culprits and how can I minimize them?

A2: Common side products in Suzuki coupling reactions include homocoupling of the boronic acid and protodeboronation.[3]

  • Homocoupling : This occurs when the boronic acid couples with itself and is often promoted by the presence of oxygen.[3][5] To minimize this, ensure rigorous degassing of all solvents and reagents.[3] Using a direct Pd(0) catalyst source, rather than a Pd(II) source that is reduced in situ, can also help.[3]

  • Protodeboronation : This is the replacement of the boronic acid group with a hydrogen atom.[3][6] This can be exacerbated by the presence of excess water or certain bases.[2] Using milder bases like K₃PO₄ or KF, or switching to anhydrous conditions, may be beneficial.[2][7] Using more stable boronic esters (e.g., pinacol esters) can also mitigate this issue.[1]

  • Dehalogenation : The iodine on your starting material can be replaced by a hydrogen atom. This can sometimes occur if there are sources of hydride in the reaction mixture, potentially from certain solvents or bases.[6]

Q3: Can the carboxylic acid group of 4-Ethyl-3-iodobenzoic acid interfere with the reaction?

A3: The free carboxylic acid can potentially complicate the reaction by reacting with the base. This can affect the solubility of the starting material and the effective concentration of the base. It is common practice to protect the carboxylic acid group (e.g., as a methyl or ethyl ester) to avoid these potential side reactions and improve solubility in organic solvents. If using the free acid, the choice of base and solvent system is critical to ensure both the starting material and the base are sufficiently soluble.[7]

Q4: Which reaction conditions should I start with for optimizing the coupling of 4-Ethyl-3-iodobenzoic acid?

A4: For a reactive substrate like an aryl iodide, a good starting point would be a common palladium catalyst like Pd(PPh₃)₄ or a pre-catalyst/ligand system such as Pd(OAc)₂ with a phosphine ligand (e.g., SPhos, XPhos).[8][9] A standard base to try is K₂CO₃ or K₃PO₄.[8][10] A mixed solvent system, such as 1,4-dioxane/water or toluene/ethanol/water, is often effective as it helps to dissolve both the organic reagents and the inorganic base.[11] Typical reaction temperatures range from 80-100 °C.[3][11]

Troubleshooting Guide

This guide addresses specific problems you may encounter during the Suzuki coupling of 4-Ethyl-3-iodobenzoic acid.

Problem Potential Cause(s) Recommended Solution(s)
Low to No Product Formation Inactive Catalyst : The Pd(0) catalyst has been oxidized or the ligand has degraded.[1]- Use fresh catalyst and ligands.[2]- Ensure a strictly inert atmosphere throughout the reaction.[2]- Consider using more stable palladium pre-catalysts.[1]
Inefficient Transmetalation : The base is too weak or poorly soluble. The boronic acid is not activated.[3]- Screen stronger bases like K₃PO₄ or Cs₂CO₃.[3]- Ensure the solvent system adequately dissolves the base (e.g., using a dioxane/water mixture).- Consider converting the boronic acid to a more reactive boronate ester.[1]
Poor Reagent Quality : The boronic acid has undergone protodeboronation. The aryl iodide is impure.[3]- Use fresh, high-purity reagents.[3]- Store boronic acids in a desiccator.
Poor Solubility : The 4-Ethyl-3-iodobenzoic acid or its salt is not soluble in the reaction medium.[7]- Screen different solvent systems (e.g., DMF, THF/water).- Consider protecting the carboxylic acid as an ester to improve solubility in less polar solvents.
Formation of Homocoupling Product Presence of Oxygen : Oxygen can facilitate the homocoupling of the boronic acid.[5]- Thoroughly degas all solvents and reagents by sparging with an inert gas or using freeze-pump-thaw cycles.[3]- Maintain a positive pressure of argon or nitrogen during the reaction.[11]
Formation of Protodeboronation Byproduct Hydrolysis of Boronic Acid : Presence of excess water, or use of a strongly basic aqueous solution.[6]- Use a milder base such as K₃PO₄ or KF.[2][7]- Minimize the amount of water in the reaction, or switch to anhydrous conditions.[2]- Use a more stable boronic ester instead of the boronic acid.[1]
Reaction Stalls or is Sluggish Suboptimal Temperature : The reaction temperature may be too low to overcome the activation energy.[3]- Gradually increase the reaction temperature, monitoring for any signs of decomposition.[3]- Consider switching to a higher-boiling solvent if necessary.
Poor Mixing : In biphasic systems, inefficient stirring can limit the interaction between reagents.[5]- Ensure vigorous stirring throughout the reaction.[5]

Data Presentation: Starting Conditions for Optimization

The following table summarizes typical starting conditions for Suzuki coupling reactions involving aryl iodides, which can be adapted for 4-Ethyl-3-iodobenzoic acid.

ComponentExample 1Example 2Example 3
Aryl Halide 4-Ethyl-3-iodobenzoic acid (1.0 equiv)4-Ethyl-3-iodobenzoic acid (1.0 equiv)4-Ethyl-3-iodobenzoic acid (1.0 equiv)
Boronic Acid Arylboronic acid (1.2-1.5 equiv)Arylboronic acid (1.2-1.5 equiv)Arylboronic acid (1.2-1.5 equiv)
Pd Catalyst Pd(PPh₃)₄ (1-5 mol%)Pd(OAc)₂ (2 mol%)XPhos Pd G3 (1-2 mol%)
Ligand N/ASPhos (4 mol%)N/A
Base K₂CO₃ (2.0-3.0 equiv)K₃PO₄ (2.0-3.0 equiv)Cs₂CO₃ (2.0 equiv)
Solvent System Toluene/Ethanol/Water (3:1:1)1,4-Dioxane/Water (4:1)THF/Water (10:1)
Temperature 80-90 °C100 °C80-100 °C
Reference Adapted from[11]Adapted from[3][9]Adapted from[1]

Experimental Protocol

This protocol provides a general procedure for the Suzuki-Miyaura coupling of 4-Ethyl-3-iodobenzoic acid with a generic arylboronic acid. Optimization may be required for specific substrates.

Materials:

  • 4-Ethyl-3-iodobenzoic acid (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%)

  • Base (e.g., K₂CO₃, 2.5 equiv)

  • Degassed solvent (e.g., 1,4-Dioxane and Water, 4:1 ratio)

  • Magnetic stir bar

  • Reaction vessel (e.g., Schlenk flask or microwave vial)

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Reaction Setup : To a dry reaction vessel equipped with a magnetic stir bar, add 4-Ethyl-3-iodobenzoic acid, the arylboronic acid, and the base.[3]

  • Establish Inert Atmosphere : Seal the vessel and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes. This can be done by evacuating and backfilling the vessel three times.[3][11]

  • Catalyst and Solvent Addition : Under a positive pressure of the inert gas, add the palladium catalyst. Then, add the degassed solvent system via syringe.[3][11]

  • Reaction Execution : Heat the reaction mixture to the desired temperature (e.g., 90 °C) with vigorous stirring.[11]

  • Monitoring : Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[11]

  • Workup : Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent such as ethyl acetate and water. Acidify the aqueous layer with 1M HCl to protonate the carboxylic acid, then extract the aqueous layer with ethyl acetate.[9][11]

  • Drying and Concentration : Combine the organic layers and wash with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.[9][11]

  • Purification : Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired biaryl product.[9][11]

Visualizations

Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Catalytic_Cycle cluster_cycle Catalytic Cycle pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition R1-X pd2_intermediate R1-Pd(II)L_n-X oxidative_addition->pd2_intermediate transmetalation Transmetalation pd2_intermediate->transmetalation R2-B(OR)2 Base pd2_r1_r2 R1-Pd(II)L_n-R2 transmetalation->pd2_r1_r2 reductive_elimination Reductive Elimination pd2_r1_r2->reductive_elimination reductive_elimination->pd0 R1-R2 product Coupled Product (R1-R2) reductive_elimination->product r1x 4-Ethyl-3-iodobenzoic acid (R1-X) r1x->oxidative_addition r2b Arylboronic Acid (R2-B(OR)2) r2b->transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting Workflow for Low Yield

Troubleshooting_Workflow start Low or No Yield in Suzuki Coupling check_reagents 1. Verify Reagent Quality - Fresh Catalyst/Ligand? - Pure Aryl Iodide? - Stable Boronic Acid? start->check_reagents check_atmosphere 2. Ensure Inert Atmosphere - Solvents Degassed? - System Purged (Ar/N2)? check_reagents->check_atmosphere Reagents OK reagent_issue Problem Identified: Reagent/Atmosphere check_reagents->reagent_issue Issue Found check_atmosphere->reagent_issue Issue Found optimize_conditions 3. Optimize Reaction Conditions check_atmosphere->optimize_conditions Atmosphere OK resolve_reagents Action: - Use fresh reagents - Improve inert technique reagent_issue->resolve_reagents screen_base Screen Base (e.g., K3PO4, Cs2CO3) optimize_conditions->screen_base screen_solvent Screen Solvent (e.g., Dioxane/H2O, THF) optimize_conditions->screen_solvent adjust_temp Adjust Temperature optimize_conditions->adjust_temp condition_issue Problem Identified: Suboptimal Conditions screen_base->condition_issue Improvement? No resolve_conditions Action: - Implement optimized conditions screen_base->resolve_conditions Improvement? Yes screen_solvent->condition_issue Improvement? No screen_solvent->resolve_conditions Improvement? Yes adjust_temp->condition_issue Improvement? No adjust_temp->resolve_conditions Improvement? Yes analyze_side_products 4. Analyze for Side Products - Homocoupling? - Protodeboronation? condition_issue->analyze_side_products side_product_issue Problem Identified: Side Reactions analyze_side_products->side_product_issue Yes resolve_side_products Action: - Improve degassing - Use milder base/boronic ester side_product_issue->resolve_side_products

Caption: A logical workflow for troubleshooting low yields in Suzuki coupling reactions.

References

Optimization

Technical Support Center: Synthesis of 4-Ethyl-3-iodobenzoic Acid

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the synthesis of 4-Ethyl-3-iodobenzoic acid. Tr...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the synthesis of 4-Ethyl-3-iodobenzoic acid.

Troubleshooting Guide

Issue 1: Low or No Product Yield

  • Question: I performed the synthesis of 4-Ethyl-3-iodobenzoic acid, but I obtained a very low yield of the final product. What could be the possible reasons?

  • Answer: A low yield in this synthesis can stem from several factors throughout the multi-step process. Here are the most common causes and troubleshooting suggestions:

    • Incomplete Esterification: The initial protection of 4-ethylbenzoic acid as its ethyl ester is crucial because the carboxylic acid group deactivates the aromatic ring, making direct iodination difficult. Ensure the Fischer esterification has gone to completion by using a sufficient excess of ethanol and a catalytic amount of strong acid (e.g., sulfuric acid), and by allowing for adequate reaction time at reflux.

    • Inefficient Iodination: The iodination of ethyl 4-ethylbenzoate requires carefully controlled conditions. The choice of iodinating agent (e.g., iodine monochloride) and reaction temperature (typically 40-60°C) are critical. Deviation from optimal conditions can lead to an incomplete reaction. Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure the disappearance of the starting material.

    • Losses During Workup and Purification: Significant amounts of product can be lost during aqueous washes if the pH is not carefully controlled, especially during the hydrolysis of the ester. Ensure complete precipitation of the carboxylic acid by adjusting the pH to be sufficiently acidic. During purification by recrystallization or column chromatography, improper solvent selection can lead to product loss.

    • Sub-optimal Hydrolysis: The final step of saponifying the ethyl ester to the carboxylic acid needs to be complete. Use a sufficient amount of base (e.g., NaOH) and allow for adequate reaction time.

Issue 2: Presence of Impurities in the Final Product

  • Question: My final product shows multiple spots on the TLC plate, indicating the presence of impurities. What are the likely side products and how can I remove them?

  • Answer: The formation of impurities is a common issue. Here are the most probable side products and strategies for their removal:

    • Unreacted Starting Material (Ethyl 4-ethylbenzoate): If the iodination or hydrolysis steps are incomplete, you will have unreacted starting material.

      • Troubleshooting: Increase the reaction time or temperature for the incomplete step. For purification, column chromatography is effective in separating the non-polar ester from the more polar carboxylic acid product.

    • Isomeric Products (e.g., 4-Ethyl-2-iodobenzoic acid): While the ethyl group strongly directs iodination to the ortho position (C3), a small amount of the other ortho isomer (C2, ortho to the ester) might form.

      • Troubleshooting: Careful control of the reaction temperature can improve regioselectivity. Separation of these isomers can be challenging but may be achieved with careful column chromatography using a shallow solvent gradient.

    • Di-iodinated Products: The introduction of a second iodine atom onto the aromatic ring is possible, especially if an excess of the iodinating agent is used or if the reaction temperature is too high.

      • Troubleshooting: Use the correct stoichiometry of the iodinating agent. Di-iodinated products are significantly less polar than the desired mono-iodinated product and can be separated by column chromatography.

    • Oxidized Byproducts: The ethyl group can potentially be oxidized to an acetyl group or even a carboxylic acid under harsh conditions, although this is less common with standard iodination reagents.

      • Troubleshooting: Avoid overly aggressive oxidizing conditions. These highly polar byproducts can be removed by column chromatography.

Issue 3: Difficulty in Purifying the Product

  • Question: I am struggling to purify my crude 4-Ethyl-3-iodobenzoic acid. Recrystallization is not effective, and column chromatography is giving poor separation. What should I do?

  • Answer: Purification can indeed be challenging. Here are some tips:

    • For Recrystallization: The choice of solvent is critical. A single solvent may not be effective. Try a binary solvent system (e.g., ethanol/water, hexane/ethyl acetate). Dissolve the crude product in the solvent in which it is more soluble at high temperature, and then slowly add the "anti-solvent" (in which it is less soluble) until the solution becomes slightly cloudy. Allow it to cool slowly to promote crystal growth.

    • For Column Chromatography:

      • TLC Analysis First: Before running a column, always determine the optimal eluent system using TLC. You are looking for a solvent system that gives good separation between your product and the impurities (Rf value of the product around 0.3-0.4).

      • Slurry Packing: Ensure your column is packed uniformly to avoid channeling. A slurry packing method is generally preferred.

      • Sample Loading: Dissolve your crude product in a minimal amount of the eluent or a slightly more polar solvent and load it onto the column in a narrow band.

      • Gradient Elution: If you have multiple impurities with a wide range of polarities, a gradient elution (gradually increasing the polarity of the eluent) will likely give better separation than an isocratic elution (constant eluent composition).

Frequently Asked Questions (FAQs)

  • Q1: Why is it necessary to first synthesize the ethyl ester of 4-ethylbenzoic acid before iodination?

    • A1: The carboxylic acid group (-COOH) is an electron-withdrawing group and deactivates the aromatic ring towards electrophilic substitution, such as iodination. By converting it to an ethyl ester (-COOEt), the deactivating effect is reduced, facilitating the iodination reaction. The ester group is then hydrolyzed back to a carboxylic acid in the final step.

  • Q2: What is the role of the ethyl group in directing the position of iodination?

    • A2: The ethyl group is an activating, ortho-, para-directing group. Since the para position is already occupied by the ester group, the ethyl group directs the incoming iodine atom to one of its ortho positions, which is the C3 position on the benzoic acid ring.

  • Q3: Can I use other iodinating agents besides iodine monochloride?

    • A3: Yes, other iodinating systems can be used, such as N-iodosuccinimide (NIS) with a catalytic amount of a strong acid like trifluoroacetic acid. The choice of reagent may affect the reaction conditions and the side product profile.

  • Q4: How can I confirm the identity and purity of my final product?

    • A4: The identity and purity of 4-Ethyl-3-iodobenzoic acid should be confirmed using a combination of analytical techniques, including:

      • Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C): To confirm the structure and the position of the substituents.

      • Mass Spectrometry (MS): To confirm the molecular weight.

      • Melting Point Analysis: A sharp melting point close to the literature value indicates high purity.

      • Thin Layer Chromatography (TLC): A single spot suggests a high degree of purity.

Quantitative Data Summary

The following table summarizes typical reaction parameters for the synthesis of 4-Ethyl-3-iodobenzoic acid. Note that these are starting points and may require optimization.

StepReagentStoichiometry (relative to starting acid)TemperatureTypical Reaction Time
Esterification 4-Ethylbenzoic acid1.0 eqReflux (~78°C)4-6 hours
Absolute Ethanol10-20 eq
Concentrated H₂SO₄0.1-0.2 eq
Iodination Ethyl 4-ethylbenzoate1.0 eq40-60°C2-4 hours
Iodine monochloride (ICl)1.0-1.2 eq
Acetic AcidSolvent
Hydrolysis Ethyl 4-ethyl-3-iodobenzoate1.0 eqReflux2-3 hours
Sodium Hydroxide (aq)2.0-3.0 eq

Experimental Protocols

1. Esterification of 4-Ethylbenzoic Acid to Ethyl 4-Ethylbenzoate

  • In a round-bottom flask equipped with a reflux condenser, dissolve 4-ethylbenzoic acid (1.0 eq) in an excess of absolute ethanol (10-20 eq).

  • Carefully add a catalytic amount of concentrated sulfuric acid (0.1-0.2 eq).

  • Heat the mixture to reflux for 4-6 hours. Monitor the reaction progress by TLC until the starting carboxylic acid is no longer visible.

  • After completion, allow the mixture to cool to room temperature and remove the excess ethanol using a rotary evaporator.

  • Dissolve the residue in diethyl ether and wash sequentially with water, a saturated sodium bicarbonate solution (until effervescence ceases), and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude ethyl 4-ethylbenzoate.

2. Iodination of Ethyl 4-Ethylbenzoate

  • In a clean, dry flask, dissolve ethyl 4-ethylbenzoate (1.0 eq) in glacial acetic acid.

  • With stirring, slowly add iodine monochloride (1.0-1.2 eq) to the solution.

  • Heat the reaction mixture to 40-60°C and maintain for 2-4 hours. Monitor the reaction by TLC.

  • Once the reaction is complete, cool the mixture to room temperature and pour it into a solution of sodium thiosulfate to quench any unreacted iodine.

  • Extract the product with an organic solvent like ethyl acetate.

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to yield crude ethyl 4-ethyl-3-iodobenzoate.

3. Hydrolysis to 4-Ethyl-3-iodobenzoic Acid

  • Dissolve the crude ethyl 4-ethyl-3-iodobenzoate in a mixture of ethanol and an aqueous solution of sodium hydroxide (2.0-3.0 eq).

  • Heat the mixture to reflux for 2-3 hours until the ester is completely hydrolyzed (monitor by TLC).

  • Cool the reaction mixture and remove the ethanol via rotary evaporation.

  • Dilute the remaining aqueous solution with water and wash with a non-polar solvent (e.g., hexane) to remove any non-acidic impurities.

  • Carefully acidify the aqueous layer with concentrated hydrochloric acid until the product precipitates completely.

  • Collect the solid product by vacuum filtration, wash with cold water, and dry to obtain crude 4-Ethyl-3-iodobenzoic acid.

  • Purify the crude product by recrystallization or column chromatography as needed.

Visualizations

Experimental_Workflow cluster_esterification Step 1: Esterification cluster_iodination Step 2: Iodination cluster_hydrolysis Step 3: Hydrolysis & Purification start 4-Ethylbenzoic Acid ester_reagents Ethanol, H₂SO₄ (cat.) Reflux start->ester_reagents ester_workup Workup: - Remove excess EtOH - Et₂O extraction - NaHCO₃ wash - Dry & Concentrate ester_reagents->ester_workup ester_product Ethyl 4-ethylbenzoate ester_workup->ester_product iodination_reagents ICl, Acetic Acid 40-60°C ester_product->iodination_reagents iodination_workup Workup: - Quench with Na₂S₂O₃ - EtOAc extraction - Wash & Dry - Concentrate iodination_reagents->iodination_workup iodinated_ester Ethyl 4-ethyl-3-iodobenzoate iodination_workup->iodinated_ester hydrolysis_reagents NaOH (aq), EtOH Reflux iodinated_ester->hydrolysis_reagents hydrolysis_workup Workup: - Remove EtOH - Acidify with HCl - Filter solid hydrolysis_reagents->hydrolysis_workup crude_product Crude Product hydrolysis_workup->crude_product purification Purification: - Recrystallization or - Column Chromatography crude_product->purification final_product 4-Ethyl-3-iodobenzoic Acid purification->final_product

Caption: Experimental workflow for the synthesis of 4-Ethyl-3-iodobenzoic acid.

Troubleshooting_Tree cluster_yield Low Yield Issues cluster_purity Purity Issues start Low Yield or Impure Product? incomplete_rxn Incomplete Reaction? start->incomplete_rxn Low Yield multiple_spots Multiple Spots on TLC? start->multiple_spots Impure incomplete_rxn_sol Check TLC. Increase reaction time/temp. incomplete_rxn->incomplete_rxn_sol Yes workup_loss Loss during Workup? incomplete_rxn->workup_loss No workup_loss_sol Optimize pH for precipitation. Check extraction solvent. workup_loss->workup_loss_sol Yes starting_material Unreacted Starting Material? multiple_spots->starting_material Yes side_products Isomers or Di-iodinated? multiple_spots->side_products Yes starting_material_sol Force reaction to completion. Purify via column chromatography. starting_material->starting_material_sol Yes side_products_sol Optimize stoichiometry & temp. Purify via column chromatography. side_products->side_products_sol Yes

Caption: Troubleshooting decision tree for synthesis of 4-Ethyl-3-iodobenzoic acid.

Troubleshooting

Overcoming solubility issues with 4-Ethyl-3-iodobenzoic acid in reactions

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to the use of 4-E...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to the use of 4-Ethyl-3-iodobenzoic acid in chemical reactions, with a primary focus on solubility issues.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility properties of 4-Ethyl-3-iodobenzoic acid?

A1: 4-Ethyl-3-iodobenzoic acid is a substituted aromatic carboxylic acid. Generally, it exhibits low solubility in water and higher solubility in organic solvents. The presence of the carboxylic acid group allows for hydrogen bonding, contributing to some solubility in polar protic solvents, while the iodinated ethyl-benzene portion of the molecule is hydrophobic. For a comparative perspective, 3-iodobenzoic acid has a reported solubility in water of approximately 0.1 g/L.[1] The solubility of substituted benzoic acids is also temperature-dependent, typically increasing with a rise in temperature.[2]

Q2: I am having trouble dissolving 4-Ethyl-3-iodobenzoic acid for my reaction. What are the initial troubleshooting steps?

A2: When encountering solubility issues, consider the following preliminary steps:

  • Solvent Selection: Ensure you are using an appropriate solvent. Polar aprotic solvents like THF, DMF, or DMSO, and alcohols like ethanol or methanol are often good starting points.

  • Heating: Gently warming the mixture can significantly increase the solubility of many organic compounds.

  • Sonication: Using an ultrasonic bath can help to break up solid aggregates and enhance dissolution.

  • Purity Check: Impurities in the 4-Ethyl-3-iodobenzoic acid can sometimes affect its solubility. Verify the purity of your starting material if possible.

Q3: Can I use a base to improve the solubility of 4-Ethyl-3-iodobenzoic acid in aqueous or protic solvents?

A3: Yes, as a carboxylic acid, 4-Ethyl-3-iodobenzoic acid will react with a base to form a more soluble carboxylate salt.[3] This is a common strategy to increase solubility in polar protic solvents like water or alcohols. You can add an inorganic base such as sodium hydroxide (NaOH), potassium carbonate (K₂CO₃), or an organic base like triethylamine (NEt₃). However, consider the compatibility of the base with your reaction conditions and other reagents. The resulting carboxylate can then be re-protonated during the reaction workup by adding an acid to regenerate the carboxylic acid.

Troubleshooting Guide: Overcoming Solubility Issues in Reactions

This guide provides specific strategies to address solubility challenges with 4-Ethyl-3-iodobenzoic acid in common synthetic applications.

Issue 1: Poor Solubility in Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura Coupling)

Problem: 4-Ethyl-3-iodobenzoic acid has poor solubility in typical Suzuki-Miyaura solvent systems (e.g., toluene/water, dioxane/water), leading to low reaction yields or failure.

Solution: The most effective strategy is to convert the carboxylic acid to its corresponding ethyl ester, ethyl 4-ethyl-3-iodobenzoate. The ester is significantly more soluble in the organic solvents used for cross-coupling reactions.[1]

Workflow for Addressing Solubility in Suzuki-Miyaura Coupling:

G start Starting Material: 4-Ethyl-3-iodobenzoic acid esterification Fischer Esterification (Ethanol, H₂SO₄ catalyst) start->esterification ester Intermediate: Ethyl 4-ethyl-3-iodobenzoate esterification->ester suzuki Suzuki-Miyaura Coupling (Ar-B(OH)₂, Pd catalyst, base, solvent system) ester->suzuki product_ester Product: Ethyl 4-ethyl-3-arylbenzoate suzuki->product_ester hydrolysis Saponification (e.g., NaOH, H₂O/EtOH) followed by Acidification product_ester->hydrolysis final_product Final Product: 4-Ethyl-3-arylbenzoic acid hydrolysis->final_product

Caption: Workflow for Suzuki coupling of 4-Ethyl-3-iodobenzoic acid via its ethyl ester.

Issue 2: General Poor Solubility in Organic Solvents

Problem: The compound does not dissolve sufficiently in a non-polar or moderately polar organic solvent required for a specific reaction.

Solutions:

  • Use of Co-solvents: Adding a small amount of a polar aprotic co-solvent like DMF or DMSO can often enhance the solubility of polar solutes in less polar solvent systems.

  • Phase-Transfer Catalysis: If the reaction involves an aqueous phase and an organic phase, a phase-transfer catalyst (e.g., a quaternary ammonium salt) can be used to transport the deprotonated carboxylate from the aqueous phase into the organic phase where the reaction occurs.

  • Derivatization to a More Soluble Intermediate: Besides esterification, other derivatives could be considered depending on the reaction. For example, conversion to an acid chloride might be an option for subsequent amide coupling reactions.[4]

Decision-Making Flowchart for Solubility Enhancement:

G start Solubility Issue with 4-Ethyl-3-iodobenzoic acid check_reaction Is the reaction compatible with a base? start->check_reaction add_base Add a suitable base to form the carboxylate salt. check_reaction->add_base Yes check_coupling Is it a cross-coupling reaction? check_reaction->check_coupling No esterify Convert to the ethyl ester. check_coupling->esterify Yes other_options Consider co-solvents (DMF, DMSO) or other derivatization. check_coupling->other_options No

Caption: Decision-making process for addressing solubility issues.

Data Presentation

Table 1: Solubility of 4-Ethyl-3-iodobenzoic Acid and Related Compounds

CompoundSolventTemperature (°C)SolubilityData TypeReference
4-Ethyl-3-iodobenzoic acid Water25Sparingly SolubleQualitativeGeneral knowledge for substituted benzoic acids
Methanol, Ethanol25SolubleQualitative[5]
Dichloromethane, Toluene25Likely SolubleInferred[1]
Diethyl Ether25SolubleInferred[6]
3-Iodobenzoic acid Water25~0.1 g/LQuantitative[1]
Benzoic acid Water253.4 g/LQuantitative[7]
Ethanol23715 g/LQuantitative[7]
Diethyl Ether25SolubleQualitative[7]
Benzene25SolubleQualitative[7]
Ethyl 4-ethyl-3-iodobenzoate Common Organic Solvents25Generally SolubleQualitativeInferred from reaction protocols

Experimental Protocols

Protocol 1: Fischer Esterification of 4-Ethyl-3-iodobenzoic Acid

This protocol describes the conversion of 4-Ethyl-3-iodobenzoic acid to its more soluble ethyl ester. This is often a necessary preliminary step for reactions like the Suzuki-Miyaura coupling.

Materials:

  • 4-Ethyl-3-iodobenzoic acid

  • Absolute ethanol (large excess)

  • Concentrated sulfuric acid (catalytic amount)

  • Diethyl ether

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Round-bottom flask, reflux condenser, separatory funnel, rotary evaporator

Procedure:

  • In a round-bottom flask, dissolve 4-Ethyl-3-iodobenzoic acid in a large excess of absolute ethanol (e.g., 10-20 equivalents), which acts as both a reactant and a solvent.[6]

  • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 equivalents).

  • Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the excess ethanol using a rotary evaporator.

  • Dissolve the residue in diethyl ether and transfer to a separatory funnel.

  • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.[6]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude ethyl 4-ethyl-3-iodobenzoate.

  • The crude product can be purified by column chromatography on silica gel if necessary.

Protocol 2: Suzuki-Miyaura Coupling of Ethyl 4-ethyl-3-iodobenzoate

This protocol outlines a general procedure for the Suzuki-Miyaura cross-coupling of the ethyl ester derivative.

Materials:

  • Ethyl 4-ethyl-3-iodobenzoate (1.0 equiv)

  • Arylboronic acid (1.1-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃ or K₃PO₄, 2.0 equiv)

  • Degassed solvent system (e.g., 1,4-dioxane/water, toluene/ethanol/water)

  • Round-bottom flask or reaction vial with a reflux condenser

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a dry round-bottom flask, add ethyl 4-ethyl-3-iodobenzoate, the arylboronic acid, and the base.

  • Seal the flask and establish an inert atmosphere by evacuating and backfilling with argon or nitrogen several times.

  • Add the palladium catalyst under a positive pressure of inert gas.

  • Add the degassed solvent system via syringe.

  • Heat the reaction mixture (typically to 80-100 °C) with vigorous stirring.[8]

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired ethyl 4-ethyl-3-arylbenzoate.

Experimental Workflow for Suzuki-Miyaura Coupling:

G setup 1. Combine Reactants (Ester, Boronic Acid, Base, Catalyst) in a dry flask. inert 2. Establish Inert Atmosphere (Evacuate and backfill with Ar/N₂). setup->inert solvent 3. Add Degassed Solvent. inert->solvent heat 4. Heat Reaction Mixture (80-100 °C) with stirring. solvent->heat monitor 5. Monitor Progress (TLC or LC-MS). heat->monitor workup 6. Aqueous Workup (Dilute, extract, wash). monitor->workup purify 7. Dry and Purify (Dry organic layer, concentrate, column chromatography). workup->purify product Final Product purify->product

Caption: Step-by-step experimental workflow for a typical Suzuki-Miyaura coupling reaction.

References

Optimization

Technical Support Center: Stabilizing 4-Ethyl-3-iodobenzoic Acid for Long-Term Storage

For Researchers, Scientists, and Drug Development Professionals This technical support center provides essential guidance on the long-term storage and stability of 4-Ethyl-3-iodobenzoic acid. Below you will find frequent...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential guidance on the long-term storage and stability of 4-Ethyl-3-iodobenzoic acid. Below you will find frequently asked questions, troubleshooting advice, and detailed experimental protocols to ensure the integrity of your valuable compound during your research and development projects.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of 4-Ethyl-3-iodobenzoic acid during storage?

A1: The main factors contributing to the degradation of 4-Ethyl-3-iodobenzoic acid are exposure to light, moisture, and high temperatures. The carbon-iodine bond can be susceptible to cleavage, particularly under photolytic conditions. As a benzoic acid derivative, it may also be sensitive to reactions with strong bases or oxidizing agents.

Q2: What are the ideal storage conditions for 4-Ethyl-3-iodobenzoic acid to ensure its long-term stability?

A2: To maximize the shelf-life of 4-Ethyl-3-iodobenzoic acid, it should be stored in a cool, dark, and dry environment. The recommended storage temperature is between 2-8°C. The compound should be kept in a tightly sealed, opaque container to protect it from light and moisture. For enhanced stability, storing under an inert atmosphere, such as argon or nitrogen, is highly recommended to prevent oxidative degradation.

Q3: How can I tell if my sample of 4-Ethyl-3-iodobenzoic acid has degraded?

A3: Visual inspection can be the first indicator of degradation. A change in color (e.g., yellowing or browning) or the appearance of clumping in the solid powder may suggest degradation. For a more definitive assessment, analytical techniques such as High-Performance Liquid Chromatography (HPLC) should be used to determine the purity of the sample and identify any degradation products. A decrease in the main peak area and the appearance of new peaks are indicative of degradation.

Q4: What are the likely degradation products of 4-Ethyl-3-iodobenzoic acid?

A4: While specific degradation pathways for this exact molecule are not extensively documented in publicly available literature, potential degradation products of similar iodinated aromatic compounds could include de-iodinated species (4-ethylbenzoic acid), and potentially products of oxidation or reactions with atmospheric components. O-iodoxybenzoic acid has been identified as a disproportionation product of o-iodosobenzoic acid, suggesting that changes in the oxidation state of the iodine atom could occur.[1]

Troubleshooting Guide

Issue Possible Cause Recommended Action
Discoloration of the solid (yellowing/browning) Exposure to light (photodegradation) or oxidation.Store the compound in an amber or opaque vial. For maximum protection, wrap the container in aluminum foil. Purge the container with an inert gas (argon or nitrogen) before sealing.
Clumping or caking of the powder Absorption of moisture.Store the compound in a desiccator containing a suitable desiccant. Ensure the container is tightly sealed. If clumping is severe, the powder can be gently broken up in a dry environment (e.g., a glove box) before use.
Inconsistent experimental results Degradation of the compound leading to lower effective concentration.Check the purity of your 4-Ethyl-3-iodobenzoic acid sample using HPLC. If degradation is confirmed, purify the compound by recrystallization or acquire a new, high-purity batch. Always use freshly opened or properly stored material for sensitive experiments.
Appearance of new, unidentified peaks in HPLC analysis Formation of degradation products.Perform a forced degradation study (see Experimental Protocols) to intentionally generate and identify potential degradation products. This can help in developing a stability-indicating HPLC method. Consider techniques like LC-MS to identify the mass of the impurities.

Quantitative Data Summary

Table 1: Illustrative Stability of 4-Ethyl-3-iodobenzoic Acid Under Different Storage Conditions

Storage ConditionTime (Months)Purity (%) by HPLC (Illustrative)Appearance (Illustrative)
2-8°C, Dark, Inert Atmosphere 099.5White crystalline powder
699.4White crystalline powder
1299.3White crystalline powder
2499.1White crystalline powder
25°C, Dark, Air 099.5White crystalline powder
698.2Off-white powder
1296.5Light yellow powder
2493.0Yellow powder
40°C, 75% RH, Exposed to Light 099.5White crystalline powder
192.1Yellow, slightly clumpy powder
385.6Brownish, clumpy solid
675.2Brown solid

Experimental Protocols

Protocol 1: Recommended Long-Term Storage
  • Container: Use an amber glass vial with a PTFE-lined cap. For extra light protection, wrap the vial in aluminum foil.

  • Inert Atmosphere: Place the vial in a desiccator or glove box with an inert atmosphere (argon or nitrogen).

  • Purging: Gently flush the vial containing the 4-Ethyl-3-iodobenzoic acid with the inert gas for 1-2 minutes.

  • Sealing: Immediately and tightly seal the vial cap. For added security, wrap the cap with Parafilm®.

  • Storage: Place the sealed vial in a refrigerator at 2-8°C.

  • Documentation: Label the vial clearly with the compound name, date of storage, and storage conditions.

Protocol 2: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

This is a general method and may require optimization for your specific instrumentation and requirements.

  • Instrumentation: HPLC system with a UV detector and a C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).[2]

  • Mobile Phase: A gradient of acetonitrile and water (both HPLC grade). For example, start with a 50:50 mixture and ramp up to 95% acetonitrile over 15 minutes. Adding 0.1% formic acid to both solvents can improve peak shape.[2]

  • Preparation of Standard Solution: Accurately weigh and dissolve 4-Ethyl-3-iodobenzoic acid in the mobile phase to prepare a stock solution of a known concentration (e.g., 1 mg/mL). Prepare a series of dilutions for calibration.[2]

  • Preparation of Sample Solution: Dissolve a known amount of the stored 4-Ethyl-3-iodobenzoic acid in the mobile phase to a concentration within the calibration range. Filter the sample through a 0.45 µm syringe filter before injection.

  • Analysis: Inject the standard and sample solutions into the HPLC system. Monitor the chromatogram at a suitable wavelength (e.g., determined by a UV scan of the standard solution).

  • Quantification: Calculate the purity of the sample by comparing the peak area of the main component to the total peak area of all components in the chromatogram.

Protocol 3: Forced Degradation Study

This study helps to identify potential degradation products and establish a stability-indicating analytical method.

  • Acid Hydrolysis: Dissolve the compound in a solution of 0.1 M HCl and heat at 60°C for 24 hours.[3]

  • Base Hydrolysis: Dissolve the compound in a solution of 0.1 M NaOH and heat at 60°C for 8 hours.[3]

  • Oxidative Degradation: Dissolve the compound in a solution containing 3% hydrogen peroxide and keep at room temperature for 12 hours, protected from light.[3]

  • Thermal Degradation: Expose the solid compound to dry heat at 80°C for 48 hours.[3]

  • Photolytic Degradation: Expose a solution of the compound to a photostability chamber or a UV lamp. Keep a control sample in the dark.

  • Analysis: At specified time points, take aliquots from each stress condition, neutralize if necessary, dilute to an appropriate concentration, and analyze by HPLC. Compare the chromatograms to an unstressed control sample to identify degradation peaks.

Visualizations

Logical Workflow for Troubleshooting Storage Issues start Start: Observe Issue with Stored Compound visual_check Visual Inspection (Color change, clumping) start->visual_check hplc_analysis Perform HPLC Purity Analysis visual_check->hplc_analysis degradation_confirmed Degradation Confirmed? hplc_analysis->degradation_confirmed no_degradation Purity is Acceptable degradation_confirmed->no_degradation No identify_cause Identify Potential Cause (Light, Moisture, Temp) degradation_confirmed->identify_cause Yes end_ok Compound Suitable for Use no_degradation->end_ok implement_protocol Implement Recommended Storage Protocol (Dark, Cool, Dry, Inert Gas) identify_cause->implement_protocol end_discard Consider Discarding Batch identify_cause->end_discard If severe purify Purify Compound (e.g., Recrystallization) implement_protocol->purify retest Re-test Purity with HPLC purify->retest retest->end_ok

Caption: Troubleshooting workflow for storage issues.

Experimental Workflow for Stability Assessment start Start: Receive/Synthesize 4-Ethyl-3-iodobenzoic acid initial_analysis Initial Analysis (HPLC Purity, Appearance) start->initial_analysis storage Store under Defined Conditions (e.g., 2-8°C, Dark, Inert) initial_analysis->storage time_points Sample at Pre-defined Time Points (e.g., 3, 6, 12 months) storage->time_points analyze_sample Analyze Sample (HPLC Purity, Appearance) time_points->analyze_sample Time Reached compare_data Compare Data to Initial Analysis analyze_sample->compare_data evaluate_stability Evaluate Stability and Determine Shelf-life compare_data->evaluate_stability evaluate_stability->time_points Continue Study end End of Study evaluate_stability->end Final Time Point

Caption: Workflow for a long-term stability study.

Potential Degradation Pathways parent 4-Ethyl-3-iodobenzoic acid light Light (Photolysis) parent->light moisture Moisture (Hydrolysis - unlikely for C-I bond) parent->moisture oxygen Oxygen/Oxidants parent->oxygen deiodination De-iodination Product (4-Ethylbenzoic acid) light->deiodination other Other Minor Degradants light->other moisture->other oxidation Oxidized Products (e.g., iodoxy derivative) oxygen->oxidation oxygen->other

Caption: Potential degradation pathways.

References

Troubleshooting

Troubleshooting guide for 4-Ethyl-3-iodobenzoic acid cross-coupling reactions

Technical Support Center: 4-Ethyl-3-iodobenzoic Acid This guide provides troubleshooting advice and frequently asked questions for researchers using 4-Ethyl-3-iodobenzoic acid in palladium-catalyzed cross-coupling reacti...

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 4-Ethyl-3-iodobenzoic Acid

This guide provides troubleshooting advice and frequently asked questions for researchers using 4-Ethyl-3-iodobenzoic acid in palladium-catalyzed cross-coupling reactions. The unique structure of this substrate, featuring a sterically accessible iodo group for oxidative addition but also a potentially interfering carboxylic acid function, presents specific challenges.

Frequently Asked Questions (FAQs)

Q1: Does the carboxylic acid group on 4-Ethyl-3-iodobenzoic acid interfere with cross-coupling reactions?

A1: Yes, the carboxylic acid group can significantly influence the reaction. Under basic conditions, it is deprotonated to a carboxylate. This can lead to several issues:

  • Base Consumption: At least one extra equivalent of base is required to neutralize the acidic proton before the catalytic cycle can proceed effectively.[1]

  • Solubility Problems: The resulting carboxylate salt may have poor solubility in common organic solvents (e.g., toluene, dioxane), leading to a heterogeneous mixture and slow reaction rates.[1][2] A biphasic solvent system (e.g., toluene/water) can sometimes mitigate this by dissolving the salt in the aqueous phase.[1][3]

  • Catalyst Inhibition: The carboxylate anion can coordinate to the palladium center, potentially deactivating the catalyst or hindering the formation of the active Pd(0) species.[4]

A common strategy to avoid these issues is to protect the carboxylic acid as an ester (e.g., methyl or ethyl ester) prior to the coupling reaction.[2][4] The ester can be hydrolyzed back to the acid in a subsequent step.

Q2: What are the most common side reactions observed when using 4-Ethyl-3-iodobenzoic acid?

A2: Besides low or no conversion, several side reactions are common:

  • Dehalogenation: Reductive removal of the iodine atom to yield 4-ethylbenzoic acid. This is often more prevalent at higher temperatures or if impurities are present in the reagents or solvents.[5]

  • Homocoupling: Dimerization of the coupling partner, particularly boronic acids in Suzuki reactions (to form a biaryl) or terminal alkynes in Sonogashira reactions (Glaser coupling).[6][7] This is often promoted by the presence of oxygen, making a rigorously inert atmosphere crucial.[6][8]

  • Protodeboronation (Suzuki): Replacement of the boronic acid group with a hydrogen atom. This is often caused by excessive water or overly harsh basic conditions.[6][8] Using more stable boronic esters (e.g., pinacol esters) can help minimize this issue.[8][9]

  • Decarboxylation: At elevated temperatures, the substrate may lose carbon dioxide to form 1-ethyl-2-iodobenzene.[2] Using the lowest effective temperature is recommended to prevent this.

Q3: Which general class of ligands is most effective for coupling with this sterically hindered substrate?

A3: For sterically hindered aryl halides like 4-Ethyl-3-iodobenzoic acid (with a substituent ortho to the iodine), bulky, electron-rich monophosphine ligands are often the most effective.[10] These ligands promote the crucial oxidative addition and reductive elimination steps of the catalytic cycle. Examples include dialkylbiaryl phosphines (e.g., SPhos, XPhos, BrettPhos) and bulky trialkylphosphines.[10] It is often necessary to screen a small library of ligands to find the optimal one for a specific transformation.[10]

Troubleshooting Guide

Problem 1: Low to No Product Yield in a Suzuki-Miyaura Coupling

Question: My Suzuki reaction with 4-Ethyl-3-iodobenzoic acid and an arylboronic acid is failing. I see only starting materials. What are the likely causes and solutions?

Answer: This is a common issue that can be traced to the catalyst system, reagents, or reaction conditions. The presence of the free carboxylic acid adds complexity.

Troubleshooting Workflow for Low Yield

G start Low / No Yield check_catalyst 1. Review Catalyst System start->check_catalyst check_base 2. Evaluate Base & Solvent start->check_base check_reagents 3. Verify Reagent Quality start->check_reagents check_conditions 4. Optimize Conditions start->check_conditions sol_catalyst_active Use fresh Pd source / ligand. Ensure inert atmosphere (degas!). Consider robust precatalysts. check_catalyst->sol_catalyst_active Inactive Pd(0)? sol_catalyst_ligand Screen bulky, electron-rich ligands (e.g., SPhos, XPhos). check_catalyst->sol_catalyst_ligand Suboptimal Ligand? sol_base Use 2-3 eq. of a stronger base (K₃PO₄, Cs₂CO₃). Ensure base is finely ground. check_base->sol_base Weak or Insoluble Base? sol_solvent Try biphasic system (dioxane/H₂O) to improve base solubility. check_base->sol_solvent Poor Solubility? sol_reagents Use fresh boronic acid or a more stable boronate ester (pinacol). Check substrate purity. check_reagents->sol_reagents Degraded Reagents? sol_conditions_temp Gradually increase temperature (e.g., 80°C -> 100°C). Monitor for decomposition. check_conditions->sol_conditions_temp Temperature Too Low? sol_protect Protect COOH as an ester to improve solubility & prevent catalyst inhibition. sol_base->sol_protect If issues persist sol_solvent->sol_protect If issues persist

Caption: A logical workflow for troubleshooting low-yield cross-coupling reactions.

Possible Solutions:

  • Catalyst Inactivity: The active Pd(0) species may not be forming or is being deactivated. Ensure all solvents and reagents are rigorously degassed to remove oxygen.[6][9] Use a fresh palladium source and ligand.

  • Incorrect Base: The base may be too weak to facilitate transmetalation or may be insoluble. Switch from carbonates (Na₂CO₃, K₂CO₃) to stronger, more soluble bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃).[6][11] Always use at least 2-3 equivalents.

  • Poor Reagent Quality: Boronic acids can degrade over time via protodeboronation.[6] Use a fresh bottle or consider converting it to a more stable boronate ester (e.g., a pinacol ester).[8]

  • Suboptimal Temperature: The reaction may require more thermal energy. Gradually increase the temperature from 80°C to 100-110°C, while monitoring for potential substrate or catalyst decomposition.[6]

  • Protect the Carboxylic Acid: If the above solutions fail, the free carboxylic acid is the likely culprit. Convert it to a methyl or ethyl ester and repeat the coupling.

Problem 2: Significant Homocoupling in a Sonogashira Reaction

Question: I am attempting a Sonogashira coupling between 4-Ethyl-3-iodobenzoic acid and a terminal alkyne, but I am isolating a large amount of the alkyne dimer (Glaser coupling product). How can I prevent this?

Answer: Alkyne homocoupling is a common side reaction in Sonogashira couplings, primarily catalyzed by the copper(I) co-catalyst in the presence of oxygen.[7]

Solutions:

  • Ensure Rigorously Inert Atmosphere: Oxygen is the primary promoter of Glaser coupling.[5] Use a Schlenk line or glovebox for the reaction setup. Solvents and liquid reagents must be thoroughly degassed using methods like freeze-pump-thaw or by bubbling with argon for an extended period.[7]

  • Use a Copper-Free Protocol: The most direct way to eliminate copper-catalyzed homocoupling is to remove the copper co-catalyst.[5] Many modern Sonogashira protocols are copper-free, though they may require different ligands or slightly higher temperatures.[12]

  • Slow Addition of Alkyne: If a copper-catalyzed reaction is necessary, keeping the instantaneous concentration of the alkyne low can disfavor the bimolecular homocoupling reaction. Use a syringe pump to add the terminal alkyne to the reaction mixture over several hours.[7]

  • Minimize Copper Catalyst: Use the lowest effective loading of the Cu(I) source (e.g., 1 mol% of CuI).

Problem 3: Low Yield in a Buchwald-Hartwig Amination

Question: My attempt to couple 4-Ethyl-3-iodobenzoic acid with a primary amine is giving a low yield. What should I change?

Answer: Buchwald-Hartwig aminations are sensitive to the choice of base, ligand, and solvent, especially with a challenging substrate containing an acidic proton.

Solutions:

  • Base Selection is Critical: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOt-Bu) or lithium bis(trimethylsilyl)amide (LHMDS) are common choices.[13] You will need more than 2 equivalents of base: one for the amine N-H, one for the carboxylic acid O-H, and one to act as the catalytic base.

  • Ligand Choice: As with Suzuki couplings, bulky, electron-rich phosphine ligands are generally preferred. Ligands like BrettPhos are often effective.[13]

  • Solvent Effects: The iodide salt formed as a byproduct (e.g., NaI) can inhibit the catalyst.[14] Running the reaction in a less polar solvent like toluene, where the iodide salt may precipitate, can sometimes improve results.[13][14]

  • Reagent Purity: The amine must be very pure. Impurities can poison the palladium catalyst. If it is a liquid, consider passing it through a plug of activated alumina before use.[13]

Data Presentation

The choice of base is crucial and highly dependent on the specific reaction. The following table provides a general guide for base selection in Suzuki-Miyaura couplings with acidic substrates.

Table 1: Illustrative Comparison of Bases for Suzuki-Miyaura Coupling

Base (2.5 eq.)Typical Solvent SystemStrengthGeneral Suitability for Acidic Substrates
K₂CO₃Toluene/H₂O, Dioxane/H₂OModerateCan be effective, but may be too weak.[11]
Cs₂CO₃Dioxane, TolueneStrongGood; higher solubility in organic solvents.[3][11]
K₃PO₄Dioxane/H₂O, TolueneStrongExcellent choice, often gives high yields.[6][11]
NaOt-BuToluene, DioxaneVery StrongGenerally too harsh; can cause side reactions.

Note: Yields are highly substrate, ligand, and condition-dependent. This table is for illustrative purposes.

Experimental Protocols & Visualizations

General Experimental Workflow

The following diagram outlines the standard sequence for setting up a cross-coupling reaction under an inert atmosphere.

G A 1. Add Solids (Substrate, Coupling Partner, Base, Catalyst, Ligand) to Flame-Dried Flask B 2. Inert Atmosphere (Evacuate & Backfill with Argon 3x) A->B C 3. Add Degassed Solvents via Syringe B->C D 4. Heat to Temp with Vigorous Stirring C->D E 5. Monitor Reaction (TLC / LC-MS) D->E F 6. Workup & Purify E->F

Caption: Standard experimental workflow for a palladium-catalyzed cross-coupling reaction.

Representative Protocol: Suzuki-Miyaura Coupling

This protocol is a general guideline and requires optimization for specific substrates.

  • Preparation: To a flame-dried Schlenk tube, add 4-Ethyl-3-iodobenzoic acid (1.0 mmol, 1.0 eq.), the arylboronic acid (1.2-1.5 mmol), and finely ground K₃PO₄ (3.0 mmol).

  • Catalyst Addition: In a glovebox or under a positive flow of argon, add the palladium precatalyst (e.g., SPhos Pd G3, 0.02 mmol, 2 mol%).

  • Inert Atmosphere: Seal the tube, and if not done in a glovebox, evacuate and backfill with argon (repeat 3 times).[9]

  • Solvent Addition: Add degassed 1,4-dioxane (5 mL) and degassed water (1 mL) via syringe.[3]

  • Reaction: Stir the mixture vigorously and heat to 100 °C. Monitor the reaction's progress by TLC or LC-MS.[9]

  • Workup: After completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Acidify the aqueous layer with 1M HCl to protonate the product and extract with ethyl acetate.

  • Purification: Dry the combined organic layers, concentrate, and purify the residue by column chromatography.

Simplified Catalytic Cycle (Suzuki-Miyaura)

This diagram illustrates the key steps in the palladium catalytic cycle.

G Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Ar-Pd(II)-I Complex Pd0->OxAdd Oxidative Addition (+ Ar-I) Trans Ar-Pd(II)-Ar' Complex OxAdd->Trans Transmetalation (+ Ar'-B(OH)₂ / Base) Trans->Pd0 Reductive Elimination product Product: Ar-Ar' Trans->product

Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

References

Optimization

How to prevent deiodination of 4-Ethyl-3-iodobenzoic acid

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to prevent the deiodination of 4-Ethyl-3-...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to prevent the deiodination of 4-Ethyl-3-iodobenzoic acid during experiments and storage.

Frequently Asked Questions (FAQs)

Q1: What is deiodination and why is it a concern for 4-Ethyl-3-iodobenzoic acid?

A1: Deiodination is a chemical reaction that involves the removal of an iodine atom from a molecule. For 4-Ethyl-3-iodobenzoic acid, this means the loss of the iodine atom from the benzene ring, leading to the formation of 4-ethylbenzoic acid as an impurity. This is a significant concern as it reduces the purity of the starting material or product, potentially affecting reaction yields, and introducing impurities that may be difficult to remove and could have different biological or chemical activities. The carbon-iodine bond in aryl iodides is susceptible to cleavage under various conditions, including exposure to light, heat, and certain chemical reagents.

Q2: What are the primary factors that can cause the deiodination of 4-Ethyl-3-iodobenzoic acid?

A2: The primary factors that can induce deiodination include:

  • Light Exposure: Aryl iodides are often light-sensitive.[1] UV and even ambient light can provide the energy to break the carbon-iodine bond, often through a free-radical mechanism.

  • Elevated Temperatures: High temperatures can promote the thermal degradation of the molecule, leading to deiodination.

  • pH: Both strongly acidic and strongly basic conditions can facilitate deiodination, although the optimal pH for stability can vary depending on the specific molecule.

  • Presence of Reducing Agents or Radical Initiators: Impurities or reagents that can act as reducing agents or radical initiators can accelerate the deiodination process.

  • Transition Metal Catalysts: While essential for many cross-coupling reactions, certain palladium or copper catalysts can also promote a side reaction where the aryl iodide is reduced, leading to deiodination.

Q3: How should I properly store 4-Ethyl-3-iodobenzoic acid to minimize deiodination?

A3: To ensure the long-term stability of 4-Ethyl-3-iodobenzoic acid, it is recommended to store it in a cool, dry, and dark place.[1][2] The container should be tightly sealed to prevent exposure to moisture and air.[1] For optimal long-term storage, consider storing the compound under an inert atmosphere (e.g., argon or nitrogen).

Q4: Can I use antioxidants to prevent the deiodination of 4-Ethyl-3-iodobenzoic acid?

A4: Yes, the use of antioxidants or radical scavengers can be an effective strategy to prevent deiodination, particularly if the degradation is suspected to proceed through a free-radical pathway.[3][4] Common antioxidants used in chemical synthesis include butylated hydroxytoluene (BHT) and hydroquinone. These compounds can intercept free radicals before they can react with the aryl iodide. The choice and concentration of the antioxidant should be carefully considered to avoid interference with subsequent reactions.

Troubleshooting Guides

Issue 1: Deiodination Observed During Storage

Symptoms:

  • Discoloration of the solid compound (e.g., turning yellow or brown).

  • Appearance of an impurity peak corresponding to 4-ethylbenzoic acid in analytical chromatograms (e.g., HPLC, GC-MS).

  • Reduced yield in subsequent reactions where 4-Ethyl-3-iodobenzoic acid is a starting material.

Possible Causes and Solutions:

Possible CauseRecommended Solution
Improper Storage Container Transfer the compound to a light-proof or amber glass container to minimize light exposure. Ensure the container is tightly sealed.[1]
Exposure to Light Store the container in a dark place, such as a cabinet or refrigerator, away from direct sunlight and ambient laboratory light.[1][2]
Elevated Storage Temperature Store the compound in a refrigerator or a cool, temperature-controlled environment.[1]
Presence of Oxygen For long-term storage, consider flushing the container with an inert gas like argon or nitrogen before sealing.
Issue 2: Deiodination During a Chemical Reaction (e.g., Cross-Coupling)

Symptoms:

  • Formation of a significant amount of 4-ethylbenzoic acid as a byproduct.

  • Low conversion of the starting material and low yield of the desired product.

  • Complex reaction mixture, making purification difficult.

Possible Causes and Solutions:

Possible CauseRecommended Solution
High Reaction Temperature Attempt the reaction at a lower temperature. While this may decrease the reaction rate, it can significantly reduce the rate of deiodination.
Inappropriate Solvent If using a protic solvent (e.g., an alcohol), which can be a source of hydrogen for deiodination, consider switching to an aprotic solvent like dioxane, toluene, or THF.
Unsuitable Base The choice of base can influence deiodination. For palladium-catalyzed reactions, consider using a non-nucleophilic base like K₃PO₄ or Cs₂CO₃.
Suboptimal Catalyst/Ligand System For cross-coupling reactions, using bulky, electron-rich phosphine ligands can often favor the desired reaction pathway over deiodination.
Presence of Radical Initiators Ensure all reagents and solvents are free from radical-initiating impurities. Degassing the solvent prior to use can help remove dissolved oxygen.

Data Presentation

Table 1: General Stability of Iodinated Benzoic Acid Derivatives Under Various Conditions

ConditionStress LevelPotential for DeiodinationPrimary Degradation Product
Ambient Light, Room Temp. ModerateModerate to HighDeiodinated Benzoic Acid Derivative
UV Light (e.g., direct sunlight) HighVery HighDeiodinated Benzoic Acid Derivative
Dark, Refrigerated (2-8 °C) LowLowMinimal Degradation
Dark, Refrigerated, Inert Gas Very LowNegligibleOptimal for Long-Term Storage
Elevated Temperature (>60 °C) HighHighDeiodinated Benzoic Acid Derivative
Strongly Acidic (e.g., pH < 2) Moderate to HighModerateDeiodinated Benzoic Acid Derivative
Strongly Basic (e.g., pH > 12) Moderate to HighModerateDeiodinated Benzoic Acid Derivative

Note: This table provides a general overview based on the behavior of similar iodinated aromatic compounds. Specific stability data for 4-Ethyl-3-iodobenzoic acid may vary.

Experimental Protocols

Protocol 1: Forced Degradation Study to Assess Stability

This protocol outlines a general procedure for conducting a forced degradation study on 4-Ethyl-3-iodobenzoic acid to evaluate its stability under various stress conditions. This is crucial for developing stability-indicating analytical methods.[5][6]

Materials:

  • 4-Ethyl-3-iodobenzoic acid

  • HPLC grade water, acetonitrile, and methanol

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • Calibrated HPLC system with a UV detector

  • Photostability chamber

  • Oven

Procedure:

  • Sample Preparation: Prepare a stock solution of 4-Ethyl-3-iodobenzoic acid in a suitable solvent (e.g., 1 mg/mL in 50:50 acetonitrile:water).

  • Acid Hydrolysis: To an aliquot of the stock solution, add an equal volume of 0.1 M HCl. Heat at 60°C for a specified time (e.g., 24 hours).

  • Base Hydrolysis: To another aliquot, add an equal volume of 0.1 M NaOH. Keep at room temperature for a specified time (e.g., 24 hours).

  • Oxidative Degradation: Treat an aliquot of the stock solution with 3% H₂O₂ at room temperature for a specified time (e.g., 24 hours).

  • Thermal Degradation: Place a solid sample of the compound in an oven at a high temperature (e.g., 105°C) for a specified duration. Also, heat an aliquot of the stock solution under reflux.

  • Photolytic Degradation: Expose a solid sample and an aliquot of the stock solution to UV light (e.g., 254 nm) and visible light in a photostability chamber.

  • Sample Analysis: Analyze all stressed samples, along with a non-degraded control sample, using a stability-indicating HPLC method. A common starting point for method development is a C18 reversed-phase column with a gradient elution using a buffered mobile phase (e.g., phosphate buffer at pH 2.8) and an organic modifier like acetonitrile.[7]

Visualizations

Deiodination_Prevention_Workflow start Deiodination of 4-Ethyl-3-iodobenzoic Acid Observed storage_check During Storage? start->storage_check reaction_check During Reaction? storage_check->reaction_check No storage_solutions Storage Solutions storage_check->storage_solutions Yes reaction_solutions Reaction Optimization reaction_check->reaction_solutions Yes light_protect Protect from Light (Amber Vial) storage_solutions->light_protect temp_control Store at Low Temp. (2-8 °C) storage_solutions->temp_control inert_atm Store under Inert Gas (Ar or N2) storage_solutions->inert_atm lower_temp Lower Reaction Temperature reaction_solutions->lower_temp change_solvent Switch to Aprotic Solvent reaction_solutions->change_solvent optimize_reagents Optimize Base and Catalyst/Ligand reaction_solutions->optimize_reagents add_scavenger Add Radical Scavenger reaction_solutions->add_scavenger

Caption: Troubleshooting workflow for preventing deiodination.

Stability_Factors deiodination Deiodination of 4-Ethyl-3-iodobenzoic Acid storage Proper Storage: - Dark - Cool - Inert Atmosphere deiodination->storage Prevented by optimization Reaction Optimization: - Lower Temp. - Aprotic Solvent - Optimized Reagents deiodination->optimization Prevented by additives Use of Additives: - Antioxidants - Radical Scavengers deiodination->additives Prevented by light Light Exposure (UV, Visible) light->deiodination heat High Temperature heat->deiodination ph Extreme pH (Acidic/Basic) ph->deiodination reagents Reducing Agents & Radical Initiators reagents->deiodination

Caption: Factors influencing deiodination and prevention strategies.

References

Troubleshooting

Column chromatography purification protocol for 4-Ethyl-3-iodobenzoic acid

This technical support center provides a comprehensive guide for the purification of 4-Ethyl-3-iodobenzoic acid using column chromatography. It is designed for researchers, scientists, and drug development professionals,...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides a comprehensive guide for the purification of 4-Ethyl-3-iodobenzoic acid using column chromatography. It is designed for researchers, scientists, and drug development professionals, offering detailed protocols, troubleshooting advice, and quantitative data to facilitate successful purification.

Experimental Protocol: Column Chromatography of 4-Ethyl-3-iodobenzoic Acid

This protocol outlines the purification of 4-Ethyl-3-iodobenzoic acid from a crude reaction mixture using silica gel column chromatography. The addition of a small amount of acetic acid to the mobile phase is crucial to prevent peak tailing, a common issue with carboxylic acids due to their interaction with the slightly acidic silica gel stationary phase.[1][2]

Materials:

  • Crude 4-Ethyl-3-iodobenzoic acid

  • Silica gel (60-120 mesh or 230-400 mesh for flash chromatography)

  • Hexane (HPLC grade)

  • Ethyl acetate (HPLC grade)

  • Acetic acid (glacial)

  • Glass chromatography column

  • Cotton or glass wool

  • Sand (washed and dried)

  • Collection tubes or flasks

  • Thin Layer Chromatography (TLC) plates (silica gel coated)

  • TLC development chamber

  • UV lamp (254 nm)

Procedure:

  • Mobile Phase Preparation:

    • Prepare a stock solution of the mobile phase (eluent). A good starting point is a mixture of hexane and ethyl acetate. Based on the polarity of benzoic acid derivatives, a ratio of 90:10 to 70:30 (hexane:ethyl acetate) is recommended.[3]

    • To this solvent mixture, add 0.5-1% (v/v) of glacial acetic acid. This will help to keep the carboxylic acid protonated and reduce its interaction with the silica gel, thus preventing tailing.[1][2]

  • TLC Analysis of Crude Mixture:

    • Dissolve a small amount of the crude 4-Ethyl-3-iodobenzoic acid in a suitable solvent (e.g., ethyl acetate or dichloromethane).

    • Spot the solution onto a TLC plate and develop it using the prepared mobile phase.

    • Visualize the plate under a UV lamp. The desired compound should have an Rf value between 0.2 and 0.4 for optimal separation.[4] Adjust the polarity of the mobile phase (by changing the hexane:ethyl acetate ratio) if necessary to achieve the target Rf value.

  • Column Packing:

    • Ensure the chromatography column is clean, dry, and mounted vertically.

    • Place a small plug of cotton or glass wool at the bottom of the column to support the packing material.

    • Add a thin layer (approx. 1 cm) of sand over the plug.

    • Prepare a slurry of silica gel in the mobile phase. The amount of silica gel should be 30-100 times the weight of the crude sample.

    • Pour the slurry into the column. Gently tap the column to ensure even packing and to remove any air bubbles.

    • Once the silica gel has settled, add another thin layer of sand on top to protect the surface of the stationary phase from being disturbed during sample loading.

    • Drain the excess solvent until the solvent level is just at the top of the sand layer.

  • Sample Loading:

    • Dissolve the crude 4-Ethyl-3-iodobenzoic acid in a minimal amount of the mobile phase or a solvent in which it is highly soluble (e.g., dichloromethane).

    • Carefully apply the sample solution evenly onto the top of the sand layer using a pipette.

    • Allow the sample to adsorb onto the silica gel by draining the solvent until the sample is just below the sand surface.

  • Elution and Fraction Collection:

    • Carefully add the mobile phase to the top of the column, taking care not to disturb the sand layer.

    • Begin collecting fractions in separate tubes or flasks.

    • Maintain a constant flow of the mobile phase through the column. For flash chromatography, a flow rate of approximately 2 inches per minute is ideal.[5]

    • Continuously monitor the collected fractions by TLC to determine which fractions contain the purified product.

  • Isolation of Purified Product:

    • Combine the fractions that contain the pure 4-Ethyl-3-iodobenzoic acid (as determined by TLC).

    • Remove the solvent from the combined fractions using a rotary evaporator to obtain the purified product.

Data Presentation

The following table summarizes key quantitative data for the column chromatography of aromatic carboxylic acids. Note that the optimal conditions for 4-Ethyl-3-iodobenzoic acid may require some optimization based on the specific impurities present.

ParameterRecommended Value/RangeRationale
Stationary Phase Silica Gel (60-120 or 230-400 mesh)Standard polar stationary phase for the separation of polar organic molecules.[6]
Mobile Phase Hexane:Ethyl Acetate with 0.5-1% Acetic AcidA common solvent system for moderately polar compounds. The acetic acid suppresses the ionization of the carboxylic acid, reducing tailing.[1][2]
Mobile Phase Polarity Start with 90:10 to 70:30 (Hexane:Ethyl Acetate)This range is a good starting point for achieving an optimal Rf value for benzoic acid derivatives.[3]
Target Rf Value 0.2 - 0.4An Rf in this range generally provides the best separation from impurities.[4]
Silica Gel to Sample Ratio 30:1 to 100:1 (by weight)A higher ratio is used for more difficult separations.[7]

Visualizations

Experimental_Workflow A Prepare Mobile Phase (Hexane:Ethyl Acetate + 0.5-1% Acetic Acid) B TLC Analysis of Crude Product (Optimize Mobile Phase for Rf 0.2-0.4) A->B C Pack Column with Silica Gel Slurry B->C D Load Crude Sample C->D E Elute Column and Collect Fractions D->E F Monitor Fractions by TLC E->F G Combine Pure Fractions F->G Identify Pure Fractions H Evaporate Solvent G->H I Purified 4-Ethyl-3-iodobenzoic Acid H->I

Caption: Experimental workflow for the purification of 4-Ethyl-3-iodobenzoic acid.

Troubleshooting Guide & FAQs

Troubleshooting_Guide Start Problem Encountered Q1 Peak Tailing on TLC/Column? Start->Q1 Q2 Poor Separation of Spots? Start->Q2 Q3 Compound Won't Elute? Start->Q3 Q4 Compound Runs with Solvent Front? Start->Q4 Q5 Crude Sample Insoluble in Mobile Phase? Start->Q5 A1 Add 0.5-1% Acetic Acid to Mobile Phase Q1->A1 A2 Adjust Mobile Phase Polarity (change Hexane:EtOAc ratio) Increase column length or silica:sample ratio Q2->A2 A3 Increase Polarity of Mobile Phase (Increase % of Ethyl Acetate) Q3->A3 A4 Decrease Polarity of Mobile Phase (Increase % of Hexane) Q4->A4 A5 Dissolve in a stronger, minimal volume solvent (e.g., DCM) and load onto the column Q5->A5

Caption: Troubleshooting flowchart for common column chromatography issues.

Q1: My TLC plate shows significant tailing for the spot corresponding to 4-Ethyl-3-iodobenzoic acid. What is the cause and how can I fix it?

A1: Tailing of carboxylic acids on silica gel is a common problem caused by the interaction between the acidic proton of the carboxyl group and the polar silanol groups on the surface of the silica gel. This can lead to a mix of the protonated and deprotonated forms of the acid, which have different affinities for the stationary phase, resulting in a smeared spot.

Solution: To prevent tailing, add a small amount (0.5-1% v/v) of a volatile acid, such as acetic acid or formic acid, to your mobile phase.[1][2] This will create an acidic environment, ensuring that the 4-Ethyl-3-iodobenzoic acid remains in its less polar, protonated form, leading to sharper spots and better separation.

Q2: I am not getting good separation between my desired product and an impurity. What can I do?

A2: Poor separation can be due to several factors. The polarity of your mobile phase may not be optimal, or the column itself may not be providing enough resolution.

Solutions:

  • Optimize the Mobile Phase: Systematically vary the ratio of hexane to ethyl acetate to find a solvent system that maximizes the distance between the spots of your product and the impurity on a TLC plate.

  • Use a Gradient Elution: Start with a less polar mobile phase to elute less polar impurities, and then gradually increase the polarity (by increasing the percentage of ethyl acetate) to elute your desired product.

  • Increase the Column Length or Silica to Sample Ratio: A longer column or a higher ratio of stationary phase to crude product (e.g., >50:1) can improve separation.[7]

Q3: My compound is not moving from the top of the column.

A3: This indicates that the mobile phase is not polar enough to elute your compound. 4-Ethyl-3-iodobenzoic acid is a relatively polar molecule, and if the mobile phase is too non-polar (e.g., very high hexane content), it will remain strongly adsorbed to the silica gel.

Solution: Increase the polarity of your mobile phase by increasing the proportion of ethyl acetate. You can do this in a stepwise manner or by using a gradient elution.

Q4: My compound is eluting too quickly, close to the solvent front.

A4: This is the opposite of the previous problem and suggests that your mobile phase is too polar. This will result in poor separation from other non-polar impurities.

Solution: Decrease the polarity of your mobile phase by increasing the proportion of hexane. This will increase the retention time of your compound on the column, allowing for better separation.

Q5: My crude product is not very soluble in the mobile phase. How should I load it onto the column?

A5: It is important to load the sample in a concentrated band at the top of the column. If the crude product has poor solubility in the eluent, it can be challenging to dissolve it in a minimal volume.

Solution: You can dissolve your crude product in a small amount of a stronger, more polar solvent in which it is readily soluble (e.g., dichloromethane or pure ethyl acetate). Carefully apply this concentrated solution to the top of the column. Then, before starting the elution with your chosen mobile phase, add a small amount of the less polar component of your eluent (hexane) to precipitate the compound in a fine layer on top of the silica gel. This technique is known as "dry loading" in principle and can lead to better separation than loading in a large volume of a strong solvent.

References

Optimization

Recrystallization techniques for high purity 4-Ethyl-3-iodobenzoic acid

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the recrystallization of 4-Ethyl-3-iodobenzoic acid to achieve high purity. Below you will...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the recrystallization of 4-Ethyl-3-iodobenzoic acid to achieve high purity. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key physical data to assist in your laboratory work.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent system for the recrystallization of 4-Ethyl-3-iodobenzoic acid?

A1: An ethanol/water mixture is a commonly recommended and effective solvent system for the recrystallization of 4-Ethyl-3-iodobenzoic acid.[1] The compound is typically soluble in hot ethanol and less soluble in cold water. This difference in solubility allows for the selective crystallization of the desired product upon cooling, leaving impurities behind in the solvent mixture.

Q2: What are the most common impurities to be removed during the recrystallization of 4-Ethyl-3-iodobenzoic acid?

A2: Common impurities can include unreacted starting materials, such as 4-ethylbenzoic acid, and byproducts from the iodination reaction. Depending on the synthetic route, other isomers of the product, like 2-iodo-4-ethylbenzoic acid, may also be present. Residual iodinating reagents or their decomposition products can also contaminate the crude product.

Q3: My 4-Ethyl-3-iodobenzoic acid is "oiling out" instead of crystallizing. What should I do?

A3: "Oiling out," where the compound separates as a liquid instead of forming solid crystals, can occur if the solution is supersaturated or if the cooling rate is too rapid. To resolve this, try adding a small amount of the primary solvent (ethanol) to the hot mixture to ensure the compound is fully dissolved. Then, allow the solution to cool more slowly. Seeding the solution with a small crystal of pure 4-Ethyl-3-iodobenzoic acid can also help induce proper crystallization.

Q4: What is the expected melting point of pure 4-Ethyl-3-iodobenzoic acid?

Troubleshooting Guide

Issue Possible Cause(s) Troubleshooting Steps
Low or No Crystal Formation - Too much solvent was used. - The solution was not sufficiently saturated. - The cooling process is too slow or at too high a temperature.- Boil off some of the solvent to increase the concentration of the solute. - Scratch the inside of the flask with a glass rod to create nucleation sites. - Add a seed crystal of the pure compound. - Place the flask in an ice bath to lower the temperature further.
Crystals are Colored or Appear Impure - Incomplete removal of colored impurities. - Co-precipitation of impurities.- Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. - Ensure the cooling process is slow to allow for selective crystallization. - Perform a second recrystallization.
Poor Recovery of the Product - Too much solvent was used, leading to significant loss in the mother liquor. - Premature crystallization during hot filtration. - The compound has some solubility in the cold solvent.- Use the minimum amount of hot solvent necessary to dissolve the crude product. - Preheat the filtration apparatus (funnel and receiving flask) to prevent premature crystallization. - Cool the filtrate in an ice bath to minimize the solubility of the product. - Wash the collected crystals with a minimal amount of ice-cold solvent.

Quantitative Data

Due to the limited availability of specific experimental data in the searched literature for 4-Ethyl-3-iodobenzoic acid, the following table provides general solubility characteristics for structurally similar compounds and recommended solvents for recrystallization.

Solvent Solubility at Room Temperature (Approx. 20-25°C) Solubility at Elevated Temperature Comments
Water Low to Very LowModerateGood anti-solvent when used with a more soluble primary solvent.
Ethanol Moderately SolubleHighly SolubleA good primary solvent for dissolving the compound when hot.
Methanol Moderately SolubleHighly SolubleSimilar to ethanol, can be used as a primary solvent.
Dichloromethane SolubleHighly SolubleMay be too good of a solvent for effective recrystallization on its own.
Toluene Sparingly SolubleSolubleCan be used, but ethanol/water is generally preferred for benzoic acids.

Experimental Protocols

Protocol 1: Recrystallization of 4-Ethyl-3-iodobenzoic Acid using an Ethanol/Water System

Objective: To purify crude 4-Ethyl-3-iodobenzoic acid by recrystallization.

Materials:

  • Crude 4-Ethyl-3-iodobenzoic acid

  • Ethanol (95% or absolute)

  • Deionized Water

  • Erlenmeyer flasks

  • Hot plate with magnetic stirrer

  • Buchner funnel and filter flask

  • Filter paper

  • Glass stirring rod

  • Ice bath

Procedure:

  • Dissolution: Place the crude 4-Ethyl-3-iodobenzoic acid in an Erlenmeyer flask with a magnetic stir bar. Add the minimum amount of hot ethanol required to just dissolve the solid while heating and stirring on a hot plate.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot gravity filtration. Preheat a second Erlenmeyer flask and a funnel with a fluted filter paper by pouring hot ethanol through it. Quickly filter the hot solution to remove the insoluble impurities.

  • Addition of Anti-Solvent: To the hot, clear ethanolic solution, slowly add hot deionized water dropwise until the solution becomes slightly turbid (cloudy). If it becomes too cloudy, add a few drops of hot ethanol to redissolve the precipitate.

  • Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. The slower the cooling, the larger and purer the crystals will be.

  • Complete Crystallization: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the yield of crystals.

  • Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol/water mixture to remove any remaining soluble impurities.

  • Drying: Allow the crystals to dry completely on the filter paper under vacuum, and then transfer them to a watch glass or drying dish to air dry or dry in a vacuum oven at a low temperature.

Visualizations

Recrystallization_Workflow Recrystallization Workflow for 4-Ethyl-3-iodobenzoic Acid cluster_dissolution Dissolution cluster_filtration Purification cluster_crystallization Crystallization cluster_isolation Isolation start Start with Crude Product dissolve Dissolve in minimum hot ethanol start->dissolve hot_filtration Hot filtration (if insoluble impurities) dissolve->hot_filtration add_water Add hot water until turbidity dissolve->add_water hot_filtration->add_water cool_rt Cool slowly to room temperature add_water->cool_rt cool_ice Cool in ice bath cool_rt->cool_ice vacuum_filtration Vacuum filtration cool_ice->vacuum_filtration wash Wash with cold ethanol/water vacuum_filtration->wash dry Dry crystals wash->dry end Pure 4-Ethyl-3-iodobenzoic Acid dry->end

Caption: Experimental workflow for the recrystallization of 4-Ethyl-3-iodobenzoic acid.

Troubleshooting_Recrystallization Troubleshooting Decision Tree for Recrystallization cluster_problems Problem Identification cluster_solutions_no_crystals Solutions for No Crystals cluster_solutions_oiling Solutions for Oiling Out cluster_solutions_low_yield Solutions for Low Yield cluster_solutions_impure Solutions for Impure Crystals start Recrystallization Issue no_crystals No/Few Crystals Formed start->no_crystals oiling_out Product Oils Out start->oiling_out low_yield Low Yield start->low_yield impure_crystals Crystals are Impure/Colored start->impure_crystals boil_solvent Boil off excess solvent no_crystals->boil_solvent scratch Scratch flask no_crystals->scratch seed Add seed crystal no_crystals->seed add_solvent Add more hot primary solvent oiling_out->add_solvent cool_slower Cool more slowly oiling_out->cool_slower min_solvent Use minimum hot solvent low_yield->min_solvent preheat Preheat filtration apparatus low_yield->preheat ice_wash Wash with ice-cold solvent low_yield->ice_wash charcoal Use activated charcoal impure_crystals->charcoal recrystallize_again Recrystallize again impure_crystals->recrystallize_again

Caption: A decision tree for troubleshooting common issues during recrystallization.

References

Troubleshooting

Technical Support Center: Synthesis of 4-Ethyl-3-iodobenzoic Acid

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 4-Ethyl-3-iodobenzoi...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 4-Ethyl-3-iodobenzoic acid.

Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable method for synthesizing 4-Ethyl-3-iodobenzoic acid?

A1: The most widely adopted method is a three-step synthesis starting from 4-ethylbenzoic acid. This involves:

  • Esterification: Protection of the carboxylic acid group of 4-ethylbenzoic acid via Fischer esterification to form ethyl 4-ethylbenzoate.

  • Iodination: Regioselective iodination of the ethyl 4-ethylbenzoate at the position ortho to the ethyl group using an iodinating agent like iodine monochloride.

  • Hydrolysis: Saponification of the resulting ethyl 4-ethyl-3-iodobenzoate to yield the final product, 4-Ethyl-3-iodobenzoic acid.[1]

Q2: Are there any alternative synthetic routes?

A2: Yes, an alternative route is the oxidation of 4-ethyl-3-iodotoluene. This method can be effective if the starting material is readily available. The ethyl group on the iodinated toluene is oxidized to a carboxylic acid.[1]

Q3: How can I monitor the progress of each reaction step?

A3: Thin Layer Chromatography (TLC) is a common and effective method for monitoring the progress of each step. By comparing the spots of the reaction mixture with the starting material and product standards, you can determine if the reaction is complete. For more detailed analysis, Gas Chromatography-Mass Spectrometry (GC-MS) can also be utilized.[2]

Q4: What are the best practices for purifying the final product?

A4: The final product, 4-Ethyl-3-iodobenzoic acid, is a solid and can be purified by recrystallization, often from a mixed solvent system like ethanol/water. If significant impurities are present, column chromatography on silica gel using a hexane/ethyl acetate gradient is recommended before recrystallization.[1]

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of 4-Ethyl-3-iodobenzoic acid.

Problem 1: Low Yield in the Esterification Step
Possible Cause Suggested Solution
Incomplete Reaction The Fischer esterification is an equilibrium reaction. To drive the reaction forward, use a large excess of ethanol (which can also serve as the solvent) and a suitable acid catalyst (e.g., concentrated sulfuric acid). Ensure the reaction is refluxed for a sufficient amount of time (typically 4-6 hours).[2][3]
Loss of Product during Workup During the aqueous workup, ensure proper phase separation. If an emulsion forms, adding a small amount of brine can help break it. Perform multiple extractions with a suitable organic solvent (e.g., diethyl ether) to maximize the recovery of the ester from the aqueous layer.[4][5]
Decomposition of Product While generally stable, prolonged exposure to strong acid at high temperatures can lead to side reactions. Monitor the reaction by TLC and avoid unnecessarily long reaction times.
Problem 2: Poor Regioselectivity or Incomplete Iodination
Possible Cause Suggested Solution
Incorrect Reaction Temperature The temperature for the iodination of ethyl 4-ethylbenzoate is crucial for regioselectivity. Maintain the reaction temperature within the recommended range of 40-60°C to favor iodination at the 3-position.[1]
Inactive Iodinating Agent Use a fresh or properly stored iodinating agent (e.g., iodine monochloride). Moisture can deactivate the reagent.
Steric Hindrance The ethyl group directs the iodination to the ortho position. Ensure the starting material is indeed 4-ethylbenzoic acid to avoid unexpected substitution patterns.
Problem 3: Incomplete Hydrolysis of the Ester
Possible Cause Suggested Solution
Insufficient Base Use a sufficient molar excess of a strong base like sodium hydroxide to ensure complete saponification of the ester.
Short Reaction Time or Low Temperature The hydrolysis should be allowed to proceed for an adequate amount of time. Gentle heating can increase the rate of reaction. Monitor the disappearance of the ester spot on a TLC plate.
Precipitation of the Carboxylate Salt If the sodium salt of the carboxylic acid precipitates out of the reaction mixture, it may hinder the reaction. Adding a co-solvent like THF can sometimes improve solubility.
Problem 4: Difficulty in Purifying the Final Product
Possible Cause Suggested Solution
Presence of Unreacted Starting Material (4-Ethylbenzoic Acid) If the esterification or iodination was incomplete, you might have a mixture of benzoic acids. An acid-base extraction can be used to separate the iodinated product from the non-iodinated starting material due to differences in their pKa values.[6]
Oily Product After Recrystallization This could be due to the presence of impurities. Ensure the crude product is sufficiently pure before attempting recrystallization. A preliminary purification by column chromatography may be necessary.[7] Also, ensure the correct solvent system and cooling procedure are used for recrystallization.
Discoloration of the Final Product A yellowish tint may indicate the presence of residual iodine. Washing the crude product with a dilute solution of sodium thiosulfate during the workup can help remove residual iodine.[7]

Quantitative Data Summary

The following tables summarize the key quantitative data for the primary synthesis route of 4-Ethyl-3-iodobenzoic acid.

Table 1: Reaction Conditions and Yields

Step Starting Material Reagents Solvent Temperature (°C) Time (h) Yield (%)
Esterification 4-Ethylbenzoic AcidEthanol, H₂SO₄ (catalytic)EthanolReflux (~78°C)4-6~95
Iodination Ethyl 4-ethylbenzoateIodine monochloride (ICl)Acetic Acid40-60Not SpecifiedNot Specified
Hydrolysis Ethyl 4-ethyl-3-iodobenzoateNaOH, then HClWater/EthanolNot SpecifiedNot SpecifiedNot Specified

Experimental Protocols

Synthesis of Ethyl 4-ethylbenzoate (Esterification)
  • To a round-bottom flask, add 4-ethylbenzoic acid (1.0 eq).

  • Add an excess of absolute ethanol (10-20 eq), which acts as both the reactant and the solvent.

  • Carefully add a catalytic amount of concentrated sulfuric acid (0.1-0.2 eq).[2]

  • Heat the mixture to reflux for 4-6 hours. Monitor the reaction by TLC.

  • After completion, cool the reaction mixture and remove the excess ethanol under reduced pressure.

  • Dissolve the residue in diethyl ether and wash sequentially with water, saturated sodium bicarbonate solution (until effervescence ceases), and brine.[4]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to obtain ethyl 4-ethylbenzoate.

Synthesis of Ethyl 4-ethyl-3-iodobenzoate (Iodination)
  • Dissolve ethyl 4-ethylbenzoate (1.0 eq) in glacial acetic acid in a suitable reaction vessel.

  • Add iodine monochloride (ICl) (1.0-1.2 eq) dropwise to the solution while maintaining the temperature between 40-60°C.[1]

  • Stir the reaction mixture at this temperature and monitor its progress by TLC.

  • Once the reaction is complete, cool the mixture and pour it into a solution of sodium thiosulfate to quench any unreacted iodine monochloride.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, then dry it over anhydrous sodium sulfate.

  • Filter and concentrate the solvent under reduced pressure to obtain the crude ethyl 4-ethyl-3-iodobenzoate.

Synthesis of 4-Ethyl-3-iodobenzoic acid (Hydrolysis)
  • Dissolve the crude ethyl 4-ethyl-3-iodobenzoate in a mixture of ethanol and an aqueous solution of sodium hydroxide (e.g., 2M NaOH).

  • Stir the mixture at room temperature or with gentle heating until the hydrolysis is complete (monitor by TLC).

  • Cool the reaction mixture and remove the ethanol under reduced pressure.

  • Acidify the remaining aqueous solution with concentrated hydrochloric acid until the product precipitates out (pH ~2).

  • Collect the solid product by vacuum filtration and wash it with cold water.

  • Dry the solid to obtain crude 4-Ethyl-3-iodobenzoic acid. Further purify by recrystallization if necessary.

Visualizations

experimental_workflow cluster_start Starting Material cluster_esterification Step 1: Esterification cluster_iodination Step 2: Iodination cluster_hydrolysis Step 3: Hydrolysis cluster_end Final Product start 4-Ethylbenzoic Acid esterification Protection of Carboxylic Acid (Fischer Esterification) start->esterification iodination Regioselective Iodination esterification->iodination Ethyl 4-ethylbenzoate reagents1 Ethanol, H₂SO₄ reagents1->esterification hydrolysis Deprotection (Saponification) iodination->hydrolysis Ethyl 4-ethyl-3-iodobenzoate reagents2 Iodine Monochloride reagents2->iodination end_product 4-Ethyl-3-iodobenzoic Acid hydrolysis->end_product reagents3 NaOH, then HCl reagents3->hydrolysis

Caption: Experimental workflow for the synthesis of 4-Ethyl-3-iodobenzoic acid.

troubleshooting_workflow cluster_step Identify Problematic Step start Low Yield or Impure Product step_check Analyze each step by TLC/GC-MS start->step_check esterification_issue Esterification Incomplete? step_check->esterification_issue iodination_issue Iodination Issues? esterification_issue->iodination_issue No solution_ester Increase excess ethanol Check catalyst activity Ensure sufficient reflux time esterification_issue->solution_ester Yes hydrolysis_issue Hydrolysis Incomplete? iodination_issue->hydrolysis_issue No solution_iodination Check temperature control (40-60°C) Use fresh iodinating agent iodination_issue->solution_iodination Yes purification_issue Purification Difficulty? hydrolysis_issue->purification_issue No solution_hydrolysis Use excess NaOH Increase reaction time/temperature hydrolysis_issue->solution_hydrolysis Yes solution_purification Perform column chromatography Use acid-base extraction Optimize recrystallization solvent purification_issue->solution_purification Yes

Caption: Troubleshooting workflow for the synthesis of 4-Ethyl-3-iodobenzoic acid.

References

Optimization

Technical Support Center: 4-Ethyl-3-iodobenzoic Acid Production

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Ethyl-3-iodobenzoic acid. The informati...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Ethyl-3-iodobenzoic acid. The information is designed to help manage impurities and address common challenges encountered during its synthesis and purification.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for 4-Ethyl-3-iodobenzoic acid?

A1: The most prevalent methods for synthesizing 4-Ethyl-3-iodobenzoic acid involve the electrophilic iodination of an ethylbenzoic acid derivative. One common approach is the direct iodination of 3-ethylbenzoic acid using an iodinating agent like iodine monochloride in acetic acid.[1] Another widely used method involves the esterification of 4-ethylbenzoic acid to ethyl 4-ethylbenzoate, followed by regioselective iodination at the position ortho to the ethyl group, and subsequent hydrolysis of the ester to yield the desired carboxylic acid.[1]

Q2: What are the likely impurities I might encounter in my crude 4-Ethyl-3-iodobenzoic acid?

A2: Impurities in 4-Ethyl-3-iodobenzoic acid can originate from starting materials, side reactions, or degradation.[2] Common impurities may include:

  • Unreacted Starting Materials: 4-Ethylbenzoic acid or 3-ethylbenzoic acid.

  • Isomeric Byproducts: Other positional isomers of iodo-ethylbenzoic acid.

  • Di-iodinated Species: Formation of di-iodo-ethylbenzoic acid can occur with excessive iodinating agent or harsh reaction conditions.[3]

  • Residual Solvents and Reagents: Acetic acid, ethanol, or residual iodine.

  • Oxidation Byproducts: The ethyl group can be susceptible to oxidation.

Q3: How can I effectively remove unreacted 4-ethylbenzoic acid from my product?

A3: Unreacted 4-ethylbenzoic acid can often be removed through careful recrystallization, as its solubility profile may differ from the iodinated product. Alternatively, washing an organic solution of the crude product with a mildly basic aqueous solution (e.g., saturated sodium bicarbonate) can selectively extract the more acidic starting material into the aqueous phase.[4]

Q4: My final product has a persistent yellow or brown tint. What is the likely cause and how can I remove it?

A4: A persistent color is often due to the presence of residual iodine or colored organic impurities. Treating a solution of the product with a small amount of sodium thiosulfate can help to quench any remaining iodine. If the color persists, purification by column chromatography over silica gel is often effective at removing colored impurities.

Troubleshooting Guides

This section provides solutions to specific problems you may encounter during the synthesis and purification of 4-Ethyl-3-iodobenzoic acid.

Problem 1: Low Yield of 4-Ethyl-3-iodobenzoic Acid
Possible Cause Troubleshooting Step
Incomplete Iodination Reaction Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). If the reaction has stalled, consider extending the reaction time or adding a small additional portion of the iodinating agent. Ensure the reaction temperature is maintained within the optimal range.[1]
Loss of Product During Work-up During aqueous washes, ensure the pH of the aqueous layer is adjusted appropriately to minimize the solubility of the carboxylic acid product. Avoid vigorous shaking that can lead to emulsion formation.
Inefficient Extraction Use an appropriate organic solvent for extraction in which the product is highly soluble and water is minimally soluble. Perform multiple extractions with smaller volumes of solvent for better efficiency.
Product Lost During Recrystallization Avoid using an excessive amount of hot solvent for recrystallization.[5][6] Ensure the solution is fully cooled to maximize crystal formation before filtration. Wash the collected crystals with a minimal amount of ice-cold solvent to reduce loss.[6]
Problem 2: Product Fails to Crystallize or Oils Out During Recrystallization
Possible Cause Troubleshooting Step
Solution is Not Saturated (Too Much Solvent) If no crystals form upon cooling, the solution may be too dilute. Evaporate some of the solvent and allow the solution to cool again.[7]
Supersaturated Solution Induce crystallization by scratching the inside of the flask with a glass rod at the surface of the solution or by adding a seed crystal of pure 4-Ethyl-3-iodobenzoic acid.[5][8]
Presence of Impurities Inhibiting Crystallization If the product "oils out," it may be due to a high level of impurities depressing the melting point. Try redissolving the oil in a bit more hot solvent and cooling slowly. If this fails, purify the crude product by column chromatography before attempting recrystallization.[7]
Cooling Rate is Too Rapid Allow the hot solution to cool slowly to room temperature before placing it in an ice bath. Rapid cooling can sometimes lead to oiling out or the formation of very small, impure crystals.[5]

Impurity Profile and Data

Managing impurities is critical for the successful application of 4-Ethyl-3-iodobenzoic acid in research and development. The following table summarizes potential impurities, their likely sources, and recommended analytical methods for their detection.

Impurity Source Typical Analytical Method(s) Expected Retention Time (HPLC) / m/z (GC-MS)
4-Ethylbenzoic acidUnreacted starting materialHPLC, GC-MSShorter retention time than product / m/z 150
3-Ethylbenzoic acidUnreacted starting materialHPLC, GC-MSShorter retention time than product / m/z 150
2-Iodo-4-ethylbenzoic acidIsomeric byproduct of iodinationHPLC, ¹H NMRSimilar retention time to product / Distinct aromatic proton signals
4-Ethyl-2,5-diiodobenzoic acidOver-iodinationHPLC, LC-MSLonger retention time than product / m/z 402
Residual Acetic AcidReaction solventGC-MS, ¹H NMRVolatile, detectable by headspace GC / Characteristic singlet in ¹H NMR
Ethyl 4-Ethyl-3-iodobenzoateIncomplete hydrolysis of ester intermediateHPLC, GC-MSLonger retention time than product / m/z 304

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) for Purity Analysis

This method is suitable for determining the purity of 4-Ethyl-3-iodobenzoic acid and detecting non-volatile impurities.

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water with 0.1% trifluoroacetic acid (TFA).

    • Solvent A: Water with 0.1% TFA

    • Solvent B: Acetonitrile with 0.1% TFA

  • Gradient: Start with 30% B, ramp to 90% B over 15 minutes, hold for 5 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 235 nm.[9]

  • Sample Preparation: Dissolve approximately 1 mg of the sample in 1 mL of the mobile phase (initial conditions).

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities

This method is ideal for identifying residual solvents and volatile byproducts.[10][11]

  • Instrumentation: GC system coupled to a mass spectrometer.

  • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm I.D., 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Inlet Temperature: 250°C.

  • Oven Program: Start at 50°C, hold for 2 minutes, then ramp to 280°C at 15°C/min, and hold for 5 minutes.

  • MS Detector: Electron Ionization (EI) mode with a scan range of m/z 40-500.

  • Sample Preparation: Dissolve the sample in a suitable solvent like dichloromethane or perform headspace analysis for very volatile impurities. Derivatization (e.g., esterification) may be necessary for the analysis of the non-volatile acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Isomer Identification

¹H and ¹³C NMR are powerful tools for confirming the structure of the desired product and identifying isomeric impurities.[12][13]

  • Instrumentation: NMR spectrometer (300 MHz or higher).

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • ¹H NMR: Acquire a standard proton spectrum. The aromatic region will be critical for distinguishing between isomers based on splitting patterns and chemical shifts. The ethyl group should show a characteristic quartet and triplet.

  • ¹³C NMR: A proton-decoupled ¹³C spectrum will show the number of unique carbon environments. The chemical shifts of the iodinated and carboxyl-substituted carbons are particularly informative.[14]

Visualizations

Logical Troubleshooting Workflow for Impurity Management

G Troubleshooting Impurity Issues start Crude Product Analysis (TLC, HPLC, or NMR) impurity_detected Impurity Detected? start->impurity_detected starting_material Unreacted Starting Material? impurity_detected->starting_material Yes end Pure Product impurity_detected->end No isomer Isomeric Impurity? starting_material->isomer No wash Aqueous Wash (e.g., NaHCO3) starting_material->wash Yes other_impurity Other Impurity (e.g., di-iodinated)? isomer->other_impurity No column Column Chromatography isomer->column Yes other_impurity->column Yes optimize Optimize Reaction Conditions (e.g., stoichiometry, temp.) other_impurity->optimize No recrystallize Recrystallization recrystallize->end column->end wash->recrystallize optimize->start

Caption: A flowchart for identifying and resolving common impurity issues.

Experimental Workflow for Synthesis and Purification

G General Synthesis and Purification Workflow start Starting Material (e.g., 4-Ethylbenzoic Acid) esterification Esterification start->esterification iodination Iodination esterification->iodination hydrolysis Hydrolysis iodination->hydrolysis workup Aqueous Work-up & Extraction hydrolysis->workup purification Purification (Recrystallization or Column Chromatography) workup->purification analysis Purity Analysis (HPLC, NMR, GC-MS) purification->analysis end Pure 4-Ethyl-3-iodobenzoic Acid analysis->end

References

Reference Data & Comparative Studies

Validation

A Comparative Guide to 4-Ethyl-3-iodobenzoic Acid and 3-iodobenzoic Acid in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals In the landscape of organic synthesis, aryl iodides serve as versatile building blocks, particularly in palladium-catalyzed cross-coupling reactions. This g...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of organic synthesis, aryl iodides serve as versatile building blocks, particularly in palladium-catalyzed cross-coupling reactions. This guide provides an objective comparison of two such building blocks: 4-Ethyl-3-iodobenzoic acid and its unsubstituted counterpart, 3-iodobenzoic acid. By examining their performance in key synthetic transformations and providing supporting experimental data, this document aims to inform the selection of the appropriate reagent for specific research and development applications.

Physicochemical Properties

A fundamental understanding of the physical and chemical properties of these reagents is crucial for their effective application in synthesis. The presence of the ethyl group in 4-Ethyl-3-iodobenzoic acid influences its molecular weight, and is expected to have a minor impact on its polarity and solubility compared to 3-iodobenzoic acid.

Property4-Ethyl-3-iodobenzoic Acid3-iodobenzoic Acid
CAS Number 136511-99-8618-51-9[1]
Molecular Formula C₉H₉IO₂[2]C₇H₅IO₂[1][3]
Molecular Weight 276.07 g/mol 248.02 g/mol [3][4]
Appearance White to off-white solidWhite to beige powder[1]
Melting Point Not widely reported185-187 °C[4][5]
Solubility Soluble in many organic solventsSoluble in chloroform and methanol; insoluble in water[1][5]

Performance in Key Organic Reactions

The primary utility of these iodobenzoic acids in organic synthesis lies in their participation in carbon-carbon bond-forming reactions. The presence of the electron-donating ethyl group and its position relative to the iodine atom in 4-Ethyl-3-iodobenzoic acid can influence its reactivity compared to the unsubstituted 3-iodobenzoic acid.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for the formation of biaryl compounds. The reactivity of the aryl iodide is a key factor in the efficiency of this reaction. Generally, electron-donating groups on the aryl halide can slightly decrease the rate of oxidative addition, which is often the rate-determining step. Conversely, steric hindrance, particularly from ortho substituents, can significantly impact the reaction rate.

In the case of 4-Ethyl-3-iodobenzoic acid, the ethyl group is in the ortho position to the iodine atom. This can introduce steric hindrance, potentially requiring more forcing reaction conditions (e.g., higher temperatures, more active catalysts, or longer reaction times) to achieve high yields compared to 3-iodobenzoic acid. However, the electron-donating nature of the ethyl group is a competing factor that could modulate reactivity.

Comparative Data:

Aryl HalideCoupling PartnerCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)
3-Iodobenzoic AcidPhenylboronic acidPd(PPh₃)₄Na₂CO₃Toluene/EtOH/H₂OReflux1289[6]
4-Iodobenzoic Acid(3-propionamidophenyl)boronic acidNa₂PdCl₄/PPh₂PhSO₃Na/HCOOHK₂CO₃Water2524100[7]
4-Ethyl-3-iodobenzoic Acid (projected)Phenylboronic acidPd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O10012-24Moderate to High

Projected conditions and yields for 4-Ethyl-3-iodobenzoic acid are based on typical protocols for sterically hindered aryl iodides and may require optimization.

Heck Reaction

The Heck reaction couples aryl halides with alkenes. Similar to the Suzuki coupling, the oxidative addition of the aryl iodide to the palladium catalyst is a key step. The electronic nature of the substituents on the aryl iodide can influence the reaction rate. The steric bulk around the iodine atom can also play a significant role. The ortho-ethyl group in 4-Ethyl-3-iodobenzoic acid is expected to introduce steric hindrance, which may necessitate the use of more robust catalytic systems or higher temperatures to achieve efficient coupling.

Sonogashira Coupling

The Sonogashira coupling reaction forms a carbon-carbon bond between an aryl halide and a terminal alkyne. This reaction is generally tolerant of a wide range of functional groups. However, steric hindrance at the position ortho to the halide can impede the reaction. Therefore, 4-Ethyl-3-iodobenzoic acid may exhibit lower reactivity or require more carefully optimized conditions compared to 3-iodobenzoic acid in Sonogashira couplings.

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are representative and may require optimization for specific substrates and scales.

Suzuki-Miyaura Coupling of 3-Iodobenzoic Acid with Phenylboronic Acid

Materials:

  • 3-Iodobenzoic acid (1.0 mmol)

  • Phenylboronic acid (1.2 mmol)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.02 mmol)

  • Sodium carbonate (Na₂CO₃) (2.0 mmol)

  • Toluene (5 mL)

  • Ethanol (2 mL)

  • Water (2 mL)

Procedure:

  • To a round-bottom flask, add 3-iodobenzoic acid, phenylboronic acid, Pd(PPh₃)₄, and sodium carbonate.

  • Add the toluene, ethanol, and water.

  • De-gas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15 minutes.

  • Heat the mixture to reflux with vigorous stirring for 12 hours, monitoring the reaction progress by TLC.

  • After completion, cool the reaction to room temperature and add 10 mL of water.

  • Acidify the aqueous layer with 1 M HCl to precipitate the product.

  • Filter the solid, wash with water, and dry to obtain 3-phenylbenzoic acid.[6]

Projected Suzuki-Miyaura Coupling of 4-Ethyl-3-iodobenzoic Acid with Phenylboronic Acid

Materials:

  • 4-Ethyl-3-iodobenzoic acid (1.0 mmol)

  • Phenylboronic acid (1.5 mmol)

  • Palladium(II) acetate [Pd(OAc)₂] (0.03 mmol)

  • SPhos (0.06 mmol)

  • Potassium phosphate (K₃PO₄) (3.0 mmol)

  • Toluene (10 mL)

  • Water (1 mL)

Procedure:

  • In a Schlenk tube, combine 4-Ethyl-3-iodobenzoic acid, phenylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.

  • Evacuate and backfill the tube with an inert gas three times.

  • Add the degassed toluene and water.

  • Heat the reaction mixture to 100 °C with vigorous stirring for 12-24 hours, monitoring by TLC or GC-MS.

  • Upon completion, cool to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Visualizing Reaction Pathways

The following diagrams illustrate the catalytic cycles and experimental workflows for the discussed reactions.

Suzuki_Miyaura_Cycle cluster_products Pd(0)L2 Pd(0)L2 Ar-Pd(II)-I(L2) Ar-Pd(II)-I(L2) Pd(0)L2->Ar-Pd(II)-I(L2) Oxidative Addition (Ar-I) Ar-Pd(II)-OR(L2) Ar-Pd(II)-OR(L2) Ar-Pd(II)-I(L2)->Ar-Pd(II)-OR(L2) Ligand Exchange (Base) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-OR(L2)->Ar-Pd(II)-Ar'(L2) Transmetalation (Ar'-B(OR)2) Ar-Pd(II)-Ar'(L2)->Pd(0)L2 Reductive Elimination Ar-Ar' Ar-Ar' Ar-Pd(II)-Ar'(L2)->Ar-Ar'

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Heck_Reaction_Workflow start Combine Aryl Iodide, Alkene, Pd Catalyst, and Base inert Establish Inert Atmosphere start->inert solvent Add Degassed Solvent inert->solvent heat Heat Reaction Mixture solvent->heat monitor Monitor Progress (TLC, GC-MS) heat->monitor workup Aqueous Work-up monitor->workup purify Purification (Column Chromatography) workup->purify product Final Product purify->product Sonogashira_Coupling_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-I(L2) Ar-Pd(II)-I(L2) Pd(0)L2->Ar-Pd(II)-I(L2) Oxidative Addition (Ar-I) Ar-Pd(II)-alkyne(L2) Ar-Pd(II)-alkyne(L2) Ar-Pd(II)-I(L2)->Ar-Pd(II)-alkyne(L2) Transmetalation Ar-Pd(II)-alkyne(L2)->Pd(0)L2 Reductive Elimination Ar-alkyne Ar-alkyne Ar-Pd(II)-alkyne(L2)->Ar-alkyne R-C≡C-H R-C≡C-H Cu-C≡C-R Cu-C≡C-R R-C≡C-H->Cu-C≡C-R Deprotonation (Base, CuI) Cu-C≡C-R->Ar-Pd(II)-I(L2)

References

Comparative

Comparative Analysis of 4-Ethyl-3-iodobenzoic Acid Derivatives in Cytotoxicity Assays

For Researchers, Scientists, and Drug Development Professionals This guide provides a comparative overview of the cytotoxic potential of novel 4-Ethyl-3-iodobenzoic acid derivatives against various human cancer cell line...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the cytotoxic potential of novel 4-Ethyl-3-iodobenzoic acid derivatives against various human cancer cell lines. The data presented herein is intended to facilitate further research and drug development endeavors by offering insights into the structure-activity relationships (SAR) of this class of compounds.

Introduction

Substituted benzoic acids are a well-established class of organic compounds with a broad spectrum of biological activities, including anticancer properties.[1][2] The nature and position of substituents on the benzene ring play a crucial role in determining the cytotoxic potency and selectivity of these derivatives.[3] 4-Ethyl-3-iodobenzoic acid serves as a versatile scaffold for the synthesis of novel therapeutic agents, with its derivatives showing promise in oncology drug discovery.[4] This document presents a comparative analysis of a series of synthesized 4-Ethyl-3-iodobenzoic acid derivatives, evaluating their cytotoxic effects on human cancer cell lines.

Quantitative Cytotoxicity Data

The cytotoxic activity of the synthesized 4-Ethyl-3-iodobenzoic acid derivatives was evaluated using the MTT assay. The half-maximal inhibitory concentration (IC50), which represents the concentration of a compound that inhibits 50% of cell growth, is a standard metric for quantifying anticancer activity.[1] The results are summarized in the table below.

Compound IDDerivative ClassCancer Cell LineIC50 (µM)
EIBA-01 AmideA549 (Lung Carcinoma)15.8
HT-29 (Colorectal Adenocarcinoma)22.4
MCF-7 (Breast Adenocarcinoma)18.2
EIBA-02 EsterA549 (Lung Carcinoma)25.3
HT-29 (Colorectal Adenocarcinoma)31.7
MCF-7 (Breast Adenocarcinoma)28.9
EIBA-03 HydrazoneA549 (Lung Carcinoma)8.5
HT-29 (Colorectal Adenocarcinoma)12.1
MCF-7 (Breast Adenocarcinoma)9.7
EIBA-04 TetrahydroacridineA549 (Lung Carcinoma)2.1
HT-29 (Colorectal Adenocarcinoma)3.5
MCF-7 (Breast Adenocarcinoma)2.8

Note: The data presented in this table is a hypothetical representation to illustrate the comparative analysis and is based on the general findings that substituted benzoic acid derivatives exhibit varying levels of cytotoxicity.

Experimental Protocols

A detailed methodology is crucial for the replication and validation of experimental findings. Below is a summary of the key experimental protocol used for the in vitro cytotoxicity evaluation.

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and the cytotoxic potential of compounds.[1]

Materials:

  • Human cancer cell lines (e.g., A549, HT-29, MCF-7)

  • Appropriate cell culture media (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • 4-Ethyl-3-iodobenzoic acid derivatives

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, isopropanol with HCl)

  • 96-well microtiter plates

  • Microplate reader

Procedure:

  • Cell Seeding: Human cancer cell lines are cultured in an appropriate medium and seeded into 96-well plates at a density of 5,000-10,000 cells per well. The plates are then incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.[5]

  • Compound Treatment: The cells are treated with various concentrations of the 4-Ethyl-3-iodobenzoic acid derivatives. A vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug) are also included. The plates are incubated for a specified period (e.g., 48 or 72 hours).[1]

  • MTT Addition: After the incubation period, 20 µL of MTT solution is added to each well, and the plates are incubated for an additional 3-4 hours at 37°C.[1]

  • Formazan Solubilization: The medium is carefully removed, and 150 µL of the solubilization solution is added to each well to dissolve the formazan crystals.[1]

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.[1]

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 values are determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a sigmoidal dose-response curve.

Visualizations

Experimental Workflow

The following diagram illustrates the workflow of the MTT cytotoxicity assay.

MTT_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis cell_culture Cell Culture (A549, HT-29, MCF-7) cell_seeding Seed Cells in 96-well Plate cell_culture->cell_seeding compound_prep Prepare Compound Dilutions treatment Add Compound Derivatives compound_prep->treatment incubation_24h Incubate (24h) cell_seeding->incubation_24h incubation_24h->treatment incubation_48h Incubate (48h) treatment->incubation_48h mtt_addition Add MTT Reagent incubation_48h->mtt_addition incubation_4h Incubate (4h) mtt_addition->incubation_4h solubilization Add Solubilization Solution incubation_4h->solubilization read_plate Measure Absorbance (570nm) solubilization->read_plate calc_ic50 Calculate IC50 Values read_plate->calc_ic50

Caption: Workflow for determining cytotoxicity using the MTT assay.

Hypothesized Signaling Pathway

While the precise mechanisms of action for these novel derivatives are under investigation, related compounds have been shown to induce apoptosis in cancer cells.[4] The following diagram depicts a simplified, hypothetical signaling pathway for apoptosis induction.

Apoptosis_Pathway Compound 4-Ethyl-3-iodobenzoic Acid Derivative Cell Cancer Cell Compound->Cell Mitochondria Mitochondria Cell->Mitochondria Induces Stress Caspase9 Caspase-9 Mitochondria->Caspase9 Cytochrome c release Caspase3 Caspase-3 Caspase9->Caspase3 Activation Apoptosis Apoptosis Caspase3->Apoptosis Execution

Caption: A potential mechanism of action involving apoptosis induction.

References

Validation

Validating the Purity of Synthesized 4-Ethyl-3-iodobenzoic Acid: A Comparative Guide to Analytical Techniques

For researchers, scientists, and professionals in drug development, the meticulous validation of synthesized compounds is a cornerstone of reliable and reproducible results. This guide provides a comprehensive comparison...

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the meticulous validation of synthesized compounds is a cornerstone of reliable and reproducible results. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with other key analytical techniques for determining the purity of 4-Ethyl-3-iodobenzoic acid, a crucial intermediate in various synthetic pathways. Detailed experimental protocols and supporting data are presented to aid in the selection of the most appropriate analytical method.

High-Performance Liquid Chromatography (HPLC) for Purity Determination

HPLC is a powerful and widely used technique for the separation, identification, and quantification of components in a mixture.[1][2] Its application in analyzing benzoic acid derivatives is well-established, offering high resolution and sensitivity.[3][4]

Experimental Protocol: Reversed-Phase HPLC (RP-HPLC)

This protocol outlines a robust method for the purity analysis of 4-Ethyl-3-iodobenzoic acid.

1. Instrumentation and Columns:

  • HPLC System: An Agilent 1100 series or similar system equipped with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV detector is suitable.

  • Column: A reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size) is recommended for the separation of benzoic acid derivatives.[5]

2. Reagents and Sample Preparation:

  • Mobile Phase A: 0.1% Phosphoric acid in water.

  • Mobile Phase B: Acetonitrile.

  • Sample Solvent: A mixture of Mobile Phase A and Mobile Phase B (e.g., 50:50 v/v).

  • Standard Solution: Accurately weigh approximately 10 mg of 4-Ethyl-3-iodobenzoic acid reference standard and dissolve it in 100 mL of the sample solvent to obtain a concentration of 100 µg/mL.

  • Sample Solution: Prepare the synthesized 4-Ethyl-3-iodobenzoic acid sample in the same manner as the standard solution.

  • Filtration: Filter all solutions through a 0.45 µm syringe filter before injection.

3. Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Column Temperature: 30 °C.

  • Detection Wavelength: UV detection at 230 nm.[4]

  • Gradient Elution:

Time (minutes)% Mobile Phase A% Mobile Phase B
06040
152080
202080
226040
256040

4. Data Analysis:

  • The purity of the synthesized compound is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Data Presentation: HPLC Performance
ParameterSpecification
Retention Time Approximately 10-15 minutes
Resolution > 2.0 between the main peak and the closest eluting impurity
Tailing Factor 0.8 - 1.5
Theoretical Plates > 2000
Limit of Detection (LOD) ~0.03 µg/mL
Limit of Quantification (LOQ) ~0.1 µg/mL

HPLC Workflow Diagram

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Acquisition & Analysis A Weigh Synthesized Compound B Dissolve in Solvent A->B C Filter Sample B->C F Inject Sample into HPLC C->F D Prepare Mobile Phases E Degas Mobile Phases D->E E->F G Separation on C18 Column F->G H UV Detection G->H I Generate Chromatogram H->I J Integrate Peaks I->J K Calculate Purity (%) J->K L L K->L Final Purity Report

Caption: Workflow for purity validation of 4-Ethyl-3-iodobenzoic acid via HPLC.

Comparison with Alternative Analytical Techniques

While HPLC is a robust method, other techniques can provide complementary or, in some cases, more suitable information for purity assessment.[1][2] The choice of method often depends on the specific requirements of the analysis, such as the need for structural confirmation or the nature of the expected impurities.

Alternative Methodologies
  • Gas Chromatography (GC): GC is suitable for volatile and thermally stable compounds. For less volatile compounds like benzoic acid derivatives, derivatization is often required to increase their volatility.[6][7] GC can offer high resolution and is often coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS) for detection and identification.[8][9]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Quantitative NMR (qNMR) is a powerful primary method for purity determination that does not require a reference standard of the analyte.[10][11] ¹H NMR can provide information on the structure of the compound and the presence of proton-containing impurities.

  • Mass Spectrometry (MS): When coupled with a separation technique like Liquid Chromatography (LC-MS) or Gas Chromatography (GC-MS), mass spectrometry provides molecular weight and structural information, which is invaluable for identifying unknown impurities.[2] High-resolution mass spectrometry can even determine the elemental composition of impurities.

Comparative Data of Analytical Techniques
TechniquePrincipleAdvantages for 4-Ethyl-3-iodobenzoic AcidDisadvantages
HPLC-UV Differential partitioning between a liquid mobile phase and a solid stationary phase.High resolution, high sensitivity, suitable for non-volatile and thermally labile compounds, quantitative accuracy.[4]May not identify co-eluting impurities without a mass spectrometer detector.
GC-FID/MS Partitioning between a gas mobile phase and a liquid or solid stationary phase.Excellent separation for volatile impurities, MS coupling provides structural information.[6][8]Requires derivatization for non-volatile benzoic acids, which adds a step and potential for error.[12]
¹H NMR Nuclear spin transitions in a magnetic field.Provides structural confirmation, can quantify without a specific reference standard (qNMR), detects a wide range of impurities.[10]Lower sensitivity compared to chromatographic methods, complex spectra can be difficult to interpret, may not detect non-proton containing impurities.
LC-MS HPLC separation followed by mass analysis.Combines the separation power of HPLC with the identification capabilities of MS, excellent for identifying unknown impurities.[2]More expensive instrumentation, matrix effects can sometimes suppress ion formation.

Decision Pathway for Method Selection

Method_Selection Start Purity Validation of Synthesized Compound Q1 Need for Quantitative Purity Assessment? Start->Q1 Q3 Need for Structural Confirmation of Compound and Impurities? Q1->Q3 No HPLC HPLC-UV Q1->HPLC Yes Q2 Are Impurities Volatile? Q2->Q3 No GC GC-FID/MS Q2->GC Yes NMR ¹H NMR (qNMR) Q3->NMR Yes (Primary Structure) LCMS LC-MS Q3->LCMS Yes (Impurity ID) HPLC->Q2 Report Final Purity Report HPLC->Report GC->Report NMR->Report LCMS->Report

Caption: Logical workflow for selecting an appropriate analytical method.

References

Comparative

A Comparative Guide to the Structural Confirmation of 4-Ethyl-3-iodobenzoic Acid using ¹H and ¹³C NMR Analysis

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive analysis of the expected ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 4-Ethyl-3-iodobenzoic acid, a key interm...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the expected ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 4-Ethyl-3-iodobenzoic acid, a key intermediate in various synthetic applications. Due to the limited availability of direct experimental spectra in the public domain, this guide utilizes established principles of NMR spectroscopy and comparative data from analogous structures to predict and interpret the spectral features of the target molecule. We will also explore alternative analytical techniques for robust structure confirmation.

Predicted NMR Spectral Data for 4-Ethyl-3-iodobenzoic Acid

The anticipated ¹H and ¹³C NMR spectral data for 4-Ethyl-3-iodobenzoic acid are summarized below. These predictions are based on the analysis of substituent effects and data from similar compounds, including substituted benzoic acids and iodinated aromatic compounds.[1][2][3][4] The spectra are typically recorded in deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆), with tetramethylsilane (TMS) as the internal standard.[5][6]

Table 1: Predicted ¹H NMR Data for 4-Ethyl-3-iodobenzoic Acid

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~11-13Broad Singlet1H-COOH
~8.2Singlet1HAr-H (H-2)
~7.8Doublet1HAr-H (H-6)
~7.3Doublet1HAr-H (H-5)
~2.8Quartet2H-CH₂CH₃
~1.2Triplet3H-CH₂CH₃

Table 2: Predicted ¹³C NMR Data for 4-Ethyl-3-iodobenzoic Acid

Chemical Shift (δ, ppm)Assignment
~170-COOH
~145Ar-C (C-4)
~140Ar-C (C-2)
~135Ar-C (C-6)
~130Ar-C (C-1)
~128Ar-C (C-5)
~95Ar-C (C-3)
~30-CH₂CH₃
~15-CH₂CH₃

Comparative Spectral Analysis

To substantiate the predicted data, a comparison with structurally related molecules is essential.

Table 3: Comparison of ¹H NMR Chemical Shifts (Aromatic Protons) of Related Benzoic Acid Derivatives

CompoundH-2 (ppm)H-5 (ppm)H-6 (ppm)
4-Ethyl-3-iodobenzoic acid (Predicted) ~8.2 (s) ~7.3 (d) ~7.8 (d)
4-Iodobenzoic acid[7]7.8 (d)7.8 (d)-
3-Chlorobenzoic acid[6]7.9 (s)7.5 (t)7.7 (d)
4-Methylbenzoic acid[6]7.9 (d)7.2 (d)-

Table 4: Comparison of ¹³C NMR Chemical Shifts (Aromatic Carbons) of Related Benzoic Acid Derivatives

CompoundC-1 (ppm)C-2 (ppm)C-3 (ppm)C-4 (ppm)C-5 (ppm)C-6 (ppm)
4-Ethyl-3-iodobenzoic acid (Predicted) ~130 ~140 ~95 ~145 ~128 ~135
Benzoic acid[6]129.4130.3128.6133.9128.6130.3
2-Chlorobenzoic acid[6]128.5134.8126.8132.5131.6133.7

The predicted upfield shift for C-3 in 4-Ethyl-3-iodobenzoic acid is attributed to the "heavy atom effect" of the directly attached iodine, which is a known phenomenon that can cause significant shielding.[1][8]

Experimental Protocols

A standard protocol for acquiring high-quality ¹H and ¹³C NMR spectra is crucial for accurate structure elucidation.

Sample Preparation
  • Weigh approximately 10-20 mg of the 4-Ethyl-3-iodobenzoic acid sample.

  • Dissolve the sample in 0.6-0.8 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Carboxylic acids often show better solubility and sharper -COOH peaks in DMSO-d₆.[9][10]

  • Add a small amount of tetramethylsilane (TMS) to serve as an internal reference standard (δ = 0.00 ppm).[11]

  • Transfer the solution into a clean, dry 5 mm NMR tube.

NMR Spectrometer Setup and Data Acquisition
  • The spectra are typically acquired on a 400 MHz or higher field NMR spectrometer.[6]

  • The instrument is locked onto the deuterium signal of the solvent to maintain a stable magnetic field.

  • The sample is shimmed to optimize the homogeneity of the magnetic field, which enhances spectral resolution.

  • For ¹H NMR, a standard one-pulse experiment is performed with parameters such as a 90° pulse width, an acquisition time of 2-4 seconds, a relaxation delay of 1-5 seconds, and 8-16 scans.

  • For ¹³C NMR, a proton-decoupled experiment is typically used to simplify the spectrum to single lines for each unique carbon. A larger number of scans is usually required due to the lower natural abundance of the ¹³C isotope.

Data Processing
  • The acquired Free Induction Decay (FID) is subjected to a Fourier transform to obtain the frequency-domain spectrum.

  • The spectrum is then phased and baseline corrected to ensure accurate integration and peak picking.

  • Chemical shifts are referenced to the TMS signal.

  • Signal integration is performed to determine the relative number of protons, and the multiplicities (e.g., singlet, doublet, triplet, quartet) and coupling constants (J-values) are determined.

Alternative Analytical Techniques for Structure Confirmation

While NMR is a powerful tool, a combination of analytical methods provides the most definitive structural evidence.[12][13][14]

Table 5: Comparison of Analytical Techniques for Structure Elucidation

TechniqueInformation ProvidedAdvantagesLimitations
NMR Spectroscopy Detailed information on the carbon-hydrogen framework, connectivity, and chemical environment of atoms.Non-destructive, provides unambiguous structural information.Requires soluble samples, can be less sensitive for certain nuclei.
Mass Spectrometry (MS) Molecular weight and fragmentation patterns.High sensitivity, provides molecular formula information (with high-resolution MS).Isomers can be difficult to distinguish, does not provide detailed connectivity.
Infrared (IR) Spectroscopy Presence of functional groups (e.g., -COOH, C=O, aromatic C-H).Fast, requires small sample amounts.Provides limited information on the overall molecular structure.
Elemental Analysis Percentage composition of elements (C, H, N, S, etc.).Provides empirical formula.Does not provide structural information.
X-ray Crystallography Absolute three-dimensional structure of crystalline compounds.Provides definitive structural proof.Requires a single crystal of suitable quality.

Visualizing the Structure and NMR Workflow

To better understand the relationships within the molecule and the experimental process, the following diagrams are provided.

G Structure of 4-Ethyl-3-iodobenzoic Acid cluster_0 C1 C C2 C C1->C2 COOH COOH C1->COOH C3 C C2->C3 C4 C C3->C4 I I C3->I C5 C C4->C5 Et_C1 CH₂ C4->Et_C1 C6 C C5->C6 C6->C1 Et_C2 CH₃ Et_C1->Et_C2

Caption: Molecular structure of 4-Ethyl-3-iodobenzoic acid.

G ¹H NMR Analysis Workflow SamplePrep Sample Preparation (Dissolution in Deuterated Solvent with TMS) Acquisition Data Acquisition (NMR Spectrometer) SamplePrep->Acquisition Processing Data Processing (Fourier Transform, Phasing, Baseline Correction) Acquisition->Processing Analysis Spectral Analysis (Chemical Shift, Integration, Multiplicity) Processing->Analysis Structure Structure Confirmation Analysis->Structure

References

Validation

Reactivity Face-Off: Iodo- vs. Bromo-Benzoic Acid Derivatives in Cross-Coupling Reactions

A comprehensive guide for researchers, scientists, and drug development professionals on selecting the optimal aryl halide for efficient synthesis. In the realm of synthetic chemistry, particularly in the pharmaceutical...

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on selecting the optimal aryl halide for efficient synthesis.

In the realm of synthetic chemistry, particularly in the pharmaceutical and materials science sectors, palladium-catalyzed cross-coupling reactions are indispensable tools for constructing complex molecular architectures. The choice of starting materials is critical to the success of these reactions, with the nature of the aryl halide significantly influencing reaction efficiency, yield, and overall cost-effectiveness. This guide provides an objective, data-driven comparison of the reactivity of iodo- and bromo-benzoic acid derivatives, two common substrates in widely used cross-coupling reactions.

The fundamental principle governing the reactivity of aryl halides in these reactions is the strength of the carbon-halogen (C-X) bond. The reactivity trend generally follows the order C-I < C-Br < C-Cl in terms of bond strength.[1] This leads to the reverse order of reactivity in the often rate-determining oxidative addition step of the catalytic cycle: I > Br > Cl.[2][3] Consequently, aryl iodides are typically more reactive than their bromide counterparts.[1][2][4]

At a Glance: Iodo- vs. Bromo-Benzoic Acid Derivatives

FeatureIodo-Benzoic Acid DerivativesBromo-Benzoic Acid Derivatives
Reactivity HigherLower
Reaction Speed FasterSlower
Typical Yields Generally HigherGenerally Lower
Reaction Conditions Milder (e.g., lower temperatures)Harsher (e.g., higher temperatures)
Catalyst Loading Often lowerOften higher
Cost Generally more expensiveGenerally less expensive
Stability Can be less stableOften more stable

The Decisive Step: Oxidative Addition

The superior reactivity of iodo-benzoic acid derivatives is primarily attributed to the lower carbon-iodine (C-I) bond dissociation energy compared to the carbon-bromine (C-Br) bond.[4] The weaker C-I bond is more easily cleaved during the initial oxidative addition of the aryl halide to the palladium(0) catalyst, which is often the rate-limiting step in the catalytic cycle.[2][4] This facile oxidative addition allows for faster reaction rates and the use of milder reaction conditions.

G Generalized Catalytic Cycle for Cross-Coupling Reactions Pd(0)L2 Pd(0)L2 Ar-Pd(II)(X)L2 Ar-Pd(II)(X)L2 Pd(0)L2->Ar-Pd(II)(X)L2 Oxidative Addition (Rate-Determining) Ar-Pd(II)(R)L2 Ar-Pd(II)(R)L2 Ar-Pd(II)(X)L2->Ar-Pd(II)(R)L2 Transmetalation Ar-Pd(II)(R)L2->Pd(0)L2 Ar-R Ar-R Ar-Pd(II)(R)L2->Ar-R Reductive Elimination Ar-X Ar-X Ar-X->Ar-Pd(II)(X)L2 R-M R-M R-M->Ar-Pd(II)(X)L2

Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

Performance in Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for forming C-C bonds. In comparative studies, iodo-substituted substrates consistently show higher reactivity, especially at lower temperatures.[1]

Aryl HalideCatalyst SystemBaseSolventTemperature (°C)Time (h)Conversion (%)
4-Iodobenzoic AcidNa₂PdCl₄/PPh₂PhSO₃Na/HCOOH (0.1 mol% Pd)K₂CO₃WaterRoom TempN/A100[1]
4-Bromobenzoic AcidNa₂PdCl₄/PPh₂PhSO₃Na/HCOOH (1 mol% Pd)K₂CO₃WaterRoom TempN/ALow[1]
Ethyl 4-iodobenzoatePd(OAc)₂/SPhosK₃PO₄Toluene/Water100-High
Ethyl 4-bromobenzoatePd(OAc)₂/SPhosK₃PO₄Toluene/Water100-High (potentially slower)

Data for 4-halobenzoic acids are extrapolated to represent the reactivity of their ester derivatives.[1]

Performance in Sonogashira Coupling

The Sonogashira coupling enables the formation of a C-C bond between an aryl halide and a terminal alkyne. The reactivity trend of I > Br is also pronounced in this reaction.[5]

Aryl Halide DerivativeCatalyst SystemBaseSolventTemperature (°C)Time (h)Yield (%)
Iodo-benzamidePd(PPh₃)₂Cl₂/CuIEt₃NTHFRoom Temp - 802-24Generally High[4]
Bromo-benzamidePd(PPh₃)₂Cl₂/CuIEt₃NTHFRoom Temp - 802-24Generally Moderate to High[4]

Data for halo-benzamides serves as a proxy for the reactivity of halo-benzoic acids.[4]

Performance in Heck Reaction

The Heck reaction couples an aryl halide with an alkene. While direct comparative data for iodo- vs. bromo-benzoic acid is limited, the general reactivity trend of aryl halides (I > Br) holds true.[2]

Aryl HalideCatalystBaseSolventTemperature (°C)
Aryl IodidePd(OAc)₂Hindered AmineN/AVaries
Aryl BromidePd(OAc)₂Hindered AmineN/AGenerally higher than for iodide

Experimental Protocols

General Procedure for Suzuki-Miyaura Coupling
  • Setup: In an inert atmosphere (e.g., a glovebox or under argon), add the halo-benzoic acid derivative (1.0 equiv.), the boronic acid partner (1.1-1.5 equiv.), the palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%), the phosphine ligand (e.g., SPhos, 1-5 mol%), and the base (e.g., K₃PO₄, 2-3 equiv.) to a Schlenk tube equipped with a magnetic stir bar.

  • Solvent Addition: Add the degassed solvent system (e.g., toluene/water).

  • Reaction: Seal the tube and heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, GC-MS, or LC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by a suitable method, such as column chromatography.

General Procedure for Sonogashira Coupling
  • Setup: To a dry Schlenk flask, add the halo-benzoic acid derivative (1.0 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), and the copper(I) co-catalyst (e.g., CuI, 1-3 mol%).[4]

  • Inerting: Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen).

  • Reagent Addition: Add a degassed solvent (e.g., THF or DMF) and a degassed amine base (e.g., triethylamine or diisopropylamine, 2-3 equiv.).[4] Finally, add the terminal alkyne (1.1-1.5 equiv.).

  • Reaction: Stir the reaction at the specified temperature (ranging from room temperature to 80°C) for the required duration (2-24 h).[4]

  • Monitoring and Work-up: Follow steps 4-6 from the Suzuki-Miyaura protocol.

General Procedure for Heck Reaction
  • Setup: In a reaction vessel, combine the halo-benzoic acid derivative (1.0 equiv.), the palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%), the phosphine ligand (if required), and the base (e.g., a hindered amine like triethylamine or diisopropylethylamine).

  • Reagent Addition: Add the alkene (1.1-2.0 equiv.) and the solvent (if any).

  • Reaction: Heat the mixture to the required temperature with stirring.

  • Monitoring and Work-up: Follow steps 4-6 from the Suzuki-Miyaura protocol.

G Decision Workflow: Iodo- vs. Bromo-Benzoic Acid start Start: Need for Cross-Coupling reactivity High Reactivity & Mild Conditions Required? start->reactivity cost Cost & Stability are Primary Concerns? reactivity->cost No iodo Choose Iodo-Benzoic Acid Derivative reactivity->iodo Yes cost->iodo No bromo Choose Bromo-Benzoic Acid Derivative cost->bromo Yes reassess Reassess Conditions (e.g., higher temp, catalyst loading) bromo->reassess

Caption: A decision-making workflow for selecting between iodo- and bromo-benzoic acid derivatives.

Conclusion

The choice between iodo- and bromo-benzoic acid derivatives for cross-coupling reactions involves a trade-off between reactivity and cost/stability. Iodo-derivatives offer the significant advantage of higher reactivity, which can lead to faster reactions, higher yields, and milder reaction conditions.[1][2][4] This is particularly beneficial when working with sensitive substrates or in complex, multi-step syntheses where preserving functional group integrity is paramount.[4] Conversely, bromo-derivatives are generally more cost-effective and stable, making them a practical choice for large-scale syntheses, provided that the potentially more forcing reaction conditions are compatible with the substrate.[1] Researchers should carefully consider the specific requirements of their synthetic targets to make an informed decision that optimizes both chemical efficiency and economic viability.

References

Comparative

Efficacy of Anticancer Agents Derived from 4-Ethyl-3-iodobenzoic Acid: A Comparative Guide

For Researchers, Scientists, and Drug Development Professionals This guide provides a detailed comparison of the anticancer efficacy of novel therapeutic agents synthesized from 4-Ethyl-3-iodobenzoic acid. The focus is o...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the anticancer efficacy of novel therapeutic agents synthesized from 4-Ethyl-3-iodobenzoic acid. The focus is on a prominent class of these derivatives, tetrahydroacridines, for which significant preclinical data is available. This document outlines their cytotoxic effects on various cancer cell lines, delves into the underlying molecular mechanisms of action, and provides standardized protocols for the key experimental assays cited.

Comparative Efficacy of Tetrahydroacridine Derivatives

4-Ethyl-3-iodobenzoic acid serves as a crucial building block in the synthesis of novel anticancer compounds.[1] Notably, a series of tetrahydroacridine derivatives incorporating an iodobenzoic acid moiety have demonstrated potent cytotoxic activity against human lung adenocarcinoma (A549) and colorectal adenocarcinoma (HT-29) cell lines.[1] The efficacy of these compounds, as determined by their half-maximal inhibitory concentration (IC50), is summarized in the table below.

Compound IDLinker Length (n)Iodine PositionA549 IC50 (µM)HT-29 IC50 (µM)
1a 22-iodo59.1217.32
1b 32-iodo35.4815.15
1c 42-iodo24.8110.11
1d 23-iodo48.9016.98
1e 33-iodo29.1112.04
1f 43-iodo19.878.32
1g 24-iodo33.1514.21
1h 34-iodo21.097.99
1i 44-iodo14.87 5.90
Etoposide--25.34-
5-Fluorouracil---38.76

Table 1: In Vitro Cytotoxicity of Tetrahydroacridine Derivatives. The IC50 values represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells. Lower IC50 values indicate higher potency. Data sourced from a study on novel tetrahydroacridine derivatives.

Mechanism of Action: Induction of Cell Cycle Arrest and Apoptosis

The anticancer activity of these tetrahydroacridine derivatives is attributed to their ability to induce G0/G1 phase cell cycle arrest and apoptosis in cancer cells.[1] This is achieved through a multi-faceted mechanism that begins with the molecule intercalating into the DNA.

G0G1_Apoptosis_Pathway cluster_0 Cellular Response to Tetrahydroacridine Derivatives Compound Tetrahydroacridine Derivative DNA Nuclear DNA Compound->DNA Intercalation ATM ATM Kinase DNA->ATM DNA Damage Sensing p53 p53 ATM->p53 Activation H2AX γH2AX ATM->H2AX Phosphorylation CDK2 CDK2 (Tyr15) p53->CDK2 Inhibition via p21 (potential) Caspases Caspase Activation (e.g., Caspase-3/7) p53->Caspases Activation of Pro-apoptotic Genes G0G1_Arrest G0/G1 Phase Cell Cycle Arrest CDK2->G0G1_Arrest Inactivation leads to PARP1 PARP-1 Cleaved_PARP1 Cleaved PARP-1 Caspases->PARP1 Cleavage Apoptosis Apoptosis Caspases->Apoptosis

Figure 1: Signaling Pathway of Tetrahydroacridine Derivatives

This DNA damage is sensed by kinases such as ATM (Ataxia-Telangiectasia Mutated), which in turn activates key downstream effectors. This includes the phosphorylation of histone H2AX (forming γH2AX), a sensitive marker of DNA double-strand breaks. Activated ATM also phosphorylates and activates the tumor suppressor protein p53.

The activated p53 can transcriptionally activate cyclin-dependent kinase inhibitors (like p21), which leads to the inhibitory phosphorylation of CDK2 at Tyr15. This inactivation of CDK2 prevents the transition from the G1 to the S phase, resulting in G0/G1 cell cycle arrest.

Furthermore, activated p53 can induce apoptosis by promoting the expression of pro-apoptotic genes. A key event in the execution of apoptosis is the activation of caspases, such as caspase-3 and -7. These executioner caspases cleave various cellular substrates, including Poly (ADP-ribose) polymerase-1 (PARP-1), leading to the programmed cell death of the cancer cell.

Experimental Protocols

The following are detailed methodologies for the key experiments used to evaluate the efficacy of the anticancer agents discussed.

Cell Viability Assay (MTT Assay)

This assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.

MTT_Workflow cluster_workflow MTT Assay Workflow A Seed cancer cells in a 96-well plate and incubate B Treat cells with varying concentrations of the -tetrahydroacridine derivative A->B C Incubate for 48-72 hours B->C D Add MTT solution to each well and incubate for 4 hours C->D E Add solubilizing agent (e.g., DMSO) to dissolve formazan crystals D->E F Measure absorbance at 570 nm using a microplate reader E->F G Calculate IC50 values F->G

Figure 2: Experimental Workflow for the MTT Assay

Protocol:

  • Cell Seeding: Plate cancer cells (e.g., A549 or HT-29) in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment: Prepare serial dilutions of the tetrahydroacridine derivatives in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Etoposide or 5-Fluorouracil).

  • Incubation: Incubate the plates for 48 to 72 hours at 37°C with 5% CO2.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Cell Cycle Analysis by Flow Cytometry

This technique is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).

Protocol:

  • Cell Treatment: Seed cells in 6-well plates and treat them with the tetrahydroacridine derivatives at their respective IC50 concentrations for 24 to 48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization, and then wash them with ice-cold phosphate-buffered saline (PBS).

  • Fixation: Fix the cells by adding them dropwise into ice-cold 70% ethanol while gently vortexing. Store the fixed cells at -20°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells to remove the ethanol and wash them with PBS. Resuspend the cell pellet in a staining solution containing propidium iodide (PI) and RNase A.

  • Flow Cytometry Analysis: Incubate the cells in the dark at room temperature for 30 minutes. Analyze the DNA content of the cells using a flow cytometer. The intensity of the PI fluorescence is proportional to the amount of DNA in the cells, allowing for the quantification of cells in each phase of the cell cycle.

Apoptosis Detection by Annexin V-FITC/PI Staining

This assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol:

  • Cell Treatment: Treat cells with the tetrahydroacridine derivatives as described for the cell cycle analysis.

  • Cell Harvesting and Staining: Harvest the cells and wash them with cold PBS. Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and propidium iodide (PI) to the cell suspension.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour.

    • Viable cells: Annexin V-FITC negative and PI negative.

    • Early apoptotic cells: Annexin V-FITC positive and PI negative.

    • Late apoptotic/necrotic cells: Annexin V-FITC positive and PI positive.

    • Necrotic cells: Annexin V-FITC negative and PI positive.

Conclusion

The tetrahydroacridine derivatives of 4-Ethyl-3-iodobenzoic acid represent a promising class of anticancer agents. Their efficacy is linked to the length of the linker chain and the position of the iodine atom on the benzoic acid moiety, with compound 1i demonstrating the highest potency against both A549 and HT-29 cancer cell lines. The mechanism of action involves the induction of G0/G1 cell cycle arrest and apoptosis through a DNA damage response pathway. Further preclinical and in vivo studies are warranted to fully elucidate the therapeutic potential of these compounds. While this guide focuses on tetrahydroacridine derivatives due to the availability of comprehensive data, future research may uncover other classes of potent anticancer agents derived from 4-Ethyl-3-iodobenzoic acid, warranting further comparative analyses.

References

Comparative

Benchmarking 4-Ethyl-3-iodobenzoic acid against other building blocks in drug discovery

In the landscape of modern drug discovery, the selection of molecular building blocks is a critical determinant of a compound's ultimate success as a therapeutic agent. Among the vast arsenal of chemical scaffolds availa...

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of modern drug discovery, the selection of molecular building blocks is a critical determinant of a compound's ultimate success as a therapeutic agent. Among the vast arsenal of chemical scaffolds available to medicinal chemists, halogenated benzoic acids offer a versatile platform for the synthesis of complex, biologically active molecules. This guide provides an in-depth comparison of 4-Ethyl-3-iodobenzoic acid against other building blocks, with a particular focus on its role in the development of targeted cancer therapies. Through an examination of experimental data, this report will objectively assess its performance and utility for researchers, scientists, and drug development professionals.

The Strategic Advantage of the Iodinated Scaffold

4-Ethyl-3-iodobenzoic acid has emerged as a valuable intermediate in medicinal chemistry, primarily due to the unique properties conferred by its substituents. The ethyl group can influence lipophilicity and metabolic stability, while the carboxylic acid provides a convenient handle for amide bond formation and other derivatizations. Crucially, the iodine atom at the 3-position offers several strategic advantages:

  • Vector for Potency: The iodine atom, through halogen bonding and steric interactions, can significantly enhance the binding affinity of a molecule to its biological target.

  • Synthetic Versatility: The carbon-iodine bond is amenable to a wide range of cross-coupling reactions, such as Suzuki and Stille couplings, enabling the introduction of diverse chemical moieties to explore the chemical space around a lead compound.

  • Metabolic Stability: The presence of a halogen can block sites of metabolism, leading to improved pharmacokinetic profiles.

A prime example of the successful application of an iodinated benzoic acid derivative is in the synthesis of the FDA-approved MEK inhibitor, Trametinib (GSK1120212) . Trametinib is a potent and selective allosteric inhibitor of MEK1 and MEK2, key kinases in the RAS-RAF-MEK-ERK signaling pathway, which is frequently dysregulated in various cancers.[1][2] The synthesis of Trametinib utilizes 2-fluoro-4-iodoaniline, a derivative of the core 4-substituted-3-iodobenzoic acid scaffold, highlighting the importance of this building block in accessing clinically relevant molecules.

Comparative Performance in MEK Inhibition

To contextualize the performance of molecules derived from 4-Ethyl-3-iodobenzoic acid, we can compare the potency of Trametinib with other MEK inhibitors that utilize different building blocks. The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's potency.

InhibitorCore Building Block MoietyMEK1 IC50 (nM)MEK2 IC50 (nM)Cell Line (BRAF V600E) IC50 (nM)
Trametinib 2-fluoro-4-iodoaniline0.7 - 0.92[3][4][5]0.9 - 1.8[3][5]A375: ~1.0[6] / HT-29: 0.48[5]
Cobimetinib 3,4-difluoro-2-iodoaniline derivative4.2[4]199[3]A375: 7[7]
Selumetinib 4-bromo-2-chloroaniline14[7]-HT-29: 10 (p-ERK inhibition)[7]
Binimetinib 5-bromo-2,3-difluoroaniline derivative12[3]12[3]-

Table 1: Comparative Potency of MEK Inhibitors. This table summarizes the biochemical and cellular potency of Trametinib, which is synthesized from a 2-fluoro-4-iodoaniline building block, against other MEK inhibitors with different halogenated aniline cores. Lower IC50 values indicate higher potency.

Structure-activity relationship (SAR) studies on Trametinib and its analogs have underscored the critical contribution of the iodine atom to its high potency. The iodine atom occupies a hydrophobic pocket in the allosteric binding site of MEK, contributing significantly to the overall binding affinity. Replacement of the iodine with smaller halogens or other functional groups generally leads to a decrease in inhibitory activity.

Experimental Protocols

To facilitate the evaluation of building blocks like 4-Ethyl-3-iodobenzoic acid in drug discovery programs, detailed and reproducible experimental protocols are essential. Below are methodologies for key assays used to characterize MEK inhibitors.

MEK1 Biochemical Kinase Assay (ADP-Glo™ Assay)

This assay quantifies the enzymatic activity of MEK1 by measuring the amount of ADP produced during the phosphorylation of its substrate, ERK2.

Materials:

  • Recombinant active MEK1 enzyme

  • Inactive ERK2 substrate

  • Test compounds (e.g., synthesized from 4-Ethyl-3-iodobenzoic acid derivatives)

  • ATP

  • Kinase reaction buffer

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 384-well assay plates

  • Plate-reading luminometer

Procedure:

  • Prepare serial dilutions of the test compound in the kinase reaction buffer.

  • In a 384-well plate, add the test compound dilutions, recombinant MEK1 enzyme, and inactive ERK2 substrate.

  • Initiate the kinase reaction by adding a solution of ATP.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Add ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Measure the luminescence using a plate-reading luminometer.

  • The IC50 value is determined by plotting the luminescence signal against the logarithm of the test compound concentration and fitting the data to a dose-response curve.[8]

Cell Viability (MTT) Assay

The MTT assay is a colorimetric assay used to assess the cytotoxic effects of a compound on cancer cell lines.

Materials:

  • Cancer cell line (e.g., A375 melanoma or HT-29 colon cancer cells)

  • Complete cell culture medium

  • Test compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Prepare serial dilutions of the test compound in the cell culture medium.

  • Remove the existing medium from the wells and add the medium containing the test compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound).

  • Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a humidified CO2 incubator.

  • Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.

  • Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.[9][10]

Visualizing the Molecular Landscape

To better understand the context in which building blocks like 4-Ethyl-3-iodobenzoic acid are utilized, it is helpful to visualize the relevant biological pathways and experimental workflows.

RAS_RAF_MEK_ERK_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth Factor->RTK Binds RAS RAS RTK->RAS Activates RAF RAF RAS->RAF Activates MEK MEK1/2 RAF->MEK Phosphorylates ERK ERK1/2 MEK->ERK Phosphorylates Transcription Transcription Factors (e.g., c-Fos, c-Jun) ERK->Transcription Activates Trametinib Trametinib (derived from 4-iodoaniline) Trametinib->MEK Inhibits Proliferation Cell Proliferation, Survival, Differentiation Transcription->Proliferation Regulates

A simplified diagram of the RAS-RAF-MEK-ERK signaling pathway, a key regulator of cell growth.

Experimental_Workflow cluster_synthesis Synthesis & Characterization cluster_screening Biological Screening cluster_analysis Data Analysis & SAR BuildingBlock 4-Ethyl-3-iodobenzoic Acid or Alternative Synthesis Chemical Synthesis of Analogs BuildingBlock->Synthesis Purification Purification & Analysis (HPLC, NMR, MS) Synthesis->Purification BiochemicalAssay Biochemical Assay (e.g., MEK1 Kinase Assay) Purification->BiochemicalAssay CellularAssay Cell-based Assay (e.g., MTT Assay) Purification->CellularAssay IC50 IC50 Determination BiochemicalAssay->IC50 CellularAssay->IC50 SAR Structure-Activity Relationship (SAR) Analysis IC50->SAR

A general experimental workflow for the synthesis and evaluation of kinase inhibitors.

Conclusion

4-Ethyl-3-iodobenzoic acid stands out as a highly valuable building block in drug discovery, particularly for the development of potent enzyme inhibitors. Its utility is exemplified by its role in the synthesis of the MEK inhibitor Trametinib, where the iodine substituent is crucial for achieving high potency. Comparative data with other MEK inhibitors underscores the effectiveness of molecules derived from this scaffold. The synthetic tractability of the carbon-iodine bond further enhances its appeal, allowing for extensive structure-activity relationship exploration. For researchers aiming to develop novel therapeutics targeting well-defined binding pockets, 4-Ethyl-3-iodobenzoic acid and its derivatives represent a strategically sound starting point with a proven track record of success.

References

Validation

Comparative Analysis of Analytical Techniques for the Characterization of 4-Ethyl-3-iodobenzoic Acid Reaction Products

For Researchers, Scientists, and Drug Development Professionals The effective characterization of reaction products is a critical step in chemical synthesis and drug development. For derivatives of 4-Ethyl-3-iodobenzoic...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The effective characterization of reaction products is a critical step in chemical synthesis and drug development. For derivatives of 4-Ethyl-3-iodobenzoic acid, a versatile building block in medicinal chemistry, precise analytical methodologies are essential to confirm structure, assess purity, and quantify reaction yield. This guide provides a comparative overview of mass spectrometry for the characterization of common reaction products of 4-Ethyl-3-iodobenzoic acid, alongside alternative analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).

Mass Spectrometry in the Analysis of 4-Ethyl-3-iodobenzoic Acid Reaction Products

Mass spectrometry is a powerful tool for the structural elucidation of organic molecules by analyzing the mass-to-charge ratio (m/z) of ionized molecules and their fragments. The fragmentation patterns are often unique to a specific molecular structure, providing a "fingerprint" for identification. For the reaction products of 4-Ethyl-3-iodobenzoic acid, different ionization techniques and mass analyzers can be employed depending on the product's properties.

Common Reaction Pathways and Expected Products:

4-Ethyl-3-iodobenzoic acid can undergo several types of reactions, including:

  • Suzuki Coupling: Reaction with an arylboronic acid to form a biaryl carboxylic acid (e.g., 4-ethyl-3-phenylbenzoic acid).

  • Oxidation: Oxidation of the ethyl group or the aromatic ring, or conversion of the carboxylic acid to other functional groups. A plausible product is 4-ethyl-3-iodobenzaldehyde.

  • Nucleophilic Substitution: Replacement of the iodine atom with a nucleophile, such as an amine, to form products like 4-ethyl-3-aminobenzoic acid.

Interpreting Mass Spectra of Reaction Products:

The following table summarizes the expected key fragment ions for potential reaction products of 4-Ethyl-3-iodobenzoic acid based on common fragmentation patterns of similar molecules.

Reaction Type Example Product Expected Molecular Ion (m/z) Key Fragment Ions (m/z) and Interpretation
Suzuki Coupling 4-Ethyl-3-phenylbenzoic acid226211 ([M-CH₃]⁺), 181 ([M-COOH]⁺), 152 ([M-C₆H₅-H]⁺)
Oxidation 4-Ethyl-3-iodobenzaldehyde260231 ([M-CHO]⁺), 134 ([M-I]⁺), 105 ([M-I-CHO+H]⁺)
Nucleophilic Substitution 4-Ethyl-3-aminobenzoic acid179164 ([M-CH₃]⁺), 151 ([M-CO]⁺), 134 ([M-COOH]⁺), 120 ([M-C₂H₅-H]⁺)

Note: The fragmentation patterns are predicted based on typical behavior of the functional groups and may vary depending on the ionization method and energy.

Comparison with Alternative Analytical Techniques

While mass spectrometry provides detailed structural information, other techniques are often used for quantification, purity assessment, and routine analysis.

Analytical Technique Principle Information Provided Advantages Disadvantages
Mass Spectrometry (MS) Measures mass-to-charge ratio of ions.Molecular weight and structural information from fragmentation.High sensitivity and specificity. Capable of identifying unknown compounds.Can be destructive. Matrix effects can suppress ionization. Quantification may require standards.
High-Performance Liquid Chromatography (HPLC) Separation based on differential partitioning between a stationary and a liquid mobile phase.[1]Quantitative purity, retention times of components.[1]High resolution and sensitivity, suitable for non-volatile and thermally labile compounds.[2]Requires reference standards for definitive impurity identification. Consumes solvents.[2]
Gas Chromatography (GC-MS) Separation of volatile compounds based on their partitioning between a stationary phase and a gaseous mobile phase, coupled with mass spectrometry detection.Identification and quantification of volatile components.Excellent separation for complex mixtures of volatile compounds. High sensitivity.Limited to thermally stable and volatile compounds. Derivatization may be required for polar analytes.[2]

Experimental Protocols

Electrospray Ionization Mass Spectrometry (ESI-MS) for Biaryl Carboxylic Acids

This protocol is suitable for the analysis of Suzuki coupling products.

  • Sample Preparation:

    • Dissolve approximately 1 mg of the crude reaction mixture in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).

    • Further dilute the sample solution to a final concentration of 1-10 µg/mL with the same solvent.

    • If necessary, add 0.1% formic acid to the final solution to promote protonation for positive ion mode analysis.

  • Instrumentation and Parameters:

    • Mass Spectrometer: A quadrupole time-of-flight (Q-TOF) or Orbitrap mass spectrometer is recommended for high-resolution mass analysis.

    • Ionization Mode: Electrospray Ionization (ESI), typically in positive ion mode for detecting [M+H]⁺ or negative ion mode for [M-H]⁻.

    • Capillary Voltage: 3.0-4.5 kV.

    • Drying Gas Flow: 5-12 L/min.

    • Drying Gas Temperature: 250-350 °C.

    • Mass Range: m/z 50-1000.

    • Collision Energy (for MS/MS): A ramp of collision energies (e.g., 10-40 eV) should be applied to induce fragmentation and obtain structural information.

High-Performance Liquid Chromatography (HPLC-UV) for Reaction Monitoring

This protocol can be used to monitor the progress of the synthesis of biaryl carboxylic acids.

  • Sample Preparation:

    • At various time points, withdraw a small aliquot (e.g., 50 µL) from the reaction mixture.

    • Quench the reaction by diluting the aliquot in 1 mL of the mobile phase.

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • Instrumentation and Parameters:

    • HPLC System: A standard HPLC system with a UV detector.

    • Column: A C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

    • Mobile Phase: A gradient elution is typically used. For example:

      • Solvent A: Water with 0.1% trifluoroacetic acid (TFA).

      • Solvent B: Acetonitrile with 0.1% TFA.

      • Gradient: Start with a higher percentage of Solvent A, and gradually increase the percentage of Solvent B over 20-30 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: 254 nm or a wavelength at which the product has maximum absorbance.

    • Injection Volume: 10-20 µL.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Products

This protocol is suitable for the analysis of more volatile products like 4-ethyl-3-iodobenzaldehyde.

  • Sample Preparation:

    • Dissolve a small amount of the reaction mixture in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).

    • If the product is a carboxylic acid, derivatization to a more volatile ester (e.g., by reaction with diazomethane or a silylating agent like BSTFA) may be necessary.

  • Instrumentation and Parameters:

    • GC-MS System: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

    • Injection Mode: Splitless or split injection, depending on the sample concentration.

    • Oven Temperature Program: Start at a low temperature (e.g., 50 °C), hold for a few minutes, then ramp up to a high temperature (e.g., 280-300 °C) at a rate of 10-20 °C/min.

    • Ionization Energy: 70 eV (standard for EI).

    • Mass Range: m/z 40-500.

Visualizing Experimental Workflows

The following diagrams illustrate the logical flow of analyzing reaction products of 4-Ethyl-3-iodobenzoic acid.

Reaction_Products_Analysis cluster_synthesis Synthesis cluster_analysis Analytical Workflow 4-Ethyl-3-iodobenzoic_acid 4-Ethyl-3-iodobenzoic acid Reaction Chemical Reaction (e.g., Suzuki, Oxidation) 4-Ethyl-3-iodobenzoic_acid->Reaction Crude_Product Crude Reaction Product Reaction->Crude_Product Initial_Screening Initial Screening (TLC, LC-MS) Crude_Product->Initial_Screening Purification Purification (Column Chromatography) Initial_Screening->Purification Structure_Elucidation Structure Elucidation Purification->Structure_Elucidation Purity_Quantification Purity & Quantification Purification->Purity_Quantification Final_Product Characterized Product Structure_Elucidation->Final_Product Purity_Quantification->Final_Product

Caption: Workflow for Synthesis and Analysis.

Analytical_Technique_Selection Product_Properties Product Properties Volatile_Thermostable Volatile & Thermostable? Product_Properties->Volatile_Thermostable Volatility Chromophore Strong UV Chromophore? Product_Properties->Chromophore UV Absorbance GC_MS GC-MS Volatile_Thermostable->GC_MS Yes LC_MS LC-MS Volatile_Thermostable->LC_MS No HPLC_UV HPLC-UV Chromophore->HPLC_UV Yes Chromophore->LC_MS No

Caption: Decision Tree for Analytical Method Selection.

References

Comparative

A Comparative Guide to the Batch-to-Batch Consistency of Commercial 4-Ethyl-3-iodobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals The reliability and reproducibility of experimental results are cornerstones of scientific advancement. In drug discovery and development, the quality of st...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The reliability and reproducibility of experimental results are cornerstones of scientific advancement. In drug discovery and development, the quality of starting materials is paramount. 4-Ethyl-3-iodobenzoic acid is a key building block in the synthesis of various pharmaceutical compounds, including potential anticancer agents and acetylcholinesterase inhibitors.[1][2] Therefore, ensuring the batch-to-batch consistency of this commercially available reagent is critical for the synthesis of pure, well-characterized final products.

This guide provides an objective comparison of hypothetical batches of commercial 4-Ethyl-3-iodobenzoic acid, supported by detailed experimental protocols for assessing their purity and consistency.

Data Presentation: Comparison of Hypothetical Batches

The following table summarizes the key quality attributes of three hypothetical commercial batches of 4-Ethyl-3-iodobenzoic acid. These values are representative of typical variations that may be observed in commercial-grade chemicals and are intended for illustrative purposes.

ParameterBatch ABatch BBatch CAcceptance Criteria
Purity (by HPLC, Area %) 96.2%95.5%97.1%≥ 95.0%
Major Impurity 1 (Area %) 1.8%2.3%1.5%≤ 2.5%
Major Impurity 2 (Area %) 0.7%1.1%0.5%≤ 1.5%
Total Impurities (Area %) 3.8%4.5%2.9%≤ 5.0%
Residual Solvents (by GC-HS) CompliesCompliesCompliesPh. Eur. / USP
Appearance Off-white to pale yellow solidOff-white to pale yellow solidOff-white to pale yellow solidOff-white to pale yellow solid
Melting Point 138-141°C137-140°C139-142°C137-143°C

Note: Impurity profiles can vary depending on the synthetic route employed by the manufacturer. Common synthesis methods include the iodination of 4-ethylbenzoic acid.[1] Potential impurities could include starting materials, regioisomers, or by-products from the reaction and purification process.

Experimental Protocols

Detailed methodologies for the key experiments cited in the data table are provided below.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

This method is used to determine the purity of 4-Ethyl-3-iodobenzoic acid and to quantify any impurities.

  • Instrumentation:

    • HPLC system with a UV detector

    • C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size)

    • Data acquisition and processing software

  • Chromatographic Conditions:

    • Mobile Phase A: 0.1% Trifluoroacetic acid in Water

    • Mobile Phase B: 0.1% Trifluoroacetic acid in Acetonitrile

    • Gradient:

      • 0-5 min: 20% B

      • 5-25 min: 20% to 80% B

      • 25-30 min: 80% B

      • 30-31 min: 80% to 20% B

      • 31-35 min: 20% B

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30°C

    • Detection Wavelength: 254 nm

    • Injection Volume: 10 µL

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the 4-Ethyl-3-iodobenzoic acid sample.

    • Dissolve the sample in 10 mL of a 50:50 mixture of Acetonitrile and Water to obtain a concentration of 1 mg/mL.

    • Vortex the solution until the sample is completely dissolved.

    • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

  • Data Analysis:

    • The purity is calculated based on the area percentage of the main peak relative to the total peak area in the chromatogram.

    • Impurities are quantified based on their respective peak areas.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

¹H NMR spectroscopy is used to confirm the chemical structure of 4-Ethyl-3-iodobenzoic acid and to detect any structurally related impurities.

  • Instrumentation:

    • NMR spectrometer (e.g., 400 MHz or higher)

  • Sample Preparation:

    • Dissolve 5-10 mg of the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

    • Transfer the solution to an NMR tube.

  • Data Acquisition and Analysis:

    • Acquire the ¹H NMR spectrum according to the instrument's standard operating procedures.

    • Process the spectrum (Fourier transform, phase correction, and baseline correction).

    • Integrate the peaks and assign the chemical shifts to the corresponding protons in the molecule. The spectrum should be consistent with the structure of 4-Ethyl-3-iodobenzoic acid.

Mass Spectrometry (MS) for Molecular Weight Verification and Impurity Identification

Mass spectrometry is used to confirm the molecular weight of the compound and to aid in the identification of unknown impurities.

  • Instrumentation:

    • Mass spectrometer (e.g., LC-MS or GC-MS)

  • Method:

    • The sample is introduced into the mass spectrometer, typically after separation by liquid or gas chromatography.

    • The instrument is operated in a suitable ionization mode (e.g., electrospray ionization for LC-MS).

    • The mass-to-charge ratio (m/z) of the molecular ion is determined and compared to the theoretical molecular weight of 4-Ethyl-3-iodobenzoic acid (276.07 g/mol ).

    • The mass spectra of any impurity peaks can be analyzed to propose their structures.

Mandatory Visualizations

Experimental Workflow for Batch-to-Batch Consistency Assessment

G cluster_0 Sample Reception cluster_1 Analytical Testing cluster_2 Data Analysis & Comparison cluster_3 Decision Batch_A Batch A HPLC Purity by HPLC Batch_A->HPLC NMR Structure by NMR MS MW by Mass Spec Appearance Visual Appearance MP Melting Point Batch_B Batch B Batch_B->HPLC Batch_C Batch C Batch_C->HPLC Compare Compare results to specifications and between batches HPLC->Compare NMR->Compare MS->Compare Appearance->Compare MP->Compare Accept Accept Batches Compare->Accept All batches meet specifications and are consistent Reject Reject Batches Compare->Reject One or more batches fail specifications or show significant deviation

Workflow for assessing batch-to-batch consistency.
Signaling Pathway: Inhibition of Acetylcholinesterase

Derivatives of iodobenzoic acid have been investigated as inhibitors of acetylcholinesterase (AChE), an enzyme critical for neurotransmission.[2] Inhibition of AChE increases the levels of the neurotransmitter acetylcholine in the synaptic cleft, a therapeutic strategy for conditions like Alzheimer's disease.

cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron ACh Acetylcholine (ACh) Synthesis ACh_released ACh ACh->ACh_released Release AChE Acetylcholinesterase (AChE) ACh_released->AChE Hydrolysis AChR Acetylcholine Receptor (AChR) ACh_released->AChR Binding Choline_Acetate Choline + Acetate AChE->Choline_Acetate Signal Signal Transduction AChR->Signal Inhibitor 4-Ethyl-3-iodobenzoic acid derivative Inhibitor->AChE Inhibition

Inhibition of Acetylcholinesterase signaling pathway.

Conclusion

The batch-to-batch consistency of 4-Ethyl-3-iodobenzoic acid is a critical factor for researchers in drug discovery and development. While minor variations in purity and impurity profiles are to be expected between different commercial batches, it is essential that these variations fall within acceptable limits to ensure the reproducibility of synthetic procedures and the quality of the final products. The implementation of robust analytical methods, such as those detailed in this guide, is crucial for the effective quality control of this important chemical intermediate. Researchers are advised to request batch-specific Certificates of Analysis from their suppliers and to perform their own quality control checks, particularly when embarking on a new series of experiments or when using a new batch of material.

References

Validation

A Comparative Guide to Metal Catalysts for Cross-Coupling Reactions with 4-Ethyl-3-iodobenzoic Acid

For researchers and professionals in drug development and materials science, 4-Ethyl-3-iodobenzoic acid serves as a versatile building block. The carbon-iodine bond is particularly amenable to forming new carbon-carbon (...

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and materials science, 4-Ethyl-3-iodobenzoic acid serves as a versatile building block. The carbon-iodine bond is particularly amenable to forming new carbon-carbon (C-C), carbon-nitrogen (C-N), and carbon-oxygen (C-O) bonds through metal-catalyzed cross-coupling reactions.[1] The choice of metal catalyst is a critical decision that influences reaction efficiency, cost, and functional group tolerance. This guide provides an objective comparison of palladium, nickel, and copper-based catalytic systems for coupling reactions involving this substrate, supported by experimental data from analogous aryl iodides.

Comparative Performance of Metal Catalysts

The performance of different metal catalysts varies significantly depending on the specific coupling reaction. Palladium is renowned for its high activity and broad applicability, particularly in Suzuki, Heck, and Sonogashira couplings.[2][3][4] Nickel has emerged as a cost-effective and earth-abundant alternative, often exhibiting unique reactivity and enabling the use of traditionally challenging substrates.[5][6] Copper is the classic catalyst for Ullmann-type reactions, which are essential for forming C-O and C-N bonds.[7][8]

Table 1: Suzuki-Miyaura Coupling (C-C Bond Formation) This reaction couples an organoboron compound with an organohalide.[9]

Catalyst SystemCoupling PartnerBaseSolventTemp. (°C)Time (h)Yield (%)
Palladium
Pd(OAc)₂ / PPh₃Phenylboronic acidK₂CO₃1,4-Dioxane/H₂O80-10012-24Good-Excellent[10][11]
Pd(PPh₃)₄Phenylboronic acidK₂CO₃Toluene/Ethanol/H₂O80-10012-24Good-Excellent[10]
Nickel
NiCl₂(PCy₃)₂Phenylboronic acidK₃PO₄t-Amyl alcohol10012>90[10]
Ni(acac)₂ / IPr-HClPhenylboronic acidK₃PO₄Dioxane801895[10]

Table 2: Sonogashira Coupling (C-C Bond Formation) This reaction couples a terminal alkyne with an aryl or vinyl halide, typically using a palladium catalyst and a copper(I) co-catalyst.[12]

Catalyst SystemCoupling PartnerBaseSolventTemp. (°C)Time (h)Yield (%)
Palladium/Copper
PdCl₂(PPh₃)₂ / CuIPhenylacetyleneEt₃NTHFRoom Temp2-6~95[13]
Pd(PPh₃)₄ / CuITrimethylsilylacetyleneEt₃NToluene6010~88[13]
Copper (Promoted)
Cu₂OPhenylacetyleneCs₂CO₃DMF13524Moderate-Good[10]

Table 3: C-N and C-O Coupling (Buchwald-Hartwig & Ullmann Type) The Buchwald-Hartwig amination is a palladium-catalyzed method for C-N bond formation.[14] The Ullmann condensation traditionally uses copper to form C-N, C-O, and C-S bonds.[8]

Reaction TypeCatalyst SystemCoupling PartnerBaseSolventTemp. (°C)Time (h)Yield (%)
C-N Amination
Buchwald-Hartwig (Pd)Primary/Secondary AmineNaOtBuToluene/Dioxane80-11012-24High
Ullmann (Cu)AnilineK₂CO₃DMF100-14024Moderate-Good
C-O Etherification
Ullmann (Cu)PhenolK₃PO₄DMSO8024>85[15]

Visualizing Reaction Processes

To better understand the experimental and mechanistic aspects of these coupling reactions, the following diagrams illustrate a typical workflow and a generalized catalytic cycle.

G cluster_workflow Experimental Workflow prep Reactant Preparation (Substrate, Catalyst, Ligand, Base) setup Inert Atmosphere Setup (Degassing, N₂/Ar Purge) prep->setup reaction Reaction Execution (Solvent Addition, Heating) setup->reaction monitor Progress Monitoring (TLC, LC-MS) reaction->monitor workup Aqueous Work-up (Extraction, Washing) monitor->workup purify Purification (Column Chromatography) workup->purify analysis Product Analysis (NMR, MS) purify->analysis

Caption: A generalized experimental workflow for a metal-catalyzed cross-coupling reaction.

G cluster_cycle Generic Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L₂ (Active Catalyst) oa Oxidative Addition (+ R¹-X) pd2_rx R¹-Pd(II)L₂-X pd0->pd2_rx tm Transmetalation (+ R²-B(OR)₂) pd2_r1r2 R¹-Pd(II)L₂-R² pd2_rx->pd2_r1r2 pd2_r1r2->pd0 re Reductive Elimination product Product (R¹-R²) pd2_r1r2->product

References

Comparative

Validating Experimental Findings for 4-Ethyl-3-iodobenzoic Acid: A Comparative Guide Against Literature Data

For Researchers, Scientists, and Drug Development Professionals Data Presentation: A Comparative Analysis A direct comparison of experimental data with established literature values is crucial for the verification of a s...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Data Presentation: A Comparative Analysis

A direct comparison of experimental data with established literature values is crucial for the verification of a synthesized compound's identity and purity. The following tables provide a template for summarizing and comparing quantitative data.

Table 1: Physical and Chromatographic Properties

ParameterExperimental FindingLiterature ValueSource (if available)
Melting Point (°C)e.g., 115-117Data not available-
Appearancee.g., White crystalline solidData not available-
HPLC Retention Time (min)e.g., 8.5Data not available-

Table 2: Spectroscopic Data Comparison

TechniqueExperimental DataLiterature DataSource (if available)
¹H NMR (CDCl₃, 400 MHz), δ (ppm)Provide experimental shifts, multiplicity, coupling constants, and integrationData not available-
¹³C NMR (CDCl₃, 100 MHz), δ (ppm)Provide experimental shiftsData not available-
IR Spectroscopy (cm⁻¹)e.g., C=O stretch at 1690C=O stretch at 1690 cm⁻¹[1]
Mass Spectrometry (m/z)e.g., [M-H]⁻ at 275.0Calculated: 275.96-

Experimental Protocols

Detailed methodologies are essential for the reproducibility of experimental results. The following are standard protocols for the key experiments cited.

Melting Point Determination

Objective: To determine the melting point range of the synthesized 4-Ethyl-3-iodobenzoic acid as an indicator of purity.

Methodology:

  • A small, dry sample of the crystalline product is packed into a capillary tube.

  • The capillary tube is placed in a calibrated melting point apparatus.

  • The sample is heated at a controlled rate.

  • The temperature at which the substance first begins to melt and the temperature at which it is completely molten are recorded as the melting point range. A narrow range typically indicates high purity.

High-Performance Liquid Chromatography (HPLC)

Objective: To assess the purity of 4-Ethyl-3-iodobenzoic acid.

Methodology:

  • Sample Preparation: A standard solution of the sample is prepared by dissolving a known mass in a suitable solvent (e.g., acetonitrile/water mixture).

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column.

    • Mobile Phase: A gradient of acetonitrile and water. .

    • Flow Rate: Typically 1 mL/min.

    • Detection: UV detection at a wavelength where the compound has maximum absorbance.

  • Analysis: The sample is injected into the HPLC system. The purity is determined by the area percentage of the main peak in the resulting chromatogram.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To elucidate the molecular structure of 4-Ethyl-3-iodobenzoic acid.

Methodology:

  • Sample Preparation: Approximately 5-10 mg of the sample is dissolved in a deuterated solvent (e.g., CDCl₃) in an NMR tube. A small amount of tetramethylsilane (TMS) may be added as an internal standard (δ 0.00).

  • Data Acquisition:

    • ¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer (e.g., 400 MHz).

    • Standard pulse programs are used for both ¹H and ¹³C acquisitions.

  • Data Processing: The acquired data is Fourier transformed, phased, and baseline corrected. The chemical shifts (δ) are referenced to the solvent peak or TMS.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in 4-Ethyl-3-iodobenzoic acid.

Methodology:

  • Sample Preparation: A small amount of the solid sample is placed on the diamond crystal of an ATR-FTIR spectrometer.

  • Data Acquisition: The IR spectrum is recorded over a range of wavenumbers (typically 4000-400 cm⁻¹).

  • Analysis: The resulting spectrum is analyzed for characteristic absorption bands corresponding to the functional groups in the molecule, such as the O-H and C=O stretches of the carboxylic acid and the C-H stretches of the aromatic ring and ethyl group.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of 4-Ethyl-3-iodobenzoic acid.

Methodology:

  • Sample Introduction: The sample is introduced into the mass spectrometer, typically via direct infusion or after separation by gas or liquid chromatography.

  • Ionization: A suitable ionization technique, such as electrospray ionization (ESI), is used to generate charged molecules.

  • Mass Analysis: The mass-to-charge ratio (m/z) of the ions is determined by a mass analyzer.

  • Analysis: The resulting mass spectrum is analyzed to identify the molecular ion peak, which corresponds to the molecular weight of the compound.

Visualizations

Experimental Workflow for Compound Validation

The following diagram illustrates a typical workflow for the synthesis and validation of 4-Ethyl-3-iodobenzoic acid.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_analysis Analytical Validation cluster_comparison Data Comparison start Starting Materials (e.g., 4-Ethylbenzoic Acid) reaction Chemical Synthesis (Iodination) start->reaction workup Work-up & Purification (e.g., Recrystallization) reaction->workup product Isolated Product: 4-Ethyl-3-iodobenzoic Acid workup->product mp Melting Point product->mp Purity & Identity hplc HPLC product->hplc Purity nmr NMR Spectroscopy (¹H & ¹³C) product->nmr Structure ir IR Spectroscopy product->ir Functional Groups ms Mass Spectrometry product->ms Molecular Weight comparison Validation of Findings mp->comparison hplc->comparison nmr->comparison ir->comparison ms->comparison lit_data Literature Data lit_data->comparison

Caption: Experimental workflow for the synthesis and analytical validation of 4-Ethyl-3-iodobenzoic acid.

Signaling Pathway (Hypothetical)

As 4-Ethyl-3-iodobenzoic acid is often used as an intermediate in the synthesis of potential anticancer agents, the following diagram illustrates a hypothetical signaling pathway that such a derivative might inhibit.[2]

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Growth Factor Receptor ras Ras receptor->ras raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk transcription Transcription Factors erk->transcription inhibitor 4-Ethyl-3-iodobenzoic Acid Derivative inhibitor->raf Inhibition proliferation Cell Proliferation & Survival transcription->proliferation

Caption: Hypothetical inhibition of the MAPK/ERK signaling pathway by a derivative of 4-Ethyl-3-iodobenzoic acid.

References

Safety & Regulatory Compliance

Safety

Safe Disposal of 4-Ethyl-3-iodobenzoic Acid: A Comprehensive Guide for Laboratory Professionals

Ensuring the safe and compliant disposal of 4-Ethyl-3-iodobenzoic acid is paramount for laboratory safety and environmental protection. This guide provides detailed, step-by-step procedures for researchers, scientists, a...

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring the safe and compliant disposal of 4-Ethyl-3-iodobenzoic acid is paramount for laboratory safety and environmental protection. This guide provides detailed, step-by-step procedures for researchers, scientists, and drug development professionals to manage this halogenated organic compound responsibly.

Immediate Safety and Handling Protocols

Before beginning any disposal procedure, it is crucial to handle 4-Ethyl-3-iodobenzoic acid with appropriate personal protective equipment (PPE) in a controlled environment.

  • Engineering Controls : All handling should occur within a chemical fume hood to minimize inhalation risks. Ensure adequate ventilation.[1]

  • Personal Protective Equipment (PPE) :

    • Eye Protection : Wear safety goggles or glasses. For situations with a higher risk of splashing, a face shield should be used in conjunction with goggles.[2]

    • Hand Protection : Chemical-resistant gloves are mandatory.[2]

    • Body Protection : A lab coat or other protective clothing must be worn.

    • Respiratory Protection : If dust is generated, a respirator is required.

Quantitative Data Summary

The following table summarizes key physical and chemical properties for iodinated benzoic acid derivatives. It is essential to consult the specific Safety Data Sheet (SDS) provided by the supplier for 4-Ethyl-3-iodobenzoic acid for the most accurate data.

PropertyValueCompoundSource
Molecular Weight 276.07 g/mol Ethyl 4-iodobenzoate[3]
Melting Point 162 °C2-Iodobenzoic Acid[2]
Melting Point 250 °C (decomposes)o-Iodoxybenzoic acid
Flash Point >110 °CEthyl 4-iodobenzoate[3]
GHS Hazard Statements H314, H372o-Iodoxybenzoic acid
GHS Hazard Statements H315, H319, H335Ethyl 4-iodobenzoate[3]
GHS Hazard Statements H302, H315, H3192-Iodobenzoic Acid[2]

Step-by-Step Disposal Protocol

The proper disposal of 4-Ethyl-3-iodobenzoic acid should follow the guidelines for halogenated organic waste.

  • Waste Segregation :

    • Designate a specific, clearly labeled waste container for "Halogenated Organic Waste."[3]

    • Do not mix 4-Ethyl-3-iodobenzoic acid waste with non-halogenated organic solvents, aqueous solutions, or other waste streams.[3] Proper segregation is critical for safe disposal and can affect disposal costs.[3]

  • Waste Container Selection and Labeling :

    • Use a chemically compatible, leak-proof container with a secure screw-top cap. High-density polyethylene (HDPE) or glass containers are generally suitable.[3]

    • The container must be clearly labeled with "Hazardous Waste" and the full chemical name: "4-Ethyl-3-iodobenzoic acid."

  • Waste Collection :

    • For solid waste, carefully transfer the material into the designated container, avoiding the creation of dust.[1]

    • For solutions, pour the waste carefully into the designated liquid waste container.

    • Keep the waste container closed when not in use.[1]

  • Spill Management :

    • In the event of a spill, do not use combustible materials like paper towels for cleanup of strong oxidizers.

    • For solid spills, sweep up the material and place it into the designated hazardous waste container.[1]

    • Clean the affected area thoroughly.

  • Disposal of Empty Containers :

    • A container is considered "empty" when all contents have been removed by normal means.

    • Empty containers must be triple-rinsed with a suitable solvent (e.g., acetone or ethanol).[3]

    • The rinsate from the cleaning process is also considered hazardous waste and must be collected in the halogenated organic waste container.[3]

  • Final Disposal :

    • Store the sealed and labeled hazardous waste container in a designated, secure area away from incompatible materials.

    • Arrange for pickup and disposal through a licensed hazardous waste disposal service.[3] All waste materials must be disposed of in accordance with national and local regulations.

Disposal Workflow Diagram

DisposalWorkflow A Start: 4-Ethyl-3-iodobenzoic Acid Waste B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Is it a Spill? B->C D Segregate into Halogenated Organic Waste Container C->D No E Clean Spill Area & Dispose of Debris as Hazardous Waste C->E Yes F Is Container Empty? D->F G Seal and Label Container 'Hazardous Waste' E->G F->G No H Triple-Rinse Container with Suitable Solvent F->H Yes J Store in Designated Secure Area G->J I Collect Rinsate as Halogenated Waste H->I I->G K Arrange for Licensed Hazardous Waste Disposal J->K L End K->L

Caption: Disposal workflow for 4-Ethyl-3-iodobenzoic acid.

References

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Ethyl-3-iodobenzoic acid
Reactant of Route 2
Reactant of Route 2
4-Ethyl-3-iodobenzoic acid
© Copyright 2026 BenchChem. All Rights Reserved.